Aluminum perchlorate
Description
Properties
IUPAC Name |
aluminum;triperchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.3ClHO4/c;3*2-1(3,4)5/h;3*(H,2,3,4,5)/q+3;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGUXTGDSGGHLR-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlCl3O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60890742 | |
| Record name | Perchloric acid, aluminum salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60890742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14452-39-2 | |
| Record name | Aluminum perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014452392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perchloric acid, aluminum salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perchloric acid, aluminum salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60890742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminium perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALUMINUM PERCHLORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MTO74513XK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the physical and chemical properties of aluminum perchlorate?
An In-depth Technical Guide to the Physical and Chemical Properties of Aluminum Perchlorate
Introduction
This compound, with the chemical formula Al(ClO₄)₃, is an inorganic salt of aluminum and perchloric acid.[1][2] It is a powerful oxidizing agent and finds significant applications in various fields, most notably as a component in solid rocket propellants to enhance combustion efficiency.[3][4] This compound typically exists in its hydrated forms, with the nonahydrate, Al(ClO₄)₃·9H₂O, being the most common.[1] All forms of this compound are white, hygroscopic solids that are highly soluble in water and some organic solvents.[1][2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its thermal decomposition behavior, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
Physical Properties
This compound's physical characteristics vary between its anhydrous and hydrated forms. The nonahydrate is the most commonly encountered form and has well-documented properties.[1] These properties are summarized in the tables below for easy comparison.
Table 1: Physical Properties of Anhydrous this compound
| Property | Value |
| Molecular Formula | Al(ClO₄)₃ |
| Molar Mass | 325.33 g/mol [1][3][5][6] |
| Appearance | White solid[1] |
| Density | 2.209 - 2.30 g/cm³[1][7][8] |
| Decomposition Temperature | 147 - 427 °C[8] |
| Crystal Structure | Hexagonal[8] |
| Solubility | Soluble in water, diethyl ether; Insoluble in carbon tetrachloride[7][8] |
Table 2: Physical Properties of this compound Hydrates
| Property | Nonahydrate (Al(ClO₄)₃·9H₂O) | Hexahydrate (Al(ClO₄)₃·6H₂O) |
| Molar Mass | 487.46 g/mol [1][9][10] | 433.43 g/mol [11] |
| Appearance | White crystalline solid[1][3] | - |
| Melting Point | 82 °C (with decomposition)[1][12] | 120.8 °C[11] |
| Density | 1.86 g/cm³[1] | 2.02 g/cm³ (at 20 °C)[11] |
| Crystal Structure | Trigonal[1] | - |
| Solubility in Water | 180.4 g/100 mL (0 °C), 209.6 g/100 mL (25 °C)[1] | 133 g/100 g of solvent (20 °C)[11] |
| Other Solubilities | Soluble in ethanol, alcohols, and acetone; Insoluble in chloroform and dichloromethane.[1][3] | - |
Chemical Properties and Reactivity
Oxidizing Nature
This compound is a strong oxidizing agent, a property attributed to the perchlorate anion (ClO₄⁻).[3][12] This characteristic makes it highly reactive, especially with organic compounds and reducing agents.[3][12] Its potent oxidizing nature is a key reason for its use in energetic materials and propellant formulations.[3][4]
Aqueous Chemistry
In aqueous solutions, this compound dissociates into the hexaaquaaluminum(III) cation, [Al(H₂O)₆]³⁺, and perchlorate anions, ClO₄⁻.[1][13] The [Al(H₂O)₆]³⁺ cation undergoes partial hydrolysis, which makes the solution acidic. This equilibrium can be suppressed by the addition of an acid like perchloric acid.[1]
The addition of a base, such as sodium hydroxide, to an this compound solution will precipitate aluminum hydroxide, Al(OH)₃.[1] With the further addition of excess base, this precipitate redissolves to form the tetrahydroxoaluminate ion, [Al(OH)₄]⁻.[1]
Caption: Aqueous reactions of this compound.
Thermal Decomposition
The thermal stability of this compound is a critical property. The decomposition pathway depends on the degree of hydration and the heating conditions.
-
Anhydrous Al(ClO₄)₃: When heated to 160 °C, it decomposes to form an oxyperchlorate, Al₂O(ClO₄)₄. Further heating to 450 °C results in the formation of aluminum oxide (Al₂O₃), chlorine, and oxygen.[1]
-
Nonahydrate Al(ClO₄)₃·9H₂O: Heating the nonahydrate at 82 °C leads to decomposition and the formation of a basic perchlorate.[1] However, heating at 80 °C under a vacuum yields the trihydrate.[1] Further heating of the trihydrate does not produce the anhydrous form but instead leads to decomposition into aluminum oxide.[1]
Caption: Thermal decomposition pathways.
Complex Formation
This compound hydrates are soluble in various organic solvents and are used to form complexes with organic ligands such as pyridine, dimethyl sulfoxide (DMSO), and acetonitrile.[1] The hexakis(dimethyl sulfoxide)aluminum(III) perchlorate complex, --INVALID-LINK--₃, is noted to be explosive.[1]
Experimental Protocols
Synthesis of this compound Nonahydrate
A common laboratory-scale synthesis involves the reaction of aluminum hydroxide with aqueous perchloric acid.[1][3]
Methodology:
-
Reaction Setup: In a well-ventilated fume hood, carefully add a stoichiometric amount of aluminum hydroxide (Al(OH)₃) to a solution of perchloric acid (HClO₄). The reaction is exothermic and should be controlled.[3]
-
Acid Addition: Perchloric acid (e.g., 10-35% by mass) is added in batches to the aluminum hydroxide slurry until the pH of the mixture is between 3 and 5.[3][14] The reaction temperature should be maintained below 70°C to prevent uncontrolled boiling or decomposition.[3][14]
-
Reaction Completion: The mixture is stirred until the aluminum hydroxide has completely reacted. The reaction is: Al(OH)₃ + 3 HClO₄ → Al(ClO₄)₃ + 3 H₂O.[1]
-
Crystallization: The resulting solution is allowed to stand, typically overnight, and then filtered to remove any unreacted solids.[14] The filtrate is then concentrated by evaporation (often under vacuum) and cooled to induce crystallization of this compound nonahydrate, Al(ClO₄)₃·9H₂O.[3][14]
Caption: Synthesis of this compound nonahydrate.
Thermal Analysis by TGA/DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques to study the thermal decomposition of materials like this compound.[15][16][17]
General Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound is placed in an inert crucible (e.g., alumina).[18]
-
Instrument Setup: The crucible is placed in the TGA/DSC instrument. The furnace is programmed with a specific heating rate (e.g., 5-20 °C/min) under a controlled atmosphere (e.g., dry air or nitrogen).[18]
-
Data Acquisition: As the temperature increases, the TGA measures the change in mass of the sample, indicating dehydration or decomposition. The DSC measures the heat flow to or from the sample, identifying exothermic or endothermic events.
-
Data Analysis: The resulting thermograms (mass vs. temperature and heat flow vs. temperature) are analyzed to determine decomposition temperatures, mass losses, and the enthalpy of reactions. Kinetic parameters, such as activation energy, can be calculated from data obtained at multiple heating rates.[15][18]
Safety and Hazards
This compound is a hazardous substance that requires careful handling.
-
Oxidizer: It is a strong oxidizer and may intensify fires.[19] Contact with combustible materials can lead to ignition.[19][20]
-
Corrosive: It causes severe skin burns and eye damage.[5][20][21] Inhalation can cause chemical burns to the respiratory tract.[21] Ingestion may cause severe and permanent damage to the digestive tract.[21]
-
Hygroscopic: The material readily absorbs moisture from the air.[2][7][22]
GHS Hazard Statements: H272 (May intensify fire; oxidizer), H314 (Causes severe skin burns and eye damage).[5]
Appropriate personal protective equipment (PPE), including gloves, safety glasses with a face shield, and protective clothing, must be worn when handling this compound.[20][23] It should be stored in a cool, dry, well-ventilated area away from combustible materials.[19]
References
- 1. Aluminium perchlorate - Wikipedia [en.wikipedia.org]
- 2. CAS 14452-39-2: this compound | CymitQuimica [cymitquimica.com]
- 3. Buy this compound (EVT-301810) | 14452-39-2 [evitachem.com]
- 4. This compound | High-Purity Reagent | RUO [benchchem.com]
- 5. This compound | AlCl3O12 | CID 159740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. webqc.org [webqc.org]
- 7. 14452-39-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. This compound [chemister.ru]
- 9. This compound nonahydrate | AlCl3H18O21 | CID 16211522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. This compound hexahydrate [chemister.ru]
- 12. americanelements.com [americanelements.com]
- 13. brainly.com [brainly.com]
- 14. CN104445075A - Preparation method of this compound - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Effect of Aluminum Particle Size on Thermal Decomposition of AP [cjcu.jlu.edu.cn]
- 18. The Thermal Decomposition of Ammonium Perchlorate-Aluminum Propellants in Presence of Metallic Zinc Particles [scirp.org]
- 19. fishersci.com [fishersci.com]
- 20. assets.thermofisher.com [assets.thermofisher.com]
- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 22. Page loading... [guidechem.com]
- 23. chemicalbook.com [chemicalbook.com]
Crystal Structure of Aluminum Perchlorate Nonahydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of aluminum perchlorate nonahydrate, Al(ClO₄)₃·9H₂O. The document details the crystallographic parameters, molecular geometry, and the experimental protocols for its synthesis and structural determination. This information is crucial for understanding the compound's physicochemical properties and for its potential applications in research and development.
Introduction
This compound nonahydrate is an inorganic salt that exists as a white, hygroscopic crystalline solid. Its structure is characterized by a hydrated aluminum cation and perchlorate anions, with additional water molecules incorporated into the crystal lattice. A precise understanding of its three-dimensional structure is fundamental for applications in various fields, including as a precursor in the synthesis of other aluminum compounds and as a component in electrolyte solutions. This guide summarizes the key structural features determined by single-crystal X-ray diffraction.
Crystal Structure and Molecular Geometry
The crystal structure of this compound nonahydrate was determined by Davidian et al. (2012) through single-crystal X-ray diffraction. The compound crystallizes in the trigonal system with the space group R3c. The structure consists of hexaaquaaluminum(III) cations, [Al(H₂O)₆]³⁺, perchlorate anions, ClO₄⁻, and three molecules of water of crystallization.[1]
The aluminum ion is octahedrally coordinated by six water molecules, forming the [Al(H₂O)₆]³⁺ complex. The perchlorate ions and the remaining three water molecules occupy positions in the crystal lattice, participating in a network of hydrogen bonds.
Crystallographic Data
The fundamental crystallographic data for this compound nonahydrate are summarized in the table below.
| Parameter | Value |
| Chemical Formula | Al(ClO₄)₃·9H₂O |
| Formula Weight | 487.47 g/mol |
| Crystal System | Trigonal |
| Space Group | R3c |
| a (Å) | 10.12 |
| α (°) | 106.7 |
| Volume (ų) | 869.5 |
Selected Bond Lengths and Angles
The geometry of the coordination complex and the perchlorate anion is defined by the following bond lengths and angles.
| Bond | Length (Å) |
| Al-O (aqua) | 1.88 |
| Cl-O | 1.44 |
| Angle | Degree (°) |
| O-Al-O | 90.0 |
| O-Cl-O | 109.5 |
Experimental Protocols
This section details the methodologies for the synthesis of this compound nonahydrate and the determination of its crystal structure by single-crystal X-ray diffraction.
Synthesis of this compound Nonahydrate Crystals
High-quality single crystals of this compound nonahydrate suitable for X-ray diffraction can be prepared as follows:
-
Preparation of Aluminum Hydroxide: A solution of an aluminum salt (e.g., aluminum chloride or aluminum sulfate) is treated with a stoichiometric amount of a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate aluminum hydroxide, Al(OH)₃. The precipitate is thoroughly washed with deionized water to remove any soluble impurities.
-
Reaction with Perchloric Acid: The purified aluminum hydroxide is slowly added to a stirred, aqueous solution of perchloric acid (HClO₄). The amount of perchloric acid should be in slight stoichiometric excess to ensure complete reaction. The reaction is typically performed at room temperature. Al(OH)₃ + 3HClO₄ → Al(ClO₄)₃ + 3H₂O
-
Crystallization: The resulting solution of this compound is filtered to remove any unreacted solid. The clear filtrate is then allowed to evaporate slowly at room temperature in a loosely covered container. Over a period of several days to weeks, well-formed, colorless crystals of this compound nonahydrate will precipitate from the solution.
-
Isolation of Crystals: The crystals are isolated by filtration, washed with a small amount of cold, dry solvent (e.g., diethyl ether) to remove any residual mother liquor, and then dried in a desiccator.
Single-Crystal X-ray Diffraction Analysis
The crystal structure is determined using the following general procedure:
-
Crystal Mounting: A suitable single crystal of this compound nonahydrate is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. X-ray diffraction data are collected at a controlled temperature, typically room temperature. A monochromatic X-ray source (e.g., Mo Kα radiation) is used. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and thermal parameters are then refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the synthesis and crystallographic analysis of this compound nonahydrate.
References
Unraveling the Thermal Degradation of Aluminum Perchlorate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition pathway of aluminum perchlorate, Al(ClO₄)₃. Due to a scarcity of direct research on this specific compound, this document synthesizes information from studies on analogous metal perchlorates to propose a likely decomposition mechanism. This guide is intended to serve as a foundational resource for researchers in materials science, energetic materials, and catalysis.
Introduction
This compound is a powerful oxidizing agent with potential applications in energetic materials and as a catalyst. Understanding its thermal behavior is crucial for safe handling, storage, and application. The decomposition of metal perchlorates is a complex process involving dehydration, phase transitions, and the formation of various gaseous and solid products. This guide outlines the probable steps in the thermal decomposition of this compound, supported by data from related compounds and established analytical techniques.
Proposed Thermal Decomposition Pathway
The thermal decomposition of hydrated this compound is expected to occur in a multi-step process, beginning with dehydration followed by the decomposition of the anhydrous salt. The final solid product is anticipated to be aluminum oxide (Al₂O₃).
Step 1: Dehydration Hydrated this compound, Al(ClO₄)₃·nH₂O, will first undergo dehydration upon heating. This process may occur in one or multiple steps, depending on the number of water molecules and the heating rate.
Step 2: Decomposition of Anhydrous this compound Following dehydration, the anhydrous this compound decomposes. This is the most energetic phase of the process. Based on the behavior of other metal perchlorates, the decomposition likely proceeds through the formation of intermediate species such as aluminum chlorate (Al(ClO₃)₃) and aluminum chloride (AlCl₃) before the final formation of aluminum oxide. The gaseous products are expected to be primarily oxygen (O₂) and chlorine-containing species.
A simplified proposed overall reaction is:
2Al(ClO₄)₃(s) → Al₂O₃(s) + 3Cl₂(g) + 12O₂(g)
The actual mechanism is likely more complex, involving the formation and subsequent decomposition of intermediates.
Below is a diagram illustrating the proposed thermal decomposition pathway of this compound.
Quantitative Data
| Compound | Decomposition Step | Onset Temperature (°C) | Peak Temperature (°C) | Final Product |
| Magnesium Perchlorate | Dehydration | ~85 | - | Anhydrous Mg(ClO₄)₂ |
| Decomposition | ~435 | - | MgO | |
| Calcium Perchlorate | Dehydration | ≤ 150 | - | Anhydrous Ca(ClO₄)₂ |
| Melting | ≤ 400 | - | Molten Ca(ClO₄)₂ | |
| Decomposition | ≥ 400 | - | CaCl₂ | |
| Potassium Perchlorate | Phase Transition | ~300 | - | Cubic KClO₄ |
| Melting | ~590 | - | Molten KClO₄ | |
| Decomposition | ~592 | - | KCl |
Note: The data presented in this table is derived from studies on magnesium, calcium, and potassium perchlorates and should be used as a general reference for the expected behavior of this compound.
Experimental Protocols
The study of the thermal decomposition of this compound involves several key analytical techniques. The following are detailed methodologies for these experiments.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the temperature and mass loss characteristics of the decomposition process and to measure the heat flow associated with thermal events.
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is recommended.
Methodology:
-
Sample Preparation: A small amount of the this compound sample (typically 1-5 mg) is accurately weighed into an appropriate crucible (e.g., alumina or platinum).
-
Instrument Setup: The STA is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere.
-
Thermal Program: The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) from ambient temperature to a final temperature above the complete decomposition of the sample (e.g., 1000 °C).
-
Data Acquisition: The instrument records the sample mass (TGA) and the differential heat flow between the sample and a reference (DSC) as a function of temperature.
-
Data Analysis: The TGA curve is analyzed to determine the onset and completion temperatures of mass loss events, and the percentage of mass lost at each stage. The DSC curve is analyzed to identify endothermic and exothermic events, such as melting, phase transitions, and decomposition, and to quantify the enthalpy changes associated with these events.
Mass Spectrometry (MS) of Evolved Gases
Objective: To identify the gaseous products evolved during the thermal decomposition.
Instrumentation: A mass spectrometer coupled to the outlet of a thermal analyzer (TGA or STA).
Methodology:
-
TGA-MS Setup: The gas outlet of the thermal analyzer is connected to the inlet of the mass spectrometer via a heated transfer line to prevent condensation of the evolved gases.
-
Thermal Decomposition: The this compound sample is heated in the thermal analyzer following a controlled temperature program as described in the TGA/DSC protocol.
-
Mass Spectral Analysis: As the sample decomposes, the evolved gases are introduced into the mass spectrometer. The mass spectrometer continuously scans a range of mass-to-charge ratios (m/z) to detect the different gaseous species.
-
Data Interpretation: The resulting mass spectra are analyzed to identify the gaseous products based on their characteristic m/z values. This allows for the determination of the composition of the evolved gas stream at different stages of the decomposition.
The following diagram illustrates a typical experimental workflow for the thermal analysis of this compound.
Conclusion
The thermal decomposition of this compound is a complex process that is likely to involve dehydration followed by a multi-step decomposition of the anhydrous salt to ultimately form aluminum oxide and various gaseous products. While direct experimental data for this compound is limited, a comprehensive understanding can be inferred from the well-documented behavior of other metal perchlorates. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the thermal properties of this compound and other energetic materials. Further research is warranted to definitively elucidate the specific intermediates and reaction kinetics of the this compound decomposition pathway.
In-Depth Technical Guide: Solubility of Aluminum Perchlorate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of aluminum perchlorate in various organic solvents. Understanding the solubility characteristics of this versatile salt is crucial for its application in chemical synthesis, catalysis, and formulation development. This document consolidates available quantitative data, outlines experimental protocols for solubility determination, and presents logical workflows for its practical application.
Executive Summary
This compound, in both its anhydrous and hydrated forms, exhibits a range of solubilities in organic solvents, largely dictated by the polarity and coordinating ability of the solvent. While quantitative data is sparse in publicly available literature, existing information indicates good solubility in polar protic and aprotic solvents. This guide aims to provide a detailed compilation of known solubility data and procedural guidance for researchers.
Quantitative Solubility Data
The solubility of this compound is influenced by several factors, including the form of the salt (anhydrous vs. hydrate), the temperature, and the nature of the organic solvent. The following tables summarize the available quantitative and qualitative solubility data.
Table 1: Solubility of Anhydrous this compound in Organic Solvents
| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |
| Diethyl Ether | (C₂H₅)₂O | Soluble[1] | Not Specified | Contradictory data exists, with another source stating insolubility[2]. |
| Carbon Tetrachloride | CCl₄ | Insoluble[1] | Not Specified | --- |
| Dichloromethane | CH₂Cl₂ | Insoluble[3] | Not Specified | --- |
| Methanol | CH₃OH | Soluble[2] | Not Specified | A solution of 100µg/ml in methanol is commercially available[4]. |
| Acetone | (CH₃)₂CO | Partially Soluble[2] | Not Specified | --- |
| Benzene | C₆H₆ | Not Specified | Not Specified | Used as a solvent in the preparation of anhydrous this compound[5]. |
Table 2: Solubility of Hydrated this compound (e.g., Nonahydrate) in Organic Solvents
| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |
| Ethanol | C₂H₅OH | Soluble[3] | Not Specified | --- |
| Pyridine | C₅H₅N | Soluble[3] | Not Specified | Used to prepare complexes[3]. |
| Dimethylacetamide (DMAc) | C₄H₉NO | Soluble[3] | Not Specified | Used to prepare complexes[3]. |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble[3] | Not Specified | Forms an explosive complex, --INVALID-LINK--₃[3]. |
| Acetonitrile | CH₃CN | Soluble[3] | Not Specified | Used to prepare complexes[3]. |
Experimental Protocols for Solubility Determination
Gravimetric Method
This is a classical and straightforward method for determining the solubility of a solid in a liquid.
Methodology:
-
Saturation: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed, temperature-controlled vessel.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).
-
Separation: Carefully separate the saturated solution from the undissolved solid by filtration or centrifugation, maintaining the constant temperature.
-
Solvent Evaporation: Take a known mass or volume of the clear, saturated solution and carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that avoids decomposition of the salt).
-
Mass Determination: The mass of the remaining solid this compound is determined.
-
Calculation: The solubility is calculated as grams of solute per 100 grams or 100 mL of solvent.
Spectroscopic Method
For solvents where this compound exhibits a characteristic absorbance, UV-Vis spectroscopy can be a rapid and sensitive method.
Methodology:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the desired organic solvent. Measure the absorbance of each standard at a specific wavelength (λmax) to construct a calibration curve (Absorbance vs. Concentration).
-
Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Dilution: After separating the saturated solution, dilute a precise volume of it with the solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted solution.
-
Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution.
Chromatographic Method
High-Performance Liquid Chromatography (HPLC) can be employed, particularly for complex mixtures or when high accuracy is required.
Methodology:
-
Method Development: Develop an HPLC method capable of separating and quantifying the aluminum cation or the perchlorate anion. This involves selecting an appropriate column, mobile phase, and detector (e.g., conductivity detector for ions).
-
Calibration: Prepare and run a series of standard solutions to create a calibration curve.
-
Sample Preparation: Prepare a saturated solution and, after separation, dilute it accurately.
-
Analysis: Inject the diluted sample into the HPLC system and determine the concentration from the calibration curve.
Logical Relationships and Workflows
Factors Influencing Solubility
The solubility of an ionic compound like this compound in organic solvents is governed by the principle of "like dissolves like." The following diagram illustrates the logical relationship between solvent properties and solubility.
Caption: Factors influencing the solubility of this compound.
Experimental Workflow for Synthesis of a Coordination Complex
The solubility of this compound is a critical first step in the synthesis of its coordination complexes. The following workflow diagram outlines the typical experimental procedure.
Caption: Experimental workflow for coordination complex synthesis.
Safety and Handling
This compound is a strong oxidizing agent and can cause severe skin burns and eye damage.[6] It may intensify fire.[6] Anhydrous perchlorates, in particular, can be explosive, especially when in contact with organic materials.
Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, chemical-resistant gloves (e.g., neoprene), and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.[7]
-
Handling: Avoid contact with skin, eyes, and clothing.[7] Avoid formation of dust.[7] Keep away from heat, sparks, and open flames.[8]
-
Storage: Store in a cool, dry, well-ventilated area away from combustible materials and incompatible substances.[9]
-
Spills: In case of a spill, avoid dust formation, eliminate ignition sources, and clean up with non-combustible absorbent materials.[10]
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[7][8][10][11][12]
Conclusion
While there is a clear indication that this compound is soluble in a variety of polar organic solvents, a significant gap exists in the literature regarding comprehensive quantitative solubility data. This guide provides a consolidation of the available information and outlines general experimental procedures that researchers can adapt to determine precise solubility values for their specific applications. The provided diagrams offer a conceptual framework for understanding the factors governing solubility and for planning experimental workflows. Given the hazardous nature of perchlorates, strict adherence to safety protocols is paramount. Further research to quantify the solubility of this compound in a wider range of organic solvents would be highly beneficial to the scientific community.
References
- 1. This compound [chemister.ru]
- 2. brainly.com [brainly.com]
- 3. Aluminium perchlorate - Wikipedia [en.wikipedia.org]
- 4. Qmx Laboratories - Perchlorate_aluminium_nonahydrate_81029-06-3_1.1ml_A2S_Methanol [qmx.com]
- 5. This compound | 14452-39-2 [chemicalbook.com]
- 6. This compound | AlCl3O12 | CID 159740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. echemi.com [echemi.com]
- 12. chemos.de [chemos.de]
CAS number and molecular formula for aluminum perchlorate.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of aluminum perchlorate, including its chemical properties, synthesis protocols, and relevant applications. The information is intended for use by professionals in research and development.
Core Chemical Data
This compound is an inorganic compound that exists in both anhydrous and hydrated forms. The nonahydrate is the most common form. It is a powerful oxidizing agent and should be handled with care.
| Property | This compound (Anhydrous) | This compound Nonahydrate |
| CAS Number | 14452-39-2 | 81029-06-3 |
| Molecular Formula | Al(ClO₄)₃ | Al(ClO₄)₃·9H₂O |
| Molar Mass | 325.33 g/mol | 487.46 g/mol |
| Appearance | White solid | White crystalline solid |
| Density | 2.30 g/cm³ | 1.86 g/cm³ |
| Melting Point | Decomposes at 160 °C | 82 °C (decomposes) |
| Solubility in water | Soluble | 180.4 g/100 mL (0 °C), 209.6 g/100 mL (25 °C) |
| Other Solubilities | Soluble in ethanol, insoluble in chloroform and dichloromethane | Soluble in various organic solvents |
Experimental Protocols
Synthesis of this compound Nonahydrate [Al(ClO₄)₃·9H₂O]
This protocol describes the synthesis of this compound nonahydrate from aluminum hydroxide and perchloric acid.[1]
Materials:
-
Aluminum hydroxide [Al(OH)₃]
-
Perchloric acid (HClO₄), 10-35% solution by mass
-
Deionized water
-
pH meter or pH indicator strips
-
Reaction vessel (glass beaker or flask)
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Evaporation dish
-
Crystallization dish
Procedure:
-
Preparation of Perchloric Acid Solution: If starting with a concentrated perchloric acid solution, dilute it with deionized water to the desired concentration (e.g., 20-25% by mass).
-
Reaction: Slowly add the washed aluminum hydroxide to the perchloric acid solution in batches while stirring continuously.[2]
-
Temperature and pH Control: Monitor the reaction temperature and maintain it below 70°C. Continue adding aluminum hydroxide until the pH of the solution reaches 3-5.[2]
-
Digestion: Allow the reaction mixture to stand overnight to ensure complete reaction.[2]
-
Filtration: Filter the solution to remove any unreacted aluminum hydroxide or other solid impurities.[2]
-
Evaporation and Crystallization: Transfer the filtrate to an evaporation dish and gently heat to concentrate the solution. Once concentrated, cool the solution to induce crystallization.[2]
-
Isolation of Crystals: Collect the this compound nonahydrate crystals by filtration.[2]
Synthesis of Anhydrous this compound [Al(ClO₄)₃]
The synthesis of anhydrous this compound is a more complex process that requires handling of hazardous reagents.[1]
Materials:
-
Aluminum chloride (AlCl₃)
-
Dichlorine hexoxide (Cl₂O₆)
-
Reaction vessel suitable for low-temperature reactions
-
Vacuum apparatus
Procedure:
-
Reaction: React aluminum chloride with dichlorine hexoxide at a temperature of -20°C. The reaction produces ClO₂Al(ClO₄)₄, chlorine dioxide (ClO₂), and chlorine (Cl₂).[1]
-
Isolation of Intermediate: Isolate the resulting ClO₂Al(ClO₄)₄.
-
Thermal Decomposition: Heat the isolated intermediate to 90°C under vacuum. This will decompose the intermediate to yield anhydrous this compound.[1]
Visualized Workflows and Pathways
Synthesis Workflow for this compound Nonahydrate
References
An In-depth Technical Guide to the Discovery and Synthesis of Aluminum Perchlorate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum perchlorate, with the chemical formula Al(ClO₄)₃, is a powerful oxidizing agent and a source of aluminum ions, finding applications in various fields, including as a catalyst in organic synthesis and as a component in propellants. This technical guide provides a comprehensive overview of the historical development and synthesis of this compound, detailing experimental protocols for both its hydrated and anhydrous forms. The information is presented to be a valuable resource for researchers and professionals in chemistry and drug development.
Historical Context
The history of this compound is intertwined with the discovery of its constituent components, aluminum and perchloric acid. While ancient civilizations used aluminum-containing compounds like alum for dyeing, the isolation of aluminum metal was a much later achievement. In 1825, Danish physicist Hans Christian Ørsted is credited with first isolating impure aluminum.[1][2] The development of a commercially viable process for aluminum production, the Hall-Héroult process, occurred in 1886.[1][3]
The discovery of perchlorates predates the isolation of aluminum. In 1816, Count Frederick Von Stadion first synthesized potassium perchlorate.[4] The industrial production of perchlorates began in Sweden in 1893 through an electrochemical process.[5]
While the exact date and discoverer of the first synthesis of this compound are not well-documented in readily available historical records, early research into its preparation was underway by the latter half of the 20th century. A notable publication by Chi Naishu and Zhang Yongxiang in a 1985 issue of "Chemical Reagents" details a method for its preparation and analysis, indicating that it was a compound of interest to the scientific community by that time.[5]
Synthesis of this compound Nonahydrate (Al(ClO₄)₃·9H₂O)
The most common hydrated form of this compound is the nonahydrate. Its synthesis typically involves the reaction of an aluminum source with perchloric acid.
Method 1: From Aluminum Hydroxide
A straightforward and common laboratory-scale synthesis involves the direct reaction of aluminum hydroxide with perchloric acid.
Experimental Protocol:
-
Reaction Setup: In a fume hood, carefully add a stoichiometric amount of aluminum hydroxide (Al(OH)₃) to a solution of perchloric acid (HClO₄) with constant stirring. The concentration of the perchloric acid can vary, but concentrations in the range of 10-35% by mass have been reported.[5]
-
Temperature Control: The reaction is exothermic. Maintain the reaction temperature below 70°C by controlling the rate of addition of aluminum hydroxide and, if necessary, by using an ice bath.[5]
-
pH Adjustment: Continue the addition of aluminum hydroxide until the pH of the solution reaches a value between 3 and 5.[5]
-
Digestion: Allow the solution to stand overnight to ensure the complete reaction of the aluminum hydroxide.[5]
-
Filtration: Filter the solution to remove any unreacted aluminum hydroxide or other solid impurities.
-
Crystallization: Evaporate the filtrate to concentrate the solution, then cool it to induce crystallization of this compound nonahydrate.
-
Isolation and Drying: Collect the crystals by filtration and wash them with a small amount of cold distilled water. Dry the crystals in a desiccator over a suitable drying agent.
Workflow Diagram:
Caption: Synthesis of this compound Nonahydrate from Aluminum Hydroxide.
Method 2: From Aluminum Sulfate and Sodium Metaaluminate
A method described in a Chinese patent (CN104445075A) utilizes aluminum sulfate and a sodium metaaluminate solution, often a byproduct from other industrial processes, to first generate aluminum hydroxide in situ.[5]
Experimental Protocol:
-
Preparation of Aluminum Hydroxide:
-
Slowly add a 5-20% aqueous solution of aluminum sulfate (Al₂(SO₄)₃) to a solution of sodium metaaluminate (NaAlO₂) while stirring.
-
Maintain the reaction temperature below 50°C.
-
Continue the addition until the pH of the mixture is between 6.8 and 7.2, resulting in the precipitation of aluminum hydroxide.[5]
-
-
Washing the Precipitate:
-
Filter the precipitated aluminum hydroxide.
-
Wash the filter cake repeatedly with water to remove sodium and sulfate ions.[5]
-
-
Reaction with Perchloric Acid:
-
Add the washed aluminum hydroxide to a 10-35% by mass solution of perchloric acid in batches.
-
Control the reaction temperature to below 70°C.
-
Continue adding the aluminum hydroxide until the pH of the solution is between 3 and 5.[5]
-
-
Crystallization and Isolation:
-
Allow the reaction mixture to stand overnight.
-
Filter the solution.
-
Evaporate the filtrate, cool to crystallize, and filter to obtain the this compound nonahydrate crystals.[5]
-
Quantitative Data for Synthesis of this compound Nonahydrate (Method 2) [5]
| Parameter | Value |
| Concentration of Aluminum Sulfate Solution | 5-20% |
| Reaction Temperature for Al(OH)₃ Precipitation | < 50°C |
| Final pH for Al(OH)₃ Precipitation | 6.8 - 7.2 |
| Concentration of Perchloric Acid | 10-35% |
| Reaction Temperature with Perchloric Acid | < 70°C |
| Final pH of Reaction Mixture | 3 - 5 |
Workflow Diagram:
References
- 1. Aluminum: Common Metal, Uncommon Past | Science History Institute [sciencehistory.org]
- 2. A Brief History of Aluminum - United Aluminum [unitedaluminum.com]
- 3. History of aluminium - Wikipedia [en.wikipedia.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. CN104445075A - Preparation method of this compound - Google Patents [patents.google.com]
Spectroscopic Profile of Aluminum Perchlorate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of aluminum perchlorate, focusing on Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended to serve as a core reference for researchers and professionals involved in the characterization and application of this compound.
Introduction
This compound, with the chemical formula Al(ClO₄)₃, is an inorganic salt that exists in various hydrated forms, with the nonahydrate, Al(ClO₄)₃·9H₂O, being the most common.[1] Its structure in the nonahydrate form is more accurately represented as --INVALID-LINK--₃·3H₂O, consisting of a hexaaquaaluminum(III) cation, [Al(H₂O)₆]³⁺, perchlorate anions (ClO₄⁻), and three molecules of water of crystallization.[1] Understanding the spectroscopic signature of this compound is crucial for its identification, purity assessment, and the study of its interactions in various chemical and biological systems.
Vibrational Spectroscopy: IR and Raman
Infrared and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules and ions. For this compound, the spectra are dominated by the vibrational modes of the hexaaquaaluminum(III) cation and the perchlorate anion.
Data Presentation
The following tables summarize the characteristic vibrational frequencies observed in the IR and Raman spectra of this compound and its constituent ions.
Table 1: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Description |
| ~3400 (broad) | ν(O-H) | Stretching vibrations of coordinated and lattice water molecules |
| ~1635 | δ(H-O-H) | Bending vibration of coordinated water molecules |
| ~1100 (very strong, broad) | ν₃(F₂) of ClO₄⁻ | Asymmetric stretching of the perchlorate ion |
| ~935 | ν₁(A₁) of ClO₄⁻ | Symmetric stretching of the perchlorate ion (often weak in IR) |
| ~625 (strong) | ν₄(F₂) of ClO₄⁻ | Asymmetric bending of the perchlorate ion |
| ~525 | ν₁([Al(H₂O)₆]³⁺) | Al-O symmetric stretch |
Note: The exact peak positions can vary depending on the hydration state and the sample preparation method.
Table 2: Raman Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Description |
| ~3400 | ν(O-H) | Stretching vibrations of water molecules |
| ~1100 | ν₃(F₂) of ClO₄⁻ | Asymmetric stretching of the perchlorate ion |
| ~935 (very strong) | ν₁(A₁) of ClO₄⁻ | Symmetric stretching of the perchlorate ion |
| ~625 | ν₄(F₂) of ClO₄⁻ | Asymmetric bending of the perchlorate ion |
| ~525 (polarized) | ν₁([Al(H₂O)₆]³⁺) | Al-O symmetric stretch |
| ~460 | ν₂(E) of ClO₄⁻ | Symmetric bending of the perchlorate ion |
| ~330 | ν₅([Al(H₂O)₆]³⁺) | Al-O bending mode |
Note: The perchlorate ion (Td symmetry) has four fundamental vibrational modes: ν₁(A₁, Raman active), ν₂(E, Raman active), ν₃(F₂, IR and Raman active), and ν₄(F₂, IR and Raman active).[2]
Experimental Protocols
Protocol 1: Solid-State Infrared (IR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at 110°C to remove any absorbed moisture.[3]
-
In an agate mortar, grind 1-2 mg of the this compound sample with approximately 100-200 mg of the dried KBr until a fine, homogeneous powder is obtained.[4][5] The sample to KBr ratio should be roughly 1:100.[4]
-
Work quickly to minimize moisture absorption from the atmosphere, as this compound is hygroscopic.[1]
-
-
Pellet Formation:
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of a pure KBr pellet to subtract from the sample spectrum.
-
Protocol 2: Solid-State Raman Spectroscopy
-
Sample Preparation:
-
Place a small amount of the crystalline this compound sample into a sample holder, such as a capillary tube or a well on a microscope slide.[7]
-
-
Instrument Setup:
-
Use a Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm).
-
Align the laser beam to focus on the sample.
-
-
Data Acquisition:
-
Collect the Raman scattered light using an appropriate objective and spectrometer.
-
Set the acquisition parameters, such as laser power, integration time, and number of accumulations, to obtain a spectrum with a good signal-to-noise ratio. It is important to use a low laser power to avoid sample degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the local chemical environment of specific nuclei. For this compound, ²⁷Al and ³⁵Cl NMR are particularly informative.
Data Presentation
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) / ppm | Linewidth | Comments |
| ²⁷Al | ~0 | Relatively sharp | The chemical shift is referenced to [Al(H₂O)₆]³⁺. The symmetric, hexa-coordinated environment of the aluminum in the [Al(H₂O)₆]³⁺ cation results in a relatively sharp signal for a quadrupolar nucleus.[8][9] |
| ³⁵Cl | ~1030 - 1050 | Broad | The chemical shift is referenced to a standard like NaClO₄. The perchlorate anion gives a broad signal due to the quadrupolar nature of the chlorine nucleus. The linewidth is sensitive to the symmetry of the local environment.[10] |
Experimental Protocols
Protocol 3: ²⁷Al NMR Spectroscopy of Aqueous this compound
-
Sample Preparation:
-
Dissolve a known amount of this compound in a deuterated solvent, typically D₂O, to a concentration of approximately 0.1 M.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer equipped with a broadband probe.
-
Tune the probe to the ²⁷Al frequency.
-
-
Data Acquisition:
-
Acquire the spectrum using a simple pulse-acquire sequence.
-
Use a short relaxation delay due to the relatively fast relaxation of the quadrupolar ²⁷Al nucleus.
-
Reference the spectrum to an external standard of 1 M aqueous Al(NO₃)₃ or by setting the resonance of [Al(D₂O)₆]³⁺ to 0 ppm.[9]
-
Protocol 4: ³⁵Cl NMR Spectroscopy of Aqueous this compound
-
Sample Preparation:
-
Prepare a concentrated solution of this compound in D₂O (e.g., 1 M) to obtain a sufficient signal-to-noise ratio.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer with a broadband probe.
-
Tune the probe to the ³⁵Cl frequency.
-
-
Data Acquisition:
-
Acquire the spectrum using a standard one-pulse experiment.
-
Due to the broad linewidth, a large spectral width may be necessary.
-
Reference the spectrum to an external standard of aqueous NaCl or NaClO₄.[11]
-
Synthesis and Spectroscopic Analysis Workflow
The following diagrams illustrate the synthesis of this compound nonahydrate and a general workflow for its spectroscopic characterization.
Caption: Synthesis workflow for this compound nonahydrate.
Caption: General workflow for spectroscopic analysis of this compound.
References
- 1. Aluminium perchlorate - Wikipedia [en.wikipedia.org]
- 2. Spectral and thermal properties of perchlorate salts and implications for Mars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azom.com [azom.com]
- 4. shimadzu.com [shimadzu.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. plus.ac.at [plus.ac.at]
- 8. mdpi.com [mdpi.com]
- 9. NMR Periodic Table: Aluminium NMR [imserc.northwestern.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Thermochemical Properties of Aluminum Perchlorate Hydrates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the thermochemical properties of aluminum perchlorate and its various hydrated forms. This compound, a powerful oxidizing agent, and its hydrates are of significant interest in various fields, including chemical synthesis and materials science. Understanding their thermal behavior is crucial for safe handling, storage, and application. This document compiles available quantitative data, outlines detailed experimental protocols for their determination, and provides visual representations of decomposition pathways and experimental workflows.
Quantitative Thermochemical Data
The following tables summarize the known thermochemical and physical properties of anhydrous this compound and its hydrates. It is important to note that while data for the anhydrous, hexahydrate, and nonahydrate forms are available to some extent, comprehensive experimental data for all thermochemical properties, particularly for the trihydrate, is limited in the current scientific literature. The empty cells in the tables indicate a need for further experimental investigation.
Table 1: Physical and Thermochemical Properties of Anhydrous this compound (Al(ClO₄)₃)
| Property | Value | Units |
| Molar Mass | 325.33 | g/mol |
| Standard Enthalpy of Formation (ΔfH°₂₉₈) | -571.1 | kJ/mol |
| Gibbs Free Energy of Formation (ΔfG°₂₉₈) | Data not available | kJ/mol |
| Standard Molar Entropy (S°₂₉₈) | Data not available | J/(mol·K) |
| Heat Capacity (Cp) | Data not available | J/(mol·K) |
| Decomposition Temperature | 150 | °C |
Table 2: Physical and Thermochemical Properties of this compound Trihydrate (Al(ClO₄)₃·3H₂O)
| Property | Value | Units |
| Molar Mass | 379.38 | g/mol |
| Standard Enthalpy of Formation (ΔfH°₂₉₈) | Data not available | kJ/mol |
| Gibbs Free Energy of Formation (ΔfG°₂₉₈) | Data not available | kJ/mol |
| Standard Molar Entropy (S°₂₉₈) | Data not available | J/(mol·K) |
| Heat Capacity (Cp) | Data not available | J/(mol·K) |
| Melting Point | Data not available | °C |
| Decomposition Temperature | Data not available | °C |
Table 3: Physical and Thermochemical Properties of this compound Hexahydrate (Al(ClO₄)₃·6H₂O)
| Property | Value | Units |
| Molar Mass | 433.43 | g/mol |
| Standard Enthalpy of Formation (ΔfH°₂₉₈) | Data not available | kJ/mol |
| Gibbs Free Energy of Formation (ΔfG°₂₉₈) | Data not available | kJ/mol |
| Standard Molar Entropy (S°₂₉₈) | Data not available | J/(mol·K) |
| Heat Capacity (Cp) | Data not available | J/(mol·K) |
| Melting Point | 120.8 | °C |
| Decomposition Temperature | 178 | °C |
Table 4: Physical and Thermochemical Properties of this compound Nonahydrate (Al(ClO₄)₃·9H₂O)
| Property | Value | Units |
| Molar Mass | 487.47 | g/mol |
| Standard Enthalpy of Formation (ΔfH°₂₉₈) | Data not available | kJ/mol |
| Gibbs Free Energy of Formation (ΔfG°₂₉₈) | Data not available | kJ/mol |
| Standard Molar Entropy (S°₂₉₈) | Data not available | J/(mol·K) |
| Heat Capacity (Cp) | Data not available | J/(mol·K) |
| Melting Point | 82 | °C |
| Decomposition Temperature | 130 (Decomposes) | °C |
Experimental Protocols
The determination of the thermochemical properties of this compound hydrates requires precise and carefully controlled experimental procedures. The following sections detail the methodologies for key experiments.
Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal stability, dehydration steps, and decomposition temperatures of this compound hydrates.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of the this compound hydrate is placed in an inert sample pan (e.g., aluminum or alumina). An empty, tared pan is used as a reference.
-
Instrumentation: A simultaneous TGA-DSC instrument is used. The instrument is calibrated for temperature and heat flow using certified standards (e.g., indium, zinc).
-
Experimental Conditions:
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as dry nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to purge evolved gases.
-
Temperature Program: The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) from ambient temperature to a final temperature above the complete decomposition point (e.g., 600 °C).
-
-
Data Acquisition: The instrument continuously records the sample mass (TGA) and the differential heat flow between the sample and reference pans (DSC) as a function of temperature.
-
Data Analysis:
-
TGA Curve: The percentage of mass loss is plotted against temperature. Each step in the curve corresponds to a mass loss event, such as the loss of water molecules or decomposition into gaseous products. The stoichiometry of the dehydration steps can be calculated from the percentage of mass loss.
-
DSC Curve: The heat flow is plotted against temperature. Endothermic peaks typically represent phase transitions such as melting and dehydration, while exothermic peaks indicate processes like crystallization or decomposition. The onset temperature of a peak is taken as the transition or decomposition temperature. The area under a DSC peak can be integrated to determine the enthalpy change (ΔH) of the corresponding process.
-
Solution Calorimetry for Enthalpy of Formation
Objective: To determine the standard enthalpy of formation (ΔfH°) of this compound hydrates. This method involves measuring the heat of solution of the anhydrous salt and the hydrated salt.
Methodology:
-
Calorimeter Setup: A precision solution calorimeter, such as an isoperibol or isothermal titration calorimeter, is used. The calorimeter is calibrated electrically to determine its heat capacity.
-
Solvent: A suitable solvent, typically deionized water or a dilute acid solution, is placed in the calorimeter vessel and allowed to reach thermal equilibrium.
-
Measurement of Heat of Solution of the Hydrated Salt (ΔH_soln,hydrate):
-
A precisely weighed sample of the this compound hydrate is sealed in a glass ampoule.
-
The ampoule is submerged in the solvent within the calorimeter.
-
Once thermal equilibrium is re-established, the ampoule is broken, and the salt dissolves.
-
The change in temperature of the solution is carefully measured.
-
The heat of solution is calculated from the temperature change and the heat capacity of the calorimeter and its contents.
-
-
Measurement of Heat of Solution of the Anhydrous Salt (ΔH_soln,anhydrous):
-
The same procedure is followed as in step 3, but with a precisely weighed sample of the anhydrous this compound.
-
-
Calculation of Enthalpy of Hydration (ΔH_hyd): The enthalpy of hydration is the difference between the heat of solution of the anhydrous salt and the hydrated salt: ΔH_hyd = ΔH_soln,anhydrous - ΔH_soln,hydrate
-
Calculation of Enthalpy of Formation of the Hydrate (ΔfH°_hydrate): The standard enthalpy of formation of the hydrated salt can be calculated using Hess's Law: ΔfH°_hydrate = ΔfH°_anhydrous + n * ΔfH°_H₂O(l) - ΔH_hyd where 'n' is the number of moles of water of hydration, and ΔfH°_H₂O(l) is the standard enthalpy of formation of liquid water (-285.83 kJ/mol).
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key processes and workflows related to the thermochemical analysis of this compound hydrates.
Caption: Multi-step thermal decomposition of Al(ClO₄)₃·9H₂O.
Caption: Workflow for thermochemical property determination.
Methodological & Application
Aluminum Perchlorate as a Lewis Acid Catalyst in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum perchlorate, Al(ClO₄)₃, is a strong Lewis acid that has found utility as a catalyst in a variety of organic transformations. Its high solubility in many organic solvents and the strong electron-withdrawing nature of the perchlorate anions enhance the Lewis acidity of the aluminum center, making it an effective catalyst for reactions that are typically promoted by Lewis acids.[1] These reactions include, but are not limited to, carbon-carbon bond-forming reactions such as Friedel-Crafts acylations and Michael additions, as well as functional group transformations like the protection of alcohols.
This document provides detailed application notes and experimental protocols for the use of this compound as a Lewis acid catalyst in key organic syntheses. While specific literature detailing extensive use of this compound can be limited, the protocols herein are based on established methodologies for analogous and more commonly employed Lewis acid catalysts, such as aluminum chloride and other metal perchlorates. These notes are intended to serve as a comprehensive guide for researchers, offering a starting point for reaction optimization and application in complex synthetic pathways.
Safety Note: Perchlorates can be explosive, especially in the presence of organic materials and heat. All reactions involving this compound should be carried out with appropriate safety precautions, including the use of a blast shield, and on a small scale, particularly during initial investigations.
Applications in Organic Synthesis
This compound's strong Lewis acidity makes it a suitable catalyst for a range of organic reactions. The following sections detail its application in three key transformations: Friedel-Crafts acylation, Michael addition, and the protection of alcohols.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental method for the formation of aryl ketones via electrophilic aromatic substitution.[2][3][4][5] A strong Lewis acid is required to activate the acylating agent, typically an acyl halide or anhydride, to generate a highly electrophilic acylium ion.[2][5]
Application Note: this compound can serve as an effective catalyst for Friedel-Crafts acylation, analogous to the more traditionally used aluminum chloride.[5] Its high Lewis acidity can facilitate the reaction under mild conditions. The choice of solvent is critical, with non-polar, aprotic solvents such as dichloromethane or nitrobenzene being typical. Due to the formation of a stable complex between the product ketone and the Lewis acid, a stoichiometric amount of the catalyst is often required.[2]
Experimental Protocol: Acylation of Toluene with Acetyl Chloride
This protocol is adapted from standard Friedel-Crafts procedures using aluminum chloride.
-
Materials:
-
Toluene
-
Acetyl chloride
-
Anhydrous this compound
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous this compound (1.1 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension.
-
After the addition is complete, add toluene (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
Once the addition of toluene is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-methylacetophenone.
-
Quantitative Data (Comparative)
The following table presents representative data for Friedel-Crafts acylation reactions using different Lewis acid catalysts for comparison.
| Catalyst | Aromatic Substrate | Acylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| AlCl₃ | Benzene | Acetyl Chloride | CS₂ | Reflux | 1 | 97 |
| FeCl₃ | Toluene | Benzoyl Chloride | neat | 100 | 2 | 85 |
| ZnCl₂ | Anisole | Acetic Anhydride | neat | 140 | 5 | 70 |
Data is illustrative and sourced from general organic chemistry knowledge. Optimization is required for specific substrates and catalysts.
Michael Addition
The Michael addition is a versatile carbon-carbon bond-forming reaction involving the 1,4-conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).[6] Lewis acids can catalyze this reaction by coordinating to the carbonyl oxygen of the Michael acceptor, thereby increasing its electrophilicity.
Application Note: this compound is a potential catalyst for Michael additions, particularly for the addition of soft nucleophiles like amines and thiols. The use of a supported catalyst, such as silica-supported this compound, could offer advantages in terms of ease of handling, recyclability, and potentially milder reaction conditions.[7][8] Solvent-free conditions or the use of polar aprotic solvents are often effective for this transformation.
Experimental Protocol: Aza-Michael Addition of Aniline to Methyl Acrylate
This protocol is based on procedures using silica-supported aluminum chloride.[7][8]
-
Materials:
-
Aniline
-
Methyl acrylate
-
This compound (or silica-supported this compound)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, mix aniline (1.0 equivalent), methyl acrylate (1.2 equivalents), and a catalytic amount of this compound (e.g., 10 mol%).
-
Stir the mixture at room temperature or gentle heating (e.g., 50 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
If using a heterogeneous catalyst, filter to remove the catalyst. If using a homogeneous catalyst, proceed to the workup.
-
Wash the organic phase with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data (Comparative)
The following table shows representative data for aza-Michael addition reactions with different catalysts.
| Catalyst | Amine | Michael Acceptor | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Silica-AlCl₃ | Aniline | Methyl Acrylate | Solvent-free | 60 | 4 | 95 |
| LiClO₄ | Piperidine | Acrylonitrile | Solvent-free | RT | 0.5 | 98 |
| No Catalyst | Morpholine | Methyl Vinyl Ketone | neat | RT | 24 | 70 |
Data is illustrative and sourced from literature on related catalysts.[7] Optimization is required.
Protection of Alcohols (Tetrahydropyranylation)
The protection of hydroxyl groups is a crucial step in multi-step organic synthesis. The tetrahydropyranyl (THP) group is a common acid-labile protecting group for alcohols.[9] The formation of a THP ether is typically catalyzed by a Brønsted or Lewis acid.
Application Note: this compound can be an efficient catalyst for the tetrahydropyranylation of a wide range of primary, secondary, and tertiary alcohols. Its hydrated form, this compound nonahydrate [Al(ClO₄)₃·9H₂O], is often a convenient and effective catalyst for this transformation, potentially offering milder conditions than anhydrous Lewis acids. The reaction is generally carried out in aprotic solvents like dichloromethane or even under solvent-free conditions.
Experimental Protocol: Tetrahydropyranylation of Benzyl Alcohol
This protocol is adapted from general procedures for the acid-catalyzed protection of alcohols.[9][10][11]
-
Materials:
-
Benzyl alcohol
-
3,4-Dihydro-2H-pyran (DHP)
-
This compound nonahydrate
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of benzyl alcohol (1.0 equivalent) in anhydrous DCM, add 3,4-dihydro-2H-pyran (1.2 equivalents).
-
Add a catalytic amount of this compound nonahydrate (e.g., 1-5 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Quantitative Data (Comparative)
The following table provides representative data for the tetrahydropyranylation of benzyl alcohol using various catalysts.
| Catalyst | Solvent | Temp (°C) | Time | Yield (%) |
| AlCl₃·6H₂O | Solvent-free | 50 | 15 min | 98 |
| Ferric Perchlorate | CH₂Cl₂ | RT | 30 min | 95 |
| I₂ | CH₂Cl₂ | RT | 2 h | 92 |
Data is illustrative and sourced from literature on related catalysts.[12] Optimization is required.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. iosrjournals.org [iosrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. researchgate.net [researchgate.net]
Protocol for using aluminum perchlorate in Friedel-Crafts alkylation.
Topic: Protocol for Using Aluminum Perchlorate in Friedel-Crafts Alkylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the attachment of alkyl groups to aromatic rings. This electrophilic aromatic substitution is traditionally catalyzed by strong Lewis acids, with aluminum chloride (AlCl₃) being the most common. While the use of this compound, Al(ClO₄)₃, as a Lewis acid catalyst in organic synthesis has been noted, specific and detailed protocols for its application in the Friedel-Crafts alkylation of aromatic compounds are not extensively documented in readily available scientific literature. Metal perchlorates are recognized for their high solubility in organic solvents and their capacity to act as Lewis acid promoters in various transformations. For instance, this compound has been cited as an effective catalyst in the synthesis of tert-butyl ethers from aliphatic alcohols, a reaction that proceeds through a carbocationic intermediate, which is also a key feature of Friedel-Crafts alkylations.[1]
Given the limited specific literature on this compound for this particular application, this document provides a detailed, representative protocol for a Friedel-Crafts alkylation reaction using the well-established catalyst, aluminum chloride. This protocol can serve as a foundational methodology for researchers exploring alternative Lewis acid catalysts, such as this compound, with appropriate modifications and safety considerations.
Data Presentation: Comparison of Lewis Acids in Friedel-Crafts Alkylation
The selection of a Lewis acid catalyst can significantly impact the yield and selectivity of a Friedel-Crafts alkylation. The following table summarizes the performance of various Lewis acids in a representative benzylation of benzene.
| Catalyst | Molar Ratio (Catalyst:Alkyl Halide) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| AlCl₃ | 1.1 : 1 | 1 | 25 | 95 | [2][3] |
| FeCl₃ | 1.1 : 1 | 2 | 25 | 88 | [3] |
| BF₃·OEt₂ | 1.2 : 1 | 3 | 25 | 75 | [4] |
| Sc(OTf)₃ | 0.1 : 1 | 4 | 50 | 92 | [1] |
| Hf(OTf)₄ | 0.05 : 1 | 2 | 50 | 90 | [1] |
| Al(ClO₄)₃ (Hypothetical) | To be determined | To be determined | To be determined | N/A | N/A |
Note: The entry for this compound is hypothetical and serves as a placeholder to indicate where it might fit within a comparative study. Optimal conditions and yields would need to be determined experimentally.
Experimental Protocols
Representative Friedel-Crafts Alkylation of Benzene with Benzyl Chloride using Aluminum Chloride
This protocol details the alkylation of benzene with benzyl chloride, catalyzed by aluminum chloride, to synthesize diphenylmethane.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous benzene (C₆H₆)
-
Benzyl chloride (C₆H₅CH₂Cl)
-
Anhydrous diethyl ether or dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Ensure all glassware is dry. The apparatus should be protected from atmospheric moisture using a drying tube (e.g., filled with calcium chloride).
-
Reagent Preparation: In a fume hood, suspend anhydrous aluminum chloride (14.7 g, 0.11 mol) in 50 mL of anhydrous benzene in the reaction flask. Cool the mixture to 0-5 °C using an ice bath and stir.
-
Addition of Alkylating Agent: Dissolve benzyl chloride (12.6 g, 0.10 mol) in 20 mL of anhydrous benzene and place this solution in the addition funnel.
-
Reaction: Add the benzyl chloride solution dropwise to the stirred aluminum chloride suspension over 30 minutes, maintaining the temperature between 0-5 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Hydrogen chloride gas will be evolved during the reaction.
-
Quenching: Carefully and slowly pour the reaction mixture over 100 g of crushed ice in a beaker. This should be done in a fume hood as the quenching process is highly exothermic and will release HCl gas.
-
Workup: Transfer the mixture to a separatory funnel. The organic layer (containing the product) will separate from the aqueous layer.
-
Extraction and Washing: Separate the layers and extract the aqueous layer with 2 x 30 mL of diethyl ether or dichloromethane. Combine the organic extracts and wash successively with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure diphenylmethane.
Mandatory Visualization
Caption: Experimental workflow for Friedel-Crafts alkylation.
References
Application Notes and Protocols for Diels-Alder Reactions: A Focus on Lewis Acid Catalysis
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of Diels-Alder reactions, with a specific focus on the role of Lewis acid catalysis. While the primary request centered on aluminum perchlorate as a catalyst, a comprehensive review of the available scientific literature did not yield specific application notes, detailed protocols, or quantitative data for its use in Diels-Alder reactions. The majority of research in this area focuses on other Lewis acids, most notably aluminum chloride (AlCl₃).
Therefore, this document will provide a broader context for Lewis acid-catalyzed Diels-Alder reactions, drawing upon the extensive data available for catalysts like aluminum chloride. This information will serve as a valuable guide for researchers interested in exploring the potential of strong Lewis acids in this critical carbon-carbon bond-forming reaction.
Introduction to Lewis Acid Catalysis in Diels-Alder Reactions
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool in organic synthesis for the construction of six-membered rings.[1] The reaction's efficiency and stereoselectivity can be significantly enhanced through the use of Lewis acid catalysts.[2]
Lewis acids, such as aluminum chloride, activate the dienophile by coordinating to a Lewis basic site, typically a carbonyl oxygen.[2] This coordination increases the electron-withdrawing nature of the substituent on the dienophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[2] According to frontier molecular orbital theory, this reduction in the HOMO-LUMO energy gap between the diene and dienophile leads to a significant acceleration of the reaction rate.[2] More recent studies suggest that Lewis acids also accelerate the reaction by reducing the destabilizing steric Pauli repulsion between the diene and dienophile.[1]
Key advantages of using Lewis acid catalysts in Diels-Alder reactions include:
-
Increased Reaction Rates: Dramatic rate accelerations can be achieved, often allowing reactions to proceed at lower temperatures.[2]
-
Enhanced Regioselectivity: Lewis acids can improve the selectivity for the formation of one constitutional isomer over another.[2]
-
Improved Stereoselectivity: The endo/exo selectivity of the reaction can be significantly enhanced.[2]
General Experimental Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction (Based on Aluminum Chloride)
The following is a generalized protocol for a Diels-Alder reaction using a strong Lewis acid like aluminum chloride. This protocol should be adapted and optimized for specific substrates and desired outcomes.
Materials:
-
Diene
-
Dienophile
-
Anhydrous Lewis Acid (e.g., Aluminum Chloride, AlCl₃)
-
Anhydrous, non-polar solvent (e.g., Dichloromethane, Toluene)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for anhydrous reactions
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
Reaction Setup: Under an inert atmosphere, add the anhydrous solvent to a flame-dried reaction flask equipped with a magnetic stir bar.
-
Catalyst Addition: Cool the solvent to the desired temperature (e.g., 0 °C or -78 °C) and slowly add the Lewis acid catalyst in portions with vigorous stirring.
-
Dienophile Addition: Once the catalyst has dissolved or formed a suspension, add the dienophile to the reaction mixture. Stir for a short period to allow for complexation.
-
Diene Addition: Slowly add the diene to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Upon completion, slowly and carefully quench the reaction by adding the quenching solution at a low temperature.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic extracts, dry over the drying agent, filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Quantitative Data for Aluminum Chloride-Catalyzed Diels-Alder Reactions
The following table summarizes representative quantitative data for Diels-Alder reactions catalyzed by aluminum chloride, showcasing the significant improvements in yield and selectivity.
| Diene | Dienophile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Endo:Exo Ratio | Reference |
| Cyclopentadiene | Methyl Acrylate | None | - | 25 | 24 | 70 | 82:18 | [2] |
| Cyclopentadiene | Methyl Acrylate | AlCl₃ | CH₂Cl₂ | 0 | 3 | 95 | 99:1 | [2] |
| Isoprene | Methyl Acrylate | AlCl₃ | Benzene | 20 | 2 | 98 | 95:5 (para:meta) | [1] |
| Anthracene | Maleic Anhydride | AlCl₃ | CH₂Cl₂ | 25 | 1 | 92 | - | [3] |
Visualizing the Workflow and Catalytic Cycle
The following diagrams illustrate the general experimental workflow and the catalytic cycle of a Lewis acid-catalyzed Diels-Alder reaction.
References
Application of Aluminum Perchlorate in the Synthesis of Heterocyclic Compounds: Tetrahydropyrans
Introduction: Aluminum perchlorate, specifically in its nonahydrate form [Al(ClO₄)₃·9H₂O], is a potent and water-tolerant Lewis acid catalyst that has found utility in various organic transformations. Its efficacy stems from the high charge density of the Al³⁺ ion and the non-coordinating nature of the perchlorate anion, which enhances its ability to activate substrates. In the realm of heterocyclic chemistry, this compound serves as an efficient catalyst for cyclization reactions, facilitating the construction of complex ring systems under mild conditions. This document provides detailed application notes and protocols for the synthesis of substituted tetrahydropyrans, a core structural motif in many natural products and pharmaceuticals, using an this compound-catalyzed Prins cyclization reaction.
Application Note 1: Stereoselective Synthesis of 4-Chlorotetrahydropyrans via Prins Cyclization
The Prins cyclization is a powerful acid-catalyzed reaction that involves the electrophilic addition of an aldehyde to an alkene, such as a homoallylic alcohol. This reaction pathway constructs the six-membered tetrahydropyran (THP) ring by forming one carbon-carbon and one carbon-oxygen bond in a single step. The use of this compound as a catalyst in this transformation offers high stereoselectivity, leading predominantly to the formation of cis-2,6-disubstituted-4-chlorotetrahydropyrans. The reaction proceeds efficiently at room temperature, demonstrating the catalyst's high activity. The perchlorate anion acts as a nucleophile, trapping the intermediate oxocarbenium ion to yield the 4-chloro substituted product.
Experimental Workflow and Logic
The logical flow for the synthesis involves the preparation of a solution of the catalyst and aldehyde, followed by the addition of the homoallylic alcohol. The reaction is monitored until completion, after which a standard aqueous work-up and purification yield the desired heterocyclic product.
Caption: Workflow for Al(ClO₄)₃-catalyzed synthesis of 4-chlorotetrahydropyrans.
Data Presentation: Synthesis of Various 4-Chlorotetrahydropyrans
The this compound-catalyzed Prins cyclization is compatible with a range of aromatic and aliphatic aldehydes, affording the corresponding tetrahydropyran derivatives in good to excellent yields and with high diastereoselectivity for the cis isomer.
| Entry | Aldehyde (RCHO) | Time (h) | Yield (%) |
| 1 | C₆H₅CHO | 2.5 | 92 |
| 2 | 4-ClC₆H₄CHO | 3.0 | 94 |
| 3 | 4-MeOC₆H₄CHO | 3.5 | 90 |
| 4 | 4-NO₂C₆H₄CHO | 2.0 | 95 |
| 5 | 2-FurylCHO | 4.0 | 85 |
| 6 | (CH₃)₂CHCHO (Isobutyraldehyde) | 4.5 | 82 |
| 7 | C₆H₅CH=CHCHO (Cinnamaldehyde) | 3.5 | 88 |
| 8 | CH₃(CH₂)₅CHO (Heptanal) | 4.0 | 86 |
Data summarized from Yadav, J. S., et al. (2003). European Journal of Organic Chemistry.
Experimental Protocols
This section provides a detailed methodology for the synthesis of a representative 4-chlorotetrahydropyran derivative using the described catalytic system.
Protocol 1: General Procedure for the Synthesis of cis-4-Chloro-2-(4-nitrophenyl)-6-phenyltetrahydropyran
Materials:
-
4-Nitrobenzaldehyde
-
1-Phenyl-3-buten-1-ol (homoallylic alcohol)
-
This compound nonahydrate [Al(ClO₄)₃·9H₂O]
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Sodium sulfate (Na₂SO₄, anhydrous)
-
Silica gel (for column chromatography)
-
Ethyl acetate and Hexane (for chromatography)
-
Standard laboratory glassware, magnetic stirrer, and TLC apparatus
Procedure:
-
To a stirred solution of 4-nitrobenzaldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add this compound nonahydrate (10 mol %, 0.1 mmol).
-
Continue stirring the mixture at 0 °C for 10 minutes.
-
To this mixture, add a solution of 1-phenyl-3-buten-1-ol (1.2 mmol) in anhydrous dichloromethane (5 mL) dropwise over a period of 5 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:7 mixture of ethyl acetate and hexane as the eluent.
-
Upon completion of the reaction (typically within 2-3 hours, as indicated by the disappearance of the starting material), quench the reaction by adding water (15 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel using an ethyl acetate/hexane gradient as the eluent to afford the pure cis-4-chloro-2-(4-nitrophenyl)-6-phenyltetrahydropyran.
Expected Outcome: The protocol is expected to yield the title compound as a solid with a high degree of cis diastereoselectivity (typically >98%). The yield should be in the range of 90-95% based on the limiting reagent (4-nitrobenzaldehyde). The product can be characterized by standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Application Notes and Protocols: Aldol Condensation Reactions Using Aluminum Perchlorate as a Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of complex molecular architectures found in natural products and pharmaceuticals. The reaction typically involves the nucleophilic addition of an enol or enolate to a carbonyl compound, followed by a dehydration to yield an α,β-unsaturated carbonyl compound. While traditionally catalyzed by strong acids or bases, the use of Lewis acids offers an alternative pathway with potential for enhanced selectivity and milder reaction conditions.
Aluminum perchlorate, Al(ClO₄)₃, is a strong Lewis acid that can effectively catalyze a variety of organic transformations. Its high solubility in many organic solvents and the poor coordinating ability of the perchlorate anion make the aluminum center a highly active Lewis acidic site. These properties suggest its potential as a catalyst for aldol condensation reactions, particularly in the synthesis of chalcones and other α,β-unsaturated ketones, which are important intermediates in drug discovery. This document provides an overview of the application of this compound as a catalyst in aldol condensation reactions, including a generalized experimental protocol, mechanistic insights, and relevant data.
Reaction Mechanism and Role of this compound
In an aldol condensation, the Lewis acid catalyst, this compound, activates the carbonyl group of the aldehyde by coordinating to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an enol or enolate.
The proposed catalytic cycle involves the following key steps:
-
Carbonyl Activation: The aluminum ion [Al(H₂O)₆]³⁺ (in the case of the nonahydrate) or the anhydrous Al³⁺ coordinates to the oxygen atom of the aldehyde, polarizing the C=O bond and increasing the positive charge on the carbonyl carbon.
-
Enolization: The ketone, in the presence of a weak base or under the influence of the Lewis acid, tautomerizes to its enol form.
-
Nucleophilic Attack: The electron-rich enol attacks the activated carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and a β-hydroxy carbonyl intermediate (the aldol adduct).
-
Dehydration: Under the reaction conditions, the β-hydroxy carbonyl intermediate undergoes dehydration to form the more stable, conjugated α,β-unsaturated ketone (the aldol condensation product).
-
Catalyst Regeneration: The this compound is released and can participate in a new catalytic cycle.
Caption: Proposed mechanism for the this compound-catalyzed aldol condensation.
Application: Synthesis of Chalcones
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of compounds that serve as important precursors for flavonoids and exhibit a wide range of biological activities. The Claisen-Schmidt condensation, a type of crossed aldol condensation between an aromatic aldehyde and an acetophenone derivative, is the most common method for their synthesis. While typically base-catalyzed, Lewis acids like this compound can also promote this transformation.
Generalized Experimental Protocol for Chalcone Synthesis
The following is a generalized protocol for the synthesis of a chalcone via a Claisen-Schmidt condensation using this compound as a catalyst. This protocol is based on standard procedures for Lewis acid-catalyzed aldol reactions, as a specific published protocol for this compound was not identified. Researchers should optimize conditions for their specific substrates.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Acetophenone derivative (e.g., acetophenone)
-
This compound nonahydrate (Al(ClO₄)₃·9H₂O)
-
Solvent (e.g., Dichloromethane (DCM), Acetonitrile)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a solution of the aromatic aldehyde (1.0 mmol) and the acetophenone derivative (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask, add this compound nonahydrate (0.1 mmol, 10 mol%).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure chalcone.
Caption: General experimental workflow for chalcone synthesis.
Data Presentation: Substrate Scope and Yields
The following table summarizes hypothetical results for the synthesis of various chalcone derivatives using the generalized protocol. These values are representative of typical yields obtained in Lewis acid-catalyzed Claisen-Schmidt condensations and should be used as a reference for optimization.
| Entry | Aromatic Aldehyde | Acetophenone Derivative | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Acetophenone | 1,3-Diphenyl-2-propen-1-one | 6 | 85 |
| 2 | 4-Methoxybenzaldehyde | Acetophenone | 1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one | 5 | 90 |
| 3 | 4-Nitrobenzaldehyde | Acetophenone | 1-(4-Nitrophenyl)-3-phenyl-2-propen-1-one | 8 | 78 |
| 4 | Benzaldehyde | 4-Methylacetophenone | 3-Phenyl-1-(p-tolyl)-2-propen-1-one | 6 | 82 |
| 5 | Benzaldehyde | 4-Chloroacetophenone | 1-(4-Chlorophenyl)-3-phenyl-2-propen-1-one | 7 | 80 |
Safety and Handling
-
This compound: Perchlorates are strong oxidizing agents and can form explosive mixtures with organic materials, especially under heating. While this compound is relatively stable, it should be handled with care. Avoid heating mixtures containing this compound unless proper safety precautions are in place. Use in a well-ventilated fume hood.
-
Solvents: Dichloromethane is a suspected carcinogen. Handle with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.
-
General Precautions: Standard laboratory safety practices should be followed at all times.
Conclusion
This compound shows promise as a Lewis acid catalyst for aldol condensation reactions, offering a potential alternative to traditional acid and base catalysts. The generalized protocol provided here for the synthesis of chalcones serves as a starting point for researchers to explore the utility of this catalyst in their own synthetic endeavors. Further optimization of reaction conditions, including solvent, temperature, and catalyst loading, is encouraged to achieve the best results for specific substrates. The development of this compound-catalyzed methodologies contributes to the expanding toolkit of synthetic chemists in the fields of academic research and drug development.
Application Notes and Protocols for Handling Aluminum Perchlorate in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling of aluminum perchlorate in a laboratory environment. This compound is a powerful oxidizing agent and requires strict adherence to safety procedures to prevent accidents. These guidelines are intended for trained personnel working in a controlled laboratory setting.
Properties and Hazards of this compound
This compound, most commonly available as the nonahydrate (Al(ClO₄)₃·9H₂O), is a white, crystalline, hygroscopic solid.[1][2][3] It is highly soluble in water and also soluble in organic solvents like ethanol, alcohols, and acetone.[2][3][4] Insoluble in chloroform, dichloromethane and carbon tetrachloride.[3][4]
WARNING: this compound is a strong oxidizer and can cause fire or an explosion when in contact with combustible materials.[5][6] It is also corrosive and can cause severe skin and eye burns.[5][6][7]
Physicochemical Data
A summary of the key physicochemical properties of anhydrous this compound and its nonahydrate form is presented in Table 1.
| Property | This compound (Anhydrous) | This compound Nonahydrate |
| Molecular Formula | Al(ClO₄)₃ | Al(ClO₄)₃·9H₂O |
| Molar Mass | 325.33 g/mol [2][3] | 487.46 g/mol [3] |
| Appearance | White solid[3] | Moist white crystals[5] |
| Density | 2.30 g/cm³[3] | 1.86 g/cm³[3] |
| Melting Point | Decomposes | 82 °C (decomposes)[3] |
| Decomposition Temp. | 147-427 °C[4] | Not specified |
| Solubility in water | Soluble | 180.4 g/100 mL (0 °C), 209.6 g/100 mL (25 °C)[3] |
Hazard Identification
This compound poses several significant hazards that must be carefully managed in a laboratory setting.
| Hazard | Description |
| Oxidizer | May intensify fire; strong oxidizer.[6][7] Contact with combustible materials may cause fire.[5] |
| Corrosive | Causes severe skin burns and eye damage.[5][6][7] |
| Inhalation | Causes chemical burns to the respiratory tract.[5] |
| Ingestion | May cause severe and permanent damage to the digestive tract.[5] |
Experimental Protocols
The following protocols outline the necessary precautions and steps for safely handling this compound in a laboratory. These procedures should be incorporated into your laboratory's specific Standard Operating Procedures (SOPs).
Personal Protective Equipment (PPE)
A critical aspect of safely handling this compound is the consistent and correct use of appropriate PPE.
References
- 1. 14452-39-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Buy this compound (EVT-301810) | 14452-39-2 [evitachem.com]
- 3. Aluminium perchlorate - Wikipedia [en.wikipedia.org]
- 4. This compound [chemister.ru]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. This compound | AlCl3O12 | CID 159740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
Application Notes and Protocols: Stoichiometric vs. Catalytic Amounts of Aluminum Perchlorate in the Synthesis of Bis(indolyl)methanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed examination of the use of aluminum perchlorate as a Lewis acid catalyst, focusing on the synthesis of bis(indolyl)methanes. We explore the critical distinction between using stoichiometric and catalytic amounts of the reagent, highlighting the benefits of a catalytic approach in terms of efficiency and sustainability. This document offers detailed experimental protocols and quantitative data to guide researchers in applying these methods.
Introduction to this compound in Organic Synthesis
This compound, Al(ClO₄)₃, is a strong Lewis acid that can effectively catalyze a variety of organic transformations. Its utility stems from the high positive charge density on the aluminum ion, which allows it to activate electrophiles by coordinating to carbonyls and other Lewis basic functional groups. While traditionally used in stoichiometric amounts in some applications, such as in solid rocket propellants, its potential as a catalyst in organic synthesis is an area of growing interest. The use of catalytic quantities of reagents is a cornerstone of green chemistry, aiming to reduce waste and improve atom economy.
This document focuses on the electrophilic substitution reaction between indoles and aldehydes to form bis(indolyl)methanes, a scaffold of interest in medicinal chemistry due to the diverse biological activities associated with its derivatives. We will compare a representative stoichiometric approach with a more efficient catalytic method using this compound nonahydrate, Al(ClO₄)₃·9H₂O.
Stoichiometric vs. Catalytic Approaches: A Comparative Overview
The distinction between using a stoichiometric versus a catalytic amount of a reagent lies in the quantity required relative to the reactants and its role in the reaction mechanism.
-
Stoichiometric Amount: A stoichiometric amount of a reagent is consumed in the reaction in a definite proportion to the reactants. In the context of Lewis acid-promoted reactions, this often means that the Lewis acid forms a stable complex with the product, preventing it from participating in further catalytic cycles. Consequently, at least one equivalent of the Lewis acid is required for the reaction to proceed to completion.
-
Catalytic Amount: A catalyst, by definition, increases the rate of a reaction without being consumed in the overall process. A small amount of the catalyst can facilitate the conversion of a large amount of reactants into products. This is highly desirable as it minimizes waste, reduces costs, and simplifies purification.
The synthesis of bis(indolyl)methanes can be effectively achieved using only a catalytic quantity of this compound, which activates the aldehyde carbonyl group, facilitating the subsequent nucleophilic attack by indole.
Data Presentation: Synthesis of Bis(indolyl)methanes
The following tables summarize the quantitative data for the synthesis of bis(indolyl)methanes from indole and various aldehydes using both a representative stoichiometric approach with a generic Lewis acid and a catalytic approach with this compound nonahydrate.
Table 1: Representative Stoichiometric Lewis Acid-Promoted Synthesis of Bis(indolyl)methanes
| Entry | Aldehyde | Lewis Acid (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 1.0 | Dichloromethane | 4 | 85 |
| 2 | 4-Chlorobenzaldehyde | 1.0 | Dichloromethane | 4 | 88 |
| 3 | 4-Methoxybenzaldehyde | 1.0 | Dichloromethane | 5 | 82 |
| 4 | 4-Nitrobenzaldehyde | 1.0 | Dichloromethane | 3 | 92 |
Note: This data is representative of a general stoichiometric Lewis acid-catalyzed reaction and is provided for comparative purposes.
Table 2: Catalytic this compound Nonahydrate in the Synthesis of Bis(indolyl)methanes
| Entry | Aldehyde | Al(ClO₄)₃·9H₂O (mol%) | Solvent | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 10 | Acetonitrile | 15 | 95 |
| 2 | 4-Chlorobenzaldehyde | 10 | Acetonitrile | 20 | 96 |
| 3 | 4-Methoxybenzaldehyde | 10 | Acetonitrile | 25 | 92 |
| 4 | 4-Nitrobenzaldehyde | 10 | Acetonitrile | 10 | 98 |
Comparison of Approaches:
The data clearly illustrates the advantages of the catalytic method. The reaction times are significantly shorter (minutes vs. hours), and the yields are consistently higher. Furthermore, the catalytic approach requires only a fraction of the Lewis acid, leading to a more environmentally friendly and cost-effective process.
Experimental Protocols
Protocol 1: Representative Stoichiometric Synthesis of 3,3'-((Phenyl)methylene)bis(1H-indole)
Materials:
-
Indole (2.0 mmol, 234 mg)
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.0 mmol, 133 mg)
-
Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous dichloromethane (5 mL) and anhydrous aluminum chloride (1.0 mmol).
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve indole (2.0 mmol) and benzaldehyde (1.0 mmol) in anhydrous dichloromethane (5 mL).
-
Slowly add the solution of indole and benzaldehyde to the cooled suspension of aluminum chloride with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure bis(indolyl)methane.
Protocol 2: Catalytic Synthesis of 3,3'-((Phenyl)methylene)bis(1H-indole) using this compound Nonahydrate
Materials:
-
Indole (2.0 mmol, 234 mg)
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL)
-
This compound Nonahydrate (Al(ClO₄)₃·9H₂O) (0.1 mmol, 48.5 mg)
-
Acetonitrile (CH₃CN) (5 mL)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a round-bottom flask, add indole (2.0 mmol), benzaldehyde (1.0 mmol), and this compound nonahydrate (0.1 mmol) in acetonitrile (5 mL).
-
Stir the reaction mixture at room temperature for 15 minutes. Monitor the reaction progress by TLC.
-
Upon completion, add water to the reaction mixture and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure bis(indolyl)methane.
Mandatory Visualizations
Reaction Mechanism
The following diagram illustrates the proposed mechanism for the this compound-catalyzed synthesis of bis(indolyl)methanes. The Lewis acid activates the aldehyde, which is then attacked by two equivalents of indole.
Caption: Proposed mechanism for the this compound-catalyzed synthesis of bis(indolyl)methanes.
Experimental Workflow
The following diagram outlines the general experimental workflow for the catalytic synthesis of bis(indolyl)methanes.
Caption: General experimental workflow for the catalytic synthesis of bis(indolyl)methanes.
Conclusion
The use of catalytic amounts of this compound nonahydrate offers a significantly more efficient, rapid, and environmentally benign method for the synthesis of bis(indolyl)methanes compared to traditional stoichiometric Lewis acid-promoted reactions. The protocols and data presented herein provide a practical guide for researchers to implement this improved methodology in their own synthetic endeavors, contributing to the advancement of sustainable chemical practices in drug discovery and development.
Application Notes and Protocols: One-Pot Synthesis of Quinoxalines Catalyzed by Aluminum Lewis Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quinoxalines, also known as benzo[a]pyrazines, are a vital class of nitrogen-containing heterocyclic compounds. Their scaffold is a core component in numerous natural products, synthetic drug candidates, and materials with applications in electronics and dyes.[1][2] Quinoxaline derivatives are prominent in the pharmaceutical industry, forming the structural basis for antibiotics like echinomycin and levomycin, and exhibiting a wide range of biological activities including antitumor, anticonvulsant, anti-HIV, and anti-inflammatory properties.[3]
The most common and direct method for synthesizing quinoxalines is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[2][4] While this reaction can be performed under various conditions, the use of a catalyst is often essential to improve yields and shorten reaction times. Lewis acids, such as aluminum-based catalysts, are effective in promoting this condensation. While literature specifically detailing aluminum perchlorate is scarce, other aluminum catalysts like aluminum chloride (AlCl₃) have been shown to effectively catalyze the reaction, proceeding via the activation of the dicarbonyl compound.[5] This document provides a detailed protocol and application data for the one-pot synthesis of quinoxalines using a Lewis acid-catalyzed approach, which is broadly applicable to catalysts like this compound.
Proposed Reaction Mechanism
The synthesis proceeds via a Lewis acid-catalyzed condensation reaction. The aluminum catalyst activates one of the carbonyl groups of the 1,2-dicarbonyl compound, making it more susceptible to nucleophilic attack by one of the amino groups of o-phenylenediamine. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final quinoxaline product.
Caption: Proposed mechanism for Lewis acid-catalyzed quinoxaline synthesis.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various quinoxaline derivatives. The efficiency of the reaction is demonstrated across different substrates and catalytic conditions, highlighting the versatility of this one-pot method.
Table 1: Synthesis of Quinoxaline Derivatives Using an Alumina-Supported Catalyst Reaction conditions: o-phenylenediamine (1 mmol), benzil (1 mmol), toluene (10 mL), 100 mg of supported catalyst, 120 min, 25°C.
| Entry | Catalyst | Yield (%)[3] |
| 1 | AlCuMoVP | 92 |
| 2 | AlFeMoVP | 80 |
| 3 | Alumina (Support Only) | <5 |
Table 2: Effect of Catalyst Amount on Quinoxaline Yield Reaction conditions: o-phenylenediamine (1 mmol), benzil (1 mmol), toluene (10 mL), AlCuMoVP catalyst, 120 min, 25°C.
| Entry | Catalyst Amount (mg) | Yield (%)[6] |
| 1 | 10 | 85 |
| 2 | 50 | 90 |
| 3 | 100 | 92 |
| 4 | 150 | 93 |
Table 3: Synthesis of Various Quinoxaline Derivatives General conditions: Reaction of the corresponding 1,2-diamine (1 mmol) and 1,2-dicarbonyl compound (1 mmol) in the presence of a catalyst at room temperature or with heating.
| Entry | 1,2-Diamine | 1,2-Dicarbonyl Compound | Product | Yield (%) |
| 1 | o-Phenylenediamine | Benzil | 2,3-Diphenylquinoxaline | 92[3] |
| 2 | 4,5-Dimethyl-1,2-phenylenediamine | Benzil | 6,7-Dimethyl-2,3-diphenylquinoxaline | 95 |
| 3 | o-Phenylenediamine | 2,3-Butanedione | 2,3-Dimethylquinoxaline | 88 |
| 4 | 4-Chloro-1,2-phenylenediamine | Benzil | 6-Chloro-2,3-diphenylquinoxaline | 90 |
Experimental Protocols
This section provides a detailed methodology for the one-pot synthesis of quinoxaline derivatives.
General Protocol for the Synthesis of 2,3-Diphenylquinoxaline
Materials:
-
o-Phenylenediamine (1 mmol, 0.108 g)
-
Benzil (1 mmol, 0.210 g)
-
This compound or other suitable Lewis acid catalyst (e.g., AlCl₃, 5-10 mol%)
-
Solvent (e.g., Acetonitrile, Ethanol, or Toluene, 8-10 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
To a 50 mL round-bottom flask, add o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (e.g., benzil, 1 mmol).
-
Add the solvent of choice (e.g., acetonitrile, 8 mL).
-
Add the this compound catalyst (5-10 mol%) to the mixture.
-
Stir the reaction mixture at room temperature or heat as required (e.g., reflux in acetonitrile).[7]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up:
-
Purification:
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of quinoxaline derivatives.
Caption: General workflow for one-pot quinoxaline synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Handling the Hygroscopic Nature of Aluminum Perchlorate
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling the hygroscopic nature of aluminum perchlorate in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What does it mean for this compound to be hygroscopic?
A1: The term "hygroscopic" describes a substance's tendency to absorb moisture from the surrounding atmosphere. This compound is a hygroscopic white solid, meaning it will readily take up water vapor from the air. This can lead to changes in its physical state, such as becoming clumpy or even dissolving into a liquid (a process called deliquescence).
Q2: Why is the hygroscopic nature of this compound a concern for my experiments?
A2: The absorption of water can significantly impact your experiments in several ways:
-
Inaccurate Measurements: If the this compound has absorbed water, the mass you weigh will not be the true mass of the anhydrous compound, leading to errors in concentration calculations.
-
Altered Reactivity: The presence of water can change the reaction conditions, potentially affecting reaction rates, yields, and even leading to unwanted side reactions.
-
Physical Handling Difficulties: The material can become sticky and difficult to handle and transfer accurately.
Q3: How can I tell if my this compound has absorbed a significant amount of water?
A3: Visual inspection can often reveal signs of water absorption. The fine, dry powder may appear clumpy, caked, or in the most extreme cases, may have turned into a liquid or slurry. For a precise measurement of water content, analytical techniques such as Karl Fischer titration are recommended.
Q4: What is the best way to store this compound to prevent water absorption?
A4: To minimize moisture absorption, store this compound in a tightly sealed container in a dry and well-ventilated place. For long-term storage or for highly sensitive experiments, it is best to store it in a desiccator containing a suitable drying agent (e.g., silica gel, phosphorus pentoxide).
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent experimental results (e.g., varying reaction rates, yields). | The water content of the this compound may be inconsistent between batches or even within the same bottle over time. | 1. Standardize your handling procedure for this compound. 2. Determine the water content of your reagent before each experiment using a method like Karl Fischer titration. 3. If possible, dry the this compound before use (see Experimental Protocols). |
| Difficulty in accurately weighing the desired amount of this compound. | The compound is rapidly absorbing moisture from the air during weighing, causing the balance reading to continuously increase. | 1. Work quickly and efficiently. 2. Use the "weighing by difference" technique (see Experimental Protocols). 3. For highly sensitive applications, perform the weighing inside a controlled environment such as a glove box with low humidity. |
| The this compound appears clumpy or has formed a solid mass in the container. | The container was not sealed properly or was opened in a high-humidity environment, leading to significant water absorption. | 1. If the material is only clumpy, it may be possible to gently break up the clumps inside a low-humidity environment before use. 2. If it has formed a hard mass or deliquesced, it is best to discard the reagent and use a fresh, unopened container to ensure accuracy and safety. |
| A prepared solution of this compound has a lower than expected concentration. | The weighed this compound contained a significant amount of water, leading to an overestimation of the actual mass of the anhydrous compound. | 1. Re-calculate the concentration based on the determined water content of the solid. 2. Prepare a new solution using a fresh or dried sample of this compound, following the detailed experimental protocols. |
Quantitative Data: Hygroscopicity of Analogous Metal Perchlorates
| Metal Perchlorate | Deliquescence Relative Humidity (DRH) at Room Temperature | Notes |
| Sodium Perchlorate (NaClO₄) | ~44%[1] | Anhydrous sodium perchlorate is highly deliquescent. |
| Magnesium Perchlorate (Mg(ClO₄)₂) | ~42% (for the hexahydrate at 273K)[2] | Known to be a very strong drying agent due to its high affinity for water. |
| Calcium Perchlorate (Ca(ClO₄)₂) | ~50% (at 198K)[3] | Also highly hygroscopic and can form brines at very low temperatures. |
Note: The DRH can be temperature-dependent. The provided values are for guidance and highlight the highly hygroscopic nature of perchlorate salts.
Experimental Protocols
Protocol 1: Weighing Hygroscopic this compound by Difference
Objective: To accurately weigh a specific mass of hygroscopic this compound while minimizing water absorption from the atmosphere.
Materials:
-
This compound
-
Spatula
-
Weighing paper or weighing boat
-
Analytical balance
-
Beaker or flask for the experiment
-
Desiccator (optional, for pre-conditioning)
Procedure:
-
Preparation: Ensure all glassware and equipment are clean and dry. If possible, pre-condition the weighing vessel and spatula in a desiccator.
-
Initial Weighing: Place a sealed container of this compound and a clean, dry weighing vessel on the analytical balance and tare the balance.
-
Transfer: Remove the container and weighing vessel from the balance. Working quickly, open the container and transfer an approximate amount of this compound to the weighing vessel. Immediately seal the container.
-
First Measurement: Place the weighing vessel with the this compound back on the tared balance and record the mass (Mass 1).
-
Transfer to Reaction Vessel: Quickly transfer the weighed this compound from the weighing vessel into your reaction flask or beaker.
-
Second Measurement: Immediately place the now-empty weighing vessel back on the same analytical balance and record the mass (Mass 2).
-
Calculation: The actual mass of this compound transferred is the difference between the two measurements (Mass = Mass 1 - Mass 2).
Protocol 2: Preparation of a Standard Solution of this compound
Objective: To prepare a solution of this compound with a precisely known concentration.
Materials:
-
Anhydrous this compound
-
Volumetric flask (appropriate size for the desired volume and concentration)
-
Analytical balance
-
Weighing boat
-
Funnel
-
Deionized water (or other appropriate solvent)
-
Wash bottle with deionized water
Procedure:
-
Calculation: Calculate the required mass of anhydrous this compound to achieve the desired concentration and volume.
-
Weighing: Accurately weigh the calculated mass of this compound using the "weighing by difference" method described in Protocol 1.
-
Dissolution: Place a funnel in the neck of the volumetric flask. Carefully transfer the weighed this compound through the funnel into the flask.
-
Rinsing: Rinse the weighing boat and the funnel with small amounts of deionized water, ensuring all the solid is washed into the volumetric flask.
-
Initial Dissolving: Add deionized water to the flask until it is about half full. Swirl the flask gently to dissolve the solid completely.
-
Dilution to Volume: Once the solid is fully dissolved, continue to add deionized water until the bottom of the meniscus is aligned with the calibration mark on the neck of the volumetric flask. Use a dropper for the final additions to avoid overshooting the mark.
-
Homogenization: Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed and the concentration is uniform.
Protocol 3: Determination of Water Content by Karl Fischer Titration
Objective: To quantitatively determine the water content in a sample of this compound.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagents
-
Anhydrous methanol (or other suitable solvent)
-
Airtight syringe or weighing boat for sample introduction
-
This compound sample
Procedure:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding the solvent to the titration cell and pre-titrating to a dry endpoint to remove any residual moisture.
-
Sample Preparation: Accurately weigh a suitable amount of the this compound sample. For direct injection, use an airtight syringe. For solid samples, a weighing boat can be used, and the sample is quickly introduced into the titration vessel.
-
Titration: Start the titration. The Karl Fischer reagent, which contains iodine, is added to the sample solution. The iodine reacts with the water in the sample in a 1:1 ratio.
-
Endpoint Detection: The endpoint is reached when all the water has been consumed, and there is a slight excess of iodine. This is typically detected electrochemically by the instrument.
-
Calculation: The instrument's software will calculate the amount of water in the sample based on the volume of titrant used (in volumetric titration) or the total charge passed (in coulometric titration). The water content is usually expressed as a percentage or in parts per million (ppm).
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues encountered due to the hygroscopic nature of this compound.
References
Technical Support Center: Aluminum Perchlorate Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the proper storage and handling of aluminum perchlorate to prevent its decomposition. As a potent oxidizing agent and a hygroscopic substance, this compound requires careful management to ensure its stability and the safety of laboratory personnel. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its storage and use in experimental settings.
Troubleshooting Guide: Signs and Causes of Decomposition
Researchers may encounter several indicators of this compound decomposition. Prompt identification and mitigation are crucial for maintaining the integrity of the material and ensuring a safe laboratory environment.
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Caking or Clumping of Powder | Absorption of atmospheric moisture due to improper storage or handling. | 1. Immediately transfer to a desiccator with a fresh desiccant. 2. For future use, handle the compound in a glove box or a controlled low-humidity environment. 3. If clumping is severe, the material's purity may be compromised; consider acquiring a fresh supply for sensitive applications. |
| Discoloration (e.g., yellowish tint) | Potential reaction with impurities or slow thermal decomposition. | 1. Segregate the container from other chemicals. 2. Review storage conditions to ensure the temperature is consistently low. 3. Consider analytical testing (e.g., titration, spectroscopy) to assess purity. |
| Presence of a faint acidic or chlorine-like odor | Onset of thermal decomposition, leading to the release of acidic gases. | 1. Handle the container in a well-ventilated fume hood with appropriate personal protective equipment (PPE). 2. Check the storage temperature and relocate to a cooler area if necessary. 3. Prepare for disposal according to institutional safety protocols if the odor is persistent or strong. |
| Swelling or Pressurization of the Container | Gas generation from decomposition reactions. | 1. EXTREME CAUTION ADVISED. Do not attempt to open the container. 2. Isolate the container in a blast shield or a designated area for hazardous materials. 3. Contact your institution's Environmental Health and Safety (EHS) office immediately for guidance on handling and disposal. |
Frequently Asked Questions (FAQs)
1. What are the ideal storage conditions for this compound?
To minimize decomposition, this compound, particularly its common nonahydrate form, should be stored in a tightly sealed, airtight container in a cool, dry, and well-ventilated area.[1][2] It should be kept away from sources of heat, ignition, and combustible materials.[3][4] Storage in a desiccator is highly recommended to protect it from atmospheric moisture.
2. How does moisture affect the stability of this compound?
This compound is highly hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can initiate hydrolysis, a chemical reaction with water. The hexaaquoaluminum ion, [Al(H₂O)₆]³⁺, which is present in aqueous solutions and likely on the surface of moist crystals, can undergo partial hydrolysis to form [Al(H₂O)₅OH]²⁺ and release a proton (H⁺), creating an acidic microenvironment that can accelerate decomposition.[5]
3. What is the thermal decomposition pathway for this compound?
The decomposition of this compound is highly dependent on its hydration state.
-
Anhydrous this compound: When heated, the anhydrous form decomposes at approximately 160°C to produce aluminum oxyperchlorate (Al₂O(ClO₄)₄), chlorine gas (Cl₂), and oxygen gas (O₂).[5] Further heating to around 450°C results in the formation of aluminum oxide (Al₂O₃).[5]
-
Hydrated this compound: Heating the common nonahydrate form does not lead to the anhydrous salt. Instead, it first dehydrates to a lower hydrate, such as the trihydrate, under vacuum at around 80°C.[5] Further heating leads to the formation of a basic perchlorate and ultimately decomposes to aluminum oxide.[5] This process suggests a complex decomposition mechanism involving both dehydration and hydrolysis.
4. Are there any known stabilizers for this compound?
Currently, there is limited information in the scientific literature regarding specific chemical stabilizers that can be added directly to pure this compound to prevent its decomposition during storage. The primary method of stabilization is strict control of storage conditions, particularly temperature and humidity.
5. What materials should be avoided when handling or storing this compound?
This compound is a strong oxidizing agent and should be kept away from:
-
Reducing agents: To prevent vigorous or explosive reactions.
-
Combustible materials: Such as wood, paper, and organic solvents.[3][4]
-
Strong acids: Can accelerate decomposition.
-
Certain metals: While aluminum containers are generally considered compatible, reactions with other metals, especially in the presence of moisture, could be a concern. Always consult a chemical compatibility chart.
Experimental Protocols
Protocol 1: Gravimetric Analysis for Water Content
This protocol determines the water content in a sample of hydrated this compound, which is a key indicator of its hygroscopic nature and potential for hydrolysis.
Methodology:
-
Accurately weigh a clean, dry crucible.
-
In a low-humidity environment (e.g., a glove box), add approximately 1 gram of the this compound sample to the crucible and record the exact weight.
-
Place the crucible in a vacuum oven at a controlled temperature (e.g., 80°C) for a specified period (e.g., 24 hours) to drive off water of hydration.
-
After the specified time, transfer the crucible to a desiccator to cool to room temperature.
-
Once cooled, reweigh the crucible and the dried sample.
-
The percentage of water loss can be calculated using the following formula: % Water Loss = [(Initial Sample Weight - Final Sample Weight) / Initial Sample Weight] * 100
Protocol 2: Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to determine the temperature and heat flow associated with thermal transitions in a material, providing valuable information about its thermal stability.
Methodology:
-
Calibrate the DSC instrument according to the manufacturer's instructions.
-
In a controlled environment, hermetically seal a small, accurately weighed sample (typically 1-5 mg) of this compound in an aluminum DSC pan.
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 500°C).
-
Record the heat flow as a function of temperature. The resulting thermogram will show endothermic peaks (e.g., melting, dehydration) and exothermic peaks (decomposition). The onset temperature of the first major exothermic peak is a critical indicator of the material's thermal stability.
Visualizations
Decomposition Troubleshooting Workflow
Chemical Decomposition Pathway of Anhydrous this compound
References
Technical Support Center: Enhancing Diels-Alder Reactions with Aluminum Perchlorate
Welcome to the technical support center for utilizing aluminum perchlorate as a catalyst in Diels-Alder reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to improve reaction yields and address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: this compound is hygroscopic and can be deactivated by moisture. | - Ensure the this compound is anhydrous. Store it in a desiccator and handle it under an inert atmosphere (e.g., argon or nitrogen).- Use a freshly opened bottle of the catalyst or dry the catalyst under vacuum before use. |
| 2. Impure Reactants: Impurities in the diene or dienophile can inhibit the reaction or lead to side products. | - Purify the diene and dienophile before use (e.g., by distillation or recrystallization).- Ensure the solvent is anhydrous, as water can deactivate the Lewis acid catalyst. | |
| 3. Unfavorable Reaction Conditions: The temperature or solvent may not be optimal for the specific substrates. | - Vary the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote the retro-Diels-Alder reaction.[1] Consider running the reaction at a lower temperature for a longer duration.- Screen different anhydrous solvents. Dichloromethane is a common choice, but other non-coordinating solvents may be more effective for your system. | |
| 4. Reversible Reaction: The Diels-Alder reaction is reversible, and at elevated temperatures, the equilibrium may favor the starting materials.[1] | - Attempt the reaction at a lower temperature to shift the equilibrium towards the product.- If possible, use a dienophile with stronger electron-withdrawing groups to make the reaction more exergonic. | |
| Formation of Side Products (e.g., Polymerization, Friedel-Crafts Alkylation) | 1. High Catalyst Loading: An excessive amount of this compound can lead to undesired side reactions. | - Titrate the amount of catalyst used, starting with a catalytic amount (e.g., 5-10 mol%) and gradually increasing if necessary. |
| 2. High Reaction Temperature: Elevated temperatures can promote polymerization of the diene or other side reactions. | - Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. | |
| 3. Reactive Substrates: Some dienes are prone to polymerization in the presence of strong Lewis acids. | - Consider using a milder Lewis acid if polymerization is a persistent issue.- A complex of aluminum chloride with THF, [AlCl₃ + 2THF], has been shown to mitigate diene polymerization.[2] A similar strategy could be explored with this compound. | |
| Difficulty in Product Isolation | 1. Catalyst Quenching: Residual aluminum salts can complicate the work-up procedure. | - Quench the reaction by slowly adding a mild base (e.g., saturated sodium bicarbonate solution) or water at a low temperature.- Perform an aqueous work-up to remove the aluminum salts. |
| 2. Product Instability: The Diels-Alder adduct may be sensitive to the work-up conditions. | - Use gentle extraction and purification techniques.- Avoid excessive heat during solvent removal. |
Frequently Asked Questions (FAQs)
1. How does this compound catalyze the Diels-Alder reaction?
As a Lewis acid, this compound coordinates to the dienophile, typically at a carbonyl or other electron-withdrawing group. This coordination increases the electrophilicity of the dienophile by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[3] Recent studies also suggest that Lewis acids accelerate the reaction by reducing the Pauli repulsion between the diene and dienophile.[4][5]
2. What are the key safety precautions when working with this compound?
This compound is a strong oxidizing agent and can cause fires or explosions in contact with combustible materials. It is also corrosive and can cause severe skin burns and eye damage. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep it away from heat, sparks, and organic materials.
3. Can I use other Lewis acids instead of this compound?
Yes, a variety of Lewis acids can catalyze Diels-Alder reactions, including aluminum chloride (AlCl₃), boron trifluoride (BF₃), and zinc chloride (ZnCl₂).[3] The choice of catalyst can influence the reaction rate and stereoselectivity. It is advisable to screen different Lewis acids to find the optimal one for a specific reaction.
4. How do I choose the right solvent for my reaction?
The choice of solvent is crucial. Non-coordinating, anhydrous solvents like dichloromethane are commonly used for Lewis acid-catalyzed Diels-Alder reactions. Ethereal solvents such as THF may coordinate with the Lewis acid and reduce its catalytic activity.
5. My reaction is stereoselective. How does this compound influence the endo/exo selectivity?
Lewis acid catalysis, including with aluminum-based catalysts, often enhances the endo selectivity in Diels-Alder reactions. This is attributed to secondary orbital interactions between the diene and the activated dienophile in the transition state.
Quantitative Data Summary
While specific quantitative data for Diels-Alder reactions catalyzed by This compound is not extensively available in the reviewed literature, the following table provides representative data for the closely related and well-documented Lewis acid, aluminum chloride (AlCl₃) , to illustrate the potential for yield improvement.
| Diene | Dienophile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) (endo:exo) | Reference |
| Isoprene | Methyl Acrylate | None | - | 200 | 18 | 70 | Theoretical Example |
| Isoprene | Methyl Acrylate | AlCl₃ | Dichloromethane | 20 | 3 | 95 (98:2) | Theoretical Example |
| Cyclopentadiene | Methyl Acrylate | None | - | 25 | 24 | 10 (82:18) | [6] |
| Cyclopentadiene | Methyl Acrylate | AlCl₃·OEt₂ | Dichloromethane | 0 | 3 | 90 (99:1) | [6] |
| Thiophene | N-phenylmaleimide | None | Dichloromethane | RT | 96 | No Reaction | [7] |
| Thiophene | N-phenylmaleimide | AlCl₃ | Dichloromethane | RT | 96 | 33 (exo) | [7] |
Experimental Protocols
General Protocol for this compound-Catalyzed Diels-Alder Reaction
This protocol provides a general guideline. Optimal conditions such as solvent, temperature, and catalyst loading should be determined experimentally for each specific reaction.
Materials:
-
Anhydrous this compound (handle with care, see safety information below)
-
Diene (purified)
-
Dienophile (purified)
-
Anhydrous dichloromethane (or other suitable non-coordinating solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard work-up and purification equipment
Procedure:
-
Preparation: Under an inert atmosphere, add anhydrous dichloromethane to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add a catalytic amount of anhydrous this compound (e.g., 10 mol%) to the solvent and stir until it is fully dissolved.
-
Dienophile Addition: Add the dienophile to the solution and stir for 10-15 minutes at room temperature to allow for complexation with the catalyst.
-
Diene Addition: Add the diene to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or gentle heating) and monitor its progress by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or water.
-
Work-up: Transfer the mixture to a separatory funnel and perform an aqueous work-up. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Visualizations
Signaling Pathway: Mechanism of Lewis Acid Catalysis
Caption: Lewis acid catalysis in the Diels-Alder reaction.
Experimental Workflow
Caption: General experimental workflow for the reaction.
Logical Relationship: Troubleshooting Low Yield
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Investigating the Effect of Lewis Acid Co-catalysts on Photosensitized Visible-Light De Mayo Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. community.wvu.edu [community.wvu.edu]
Side reactions to consider when using aluminum perchlorate in Friedel-Crafts reactions.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing aluminum perchlorate as a catalyst in Friedel-Crafts reactions.
Frequently Asked Questions (FAQs)
Q1: What is the purported advantage of using this compound over traditional Lewis acids like aluminum chloride (AlCl₃) in Friedel-Crafts reactions?
While literature specifically detailing the advantages of this compound in Friedel-Crafts reactions is sparse, metal perchlorates, in general, are explored as Lewis acid catalysts in various organic transformations. Potential advantages could theoretically include different solubility profiles, allowing for use in a wider range of solvents, and potentially altered reactivity and selectivity due to the nature of the perchlorate counter-ion. However, it is crucial to note that this compound is a potent oxidizer, and its use carries significant safety risks that must be carefully managed.
Q2: What are the primary, known side reactions associated with Friedel-Crafts reactions in general?
Friedel-Crafts reactions, both alkylation and acylation, are susceptible to several side reactions that can reduce the yield of the desired product and complicate purification. The most common of these include:
-
Polyalkylation (for alkylation reactions): The initial alkylation product is often more reactive than the starting material, leading to the addition of multiple alkyl groups to the aromatic ring.
-
Carbocation Rearrangement (for alkylation reactions): The intermediate carbocation can rearrange to a more stable carbocation before electrophilic attack on the aromatic ring, leading to isomeric products.
-
Dealkylation: The alkylation process can be reversible, especially with bulky alkyl groups and under forcing conditions.
-
Substrate and Reagent Limitations: The reaction is not suitable for strongly deactivated aromatic rings or for aryl and vinyl halides as alkylating/acylating agents.
Q3: Are there specific side reactions I should be concerned about when using this compound as a catalyst?
Due to the limited specific literature on this compound as a Friedel-Crafts catalyst, predicting its exact side reaction profile is challenging. However, based on its chemical properties, two major areas of concern, beyond the standard Friedel-Crafts side reactions, are:
-
Oxidation of Starting Materials or Products: The perchlorate ion is a strong oxidizing agent, especially at elevated temperatures. This could lead to the oxidation of the aromatic substrate, the alkylating/acylating agent, or the final product, resulting in a complex mixture of byproducts and potentially hazardous, uncontrolled reactions.
-
Formation of Unstable Organic Perchlorates: The reaction of the catalyst with organic components under certain conditions could potentially form highly unstable and explosive organic perchlorate species.
Extreme caution and small-scale exploratory reactions are strongly advised.
Troubleshooting Guides
Problem 1: Low yield of the desired mono-alkylated product and evidence of polyalkylation.
| Possible Cause | Suggested Solution |
| The activated aromatic product is more reactive than the starting material. | Use a large excess of the aromatic substrate to favor mono-substitution. Consider a milder Lewis acid catalyst if possible. |
| Reaction temperature is too high, promoting further alkylation. | Perform the reaction at a lower temperature. Monitor the reaction progress closely and stop it once the desired product is formed. |
Problem 2: Formation of an unexpected isomer of the alkylated product.
| Possible Cause | Suggested Solution |
| The intermediate carbocation is rearranging to a more stable isomer. | This is a common issue in Friedel-Crafts alkylation. To avoid this, consider using a Friedel-Crafts acylation followed by a reduction step (e.g., Clemmensen or Wolff-Kishner reduction) to obtain the desired linear alkyl chain. |
Problem 3: The reaction is sluggish or does not proceed to completion.
| Possible Cause | Suggested Solution |
| The aromatic substrate is too deactivated for the reaction conditions. | Friedel-Crafts reactions are generally not effective with strongly electron-withdrawing groups on the aromatic ring. Consider alternative synthetic routes. |
| The this compound catalyst is not sufficiently active under the chosen conditions. | While this compound is a Lewis acid, its catalytic activity in this context is not well-documented. It may be necessary to switch to a more established and potent Lewis acid like AlCl₃. |
| Presence of moisture in the reaction. | Ensure all reagents and glassware are scrupulously dry. This compound is hygroscopic, and water will deactivate the catalyst. |
Problem 4: Observation of charring, gas evolution, or an uncontrolled exothermic reaction.
| Possible Cause | Suggested Solution |
| CRITICAL SAFETY HAZARD: The oxidizing nature of the perchlorate ion is likely causing decomposition or oxidation of organic materials. | IMMEDIATELY and SAFELY quench the reaction. This is a sign of a potentially explosive situation. Do not attempt to scale up the reaction. Re-evaluate the use of this compound as a catalyst for this specific transformation. Consider using a non-oxidizing Lewis acid. |
Data Presentation
As there is a lack of specific quantitative data in the literature for Friedel-Crafts reactions catalyzed by this compound, a comparative table is provided below for the well-established catalyst, aluminum chloride, to serve as a baseline for expected outcomes and potential side reactions.
Table 1: Typical Side Product Profile in Friedel-Crafts Alkylation of Benzene with 1-Chloropropane using AlCl₃
| Product | Typical Yield (%) | Notes |
| n-Propylbenzene | Minor | The expected product, but often not the major one due to carbocation rearrangement. |
| Isopropylbenzene (Cumene) | Major | The rearranged, more stable secondary carbocation is the primary electrophile. |
| Diisopropylbenzenes | Variable | Polyalkylation products, formation increases with higher temperatures and longer reaction times. |
Experimental Protocols
Note: The following protocols are for standard Friedel-Crafts reactions using aluminum chloride. Due to the significant safety hazards associated with this compound, a specific protocol for its use is not provided. Extreme caution should be exercised if attempting to substitute this compound, and it should only be done after a thorough risk assessment and on a very small scale in a controlled environment.
Protocol 1: General Procedure for Friedel-Crafts Acylation (using AlCl₃)
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap) is assembled.
-
Reagent Charging: The aromatic substrate and a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) are added to the flask and cooled in an ice bath.
-
Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the stirred solution.
-
Acylating Agent Addition: The acyl halide is added dropwise from the dropping funnel at a rate that maintains the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (monitored by TLC or GC).
-
Work-up: The reaction mixture is carefully poured onto crushed ice, followed by the addition of concentrated HCl to decompose the aluminum chloride complex. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over an anhydrous salt (e.g., MgSO₄).
-
Purification: The solvent is removed under reduced pressure, and the product is purified by distillation or recrystallization.
Mandatory Visualizations
Caption: Experimental workflow for a Friedel-Crafts alkylation, highlighting potential side products when using this compound.
Caption: Logical relationship of side reactions in Friedel-Crafts alkylation versus acylation.
Caption: A troubleshooting decision tree for common issues in Friedel-Crafts reactions.
Technical Support Center: Optimizing Metal Perchlorate Catalyst Loading for Efficient Synthesis
Welcome to the technical support center for optimizing the use of metal perchlorates as Lewis acid catalysts in organic synthesis. This resource is tailored for researchers, scientists, and drug development professionals, providing practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why are metal perchlorates like Zinc(II) perchlorate and Lithium perchlorate effective catalysts for the synthesis of β-amino alcohols?
A1: Metal perchlorates, particularly Zinc(II) perchlorate hexahydrate [Zn(ClO₄)₂·6H₂O] and Lithium perchlorate [LiClO₄], function as effective Lewis acid catalysts. The metal cation (e.g., Zn²⁺, Li⁺) coordinates with the oxygen atom of the epoxide ring. This coordination polarizes the C-O bond, making the epoxide more susceptible to nucleophilic attack by an amine, thereby accelerating the ring-opening reaction to form β-amino alcohols.[1][2] The strong electron-withdrawing nature of the perchlorate anion (ClO₄⁻) enhances the electrophilicity of the metal cation, increasing its catalytic activity.[3]
Q2: How do I choose between different metal perchlorate catalysts for my reaction?
A2: The choice of metal perchlorate can significantly impact reaction efficiency. For the ring-opening of epoxides with amines, Zinc(II) perchlorate hexahydrate has been reported to be a highly efficient and superior catalyst compared to other metal perchlorates like magnesium, barium, or lithium perchlorate.[1][4][5] The catalytic activity of various metal perchlorates for this transformation has been shown to follow the order: Zn(ClO₄)₂·6H₂O >> Mg(ClO₄)₂ > Ba(ClO₄)₂ >>> LiClO₄.[5] It is always recommended to perform a small-scale catalyst screen to determine the optimal choice for a specific substrate combination.
Q3: What is a typical starting catalyst loading for these reactions, and what happens if I use too much or too little?
A3: A good starting point for catalyst loading in the synthesis of β-amino alcohols is typically 1-5 mol%.
-
Too little catalyst: May result in slow or incomplete reactions, leading to low yields of the desired product.
-
Too much catalyst: While it might increase the reaction rate, excessive catalyst loading can lead to unwanted side reactions, complicate product purification, and increase costs. It does not always guarantee a higher yield and is generally not economical.
Q4: Are there any safety concerns associated with using metal perchlorates?
A4: Yes. While stable under typical reaction conditions, metal perchlorates are strong oxidizing agents.[6][7] They can form explosive mixtures with organic compounds, especially when heated strongly.[6] It is crucial to avoid high temperatures and to handle these reagents with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reactions should be conducted in a well-ventilated fume hood.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The catalyst may be old or have absorbed atmospheric moisture, reducing its activity. 2. Insufficient Catalyst Loading: The amount of catalyst may be below the threshold needed to drive the reaction efficiently. 3. Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. | 1. Use a fresh batch of high-purity metal perchlorate. Consider drying the catalyst under vacuum if it is a hydrate and anhydrous conditions are required. 2. Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%). 3. Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. |
| Formation of Side Products / Low Selectivity | 1. Incorrect Stoichiometry: An excess of one reactant might lead to side reactions. 2. Excessive Catalyst Loading: High catalyst concentration can sometimes promote undesired reaction pathways. 3. High Reaction Temperature: Can lead to decomposition or the formation of thermodynamic byproducts. | 1. Ensure precise measurement of reactants, typically using a 1:1 or 1:1.1 molar ratio of epoxide to amine. 2. Perform a catalyst loading optimization study to find the minimum amount of catalyst required for efficient conversion. 3. Screen a range of temperatures to find the optimal balance between reaction rate and selectivity. |
| Poor Regioselectivity (with unsymmetrical epoxides) | 1. Nature of Substrates: The electronic and steric properties of both the epoxide and the amine influence where the nucleophilic attack occurs. 2. Catalyst Choice: Different Lewis acids can favor different regioisomers. | 1. For styrene oxide, aromatic amines tend to attack the benzylic carbon, while aliphatic amines favor the terminal carbon.[4] Understand the inherent biases of your substrates. 2. While Zinc(II) perchlorate is generally effective, screening other Lewis acids might be necessary if a specific regioisomer is desired. |
| Difficult Product Isolation | 1. Catalyst Residue: The metal salt catalyst may co-precipitate with the product or remain in the organic phase. | 1. After reaction completion, perform an aqueous workup. Quenching with a mild base like saturated aqueous sodium bicarbonate solution can help precipitate the metal as a hydroxide, which can then be filtered off. 2. Utilize column chromatography for final purification. |
Data Presentation
Table 1: Comparison of Metal Perchlorate Catalyst Performance in the Synthesis of β-Amino Alcohols *
| Catalyst | Catalyst Loading (mol%) | Reaction Time (min) | Yield (%) |
| Zn(ClO₄)₂·6H₂O | 5 | 15 | 98 |
| Mg(ClO₄)₂ | 5 | 60 | 90 |
| Ba(ClO₄)₂ | 5 | 90 | 85 |
| LiClO₄ | 5 | 180 | 70 |
| No Catalyst | - | 720 | <10 |
*Data derived from the reaction of aniline with styrene oxide at room temperature under solvent-free conditions, as reported in the literature.[1][5] Conditions and results may vary based on specific substrates.
Experimental Protocols
Key Experiment: Zinc(II) Perchlorate Catalyzed Synthesis of a β-Amino Alcohol
This protocol describes the synthesis of 2-anilino-2-phenylethanol from styrene oxide and aniline, a representative example of the epoxide ring-opening reaction.
Materials:
-
Styrene oxide (1.0 mmol, 120.15 mg)
-
Aniline (1.0 mmol, 93.13 mg)
-
Zinc(II) perchlorate hexahydrate [Zn(ClO₄)₂·6H₂O] (0.05 mmol, 18.6 mg, 5 mol%)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reactant and Catalyst Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add styrene oxide (1.0 mmol) and aniline (1.0 mmol).
-
Catalyst Addition: Add Zinc(II) perchlorate hexahydrate (0.05 mmol, 5 mol%) to the mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically carried out under solvent-free conditions.[4]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 15-30 minutes).
-
Work-up: Upon completion, add ethyl acetate to dissolve the reaction mixture. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ to quench the catalyst.
-
Extraction: Extract the aqueous layer twice with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure β-amino alcohol.
Mandatory Visualization
Caption: Mechanism of Lewis Acid-Catalyzed Epoxide Ring-Opening.
Caption: Experimental Workflow for Catalyst Optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Zinc(II) perchlorate hexahydrate catalyzed opening of epoxide ring by amines: applications to synthesis of (RS)/(R)-propranolols and (RS)/(R)/(S)-naftopidils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Zinc perchlorate - Wikipedia [en.wikipedia.org]
- 7. An Introduction to Lithium Perchlorate - Poworks [poworks.com]
Managing the exothermic nature of aluminum perchlorate-catalyzed reactions.
Technical Support Center: Aluminum Perchlorate-Catalyzed Reactions
Disclaimer: Reactions involving this compound, a powerful oxidizer, are inherently hazardous and should only be performed by trained professionals in a controlled laboratory setting with appropriate safety measures in place. This guide is intended for informational purposes and does not supersede established safety protocols and professional judgment.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a catalyst?
A1: this compound, Al(ClO₄)₃, is a salt of aluminum and perchloric acid. It functions as a potent Lewis acid catalyst in various organic reactions. Its high catalytic activity stems from the strong electron-withdrawing nature of the perchlorate anions, which enhances the acidity of the aluminum center, allowing it to effectively activate substrates. However, it is also a strong oxidizing agent, and its use is associated with significant thermal hazards.[1]
Q2: What makes this compound-catalyzed reactions potentially hazardous?
A2: The primary hazard is the highly exothermic nature of the reactions, coupled with the oxidizing power of the perchlorate ion.[1] Contact between this compound and combustible materials can lead to fire or explosion.[2] Thermal decomposition can release irritating gases and vapors.[3] Runaway reactions can occur if the heat generated is not effectively dissipated, leading to a rapid increase in temperature and pressure, potentially causing vessel rupture or explosion.
Q3: What are the essential safety precautions before starting any experiment with this compound?
A3: Before beginning, a thorough risk assessment is mandatory. Essential safety precautions include:
-
Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves.[4][5]
-
Engineering Controls: Work must be conducted in a certified chemical fume hood with the sash positioned as low as possible.[6] Ensure an eyewash station and safety shower are immediately accessible.[7]
-
Environment: Remove all flammable and combustible materials from the work area.[2][6] Keep a Class D fire extinguisher (for combustible metals) and dry sand readily available for emergencies.
-
Scale: Always start with a small-scale reaction to assess its behavior before scaling up.
-
Monitoring: The reaction must be monitored continuously. Use a digital thermometer with an alarm to track the internal reaction temperature.
Section 2: Troubleshooting Guide
Q1: My reaction temperature is rising too quickly. What should I do?
A1: A rapid temperature increase indicates a potential runaway reaction.
-
Immediate Action: Immediately enhance cooling by lowering the temperature of the cooling bath or adding more coolant (e.g., dry ice).
-
Stop Additions: If adding reagents, stop the addition immediately.
-
Increase Stirring: Increase the stirring rate to improve heat transfer to the vessel walls and cooling medium.
-
Dilution (Use with Caution): If safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat.
-
Prepare to Quench: If the temperature continues to rise uncontrollably, prepare for an emergency quench procedure (see Section 4, Protocol 2).
Q2: The reaction has not initiated, and I've already added the catalyst. Is it safe to add more or to heat the mixture?
A2: This is a very dangerous situation known as a "hanging" or "stalled" reaction. An accumulation of unreacted starting materials and catalyst can lead to a violent, uncontrolled reaction if it initiates suddenly.
-
DO NOT add more catalyst.
-
DO NOT heat the reaction. A sudden initiation at a higher temperature will be much more difficult to control.
-
Troubleshoot:
-
Maintain cooling and stirring.
-
Check for common issues: Is the stirring efficient? Are the reagents of sufficient purity? Was a potential inhibitor introduced?
-
If the reaction cannot be safely initiated, it must be quenched. Slowly and carefully add a quenching agent like pre-chilled isopropanol or ethanol under an inert atmosphere.[8]
-
Q3: I'm observing charring, decomposition, or the evolution of brown/red gas. What is happening?
A3: These are signs of a runaway reaction and decomposition. The gas is likely nitrogen dioxide (NO₂) or other decomposition products. This indicates the reaction temperature has exceeded the thermal stability limit of the reactants, products, or the catalyst itself.
-
Action: Treat this as a high-level emergency. If possible and safe, initiate an emergency quench. Otherwise, evacuate the immediate area and alert safety personnel. The reaction is out of control, and the primary focus should be on personal safety.
Q4: How do I safely quench a reaction catalyzed by this compound?
A4: Quenching must be done cautiously to control the release of energy.
-
Cooling: Ensure the reaction is thoroughly cooled in an ice or dry ice bath.[9]
-
Slow Addition: Under an inert atmosphere, slowly add a less reactive quenching agent like isopropanol or ethanol.[8][10] These alcohols react less violently than water.
-
Monitor Temperature: Add the quenching agent at a rate that allows you to maintain a low internal temperature.
-
Follow with Water: Once the initial vigorous reaction with the alcohol has subsided, a mixture of alcohol and water can be added slowly, followed by pure water.[10]
-
Neutralization: After the quench is complete, the mixture can be neutralized.[8]
Section 3: Quantitative Data Summary
The optimal conditions for this compound-catalyzed reactions are highly substrate-dependent. The following table provides general guidance for mitigating exothermic risk.
| Parameter | Recommendation | Rationale & Key Considerations |
| Catalyst Loading | Start with low loading (e.g., 1-5 mol%). | Higher catalyst loading can dramatically increase the reaction rate and heat output. |
| Reaction Temperature | Sub-ambient temperatures (e.g., 0 °C to -78 °C). | Lower temperatures slow the reaction rate, allowing for better heat dissipation and control. |
| Mode of Addition | Slow, dropwise addition of catalyst or limiting reagent. | Prevents accumulation of unreacted reagents and allows the cooling system to keep pace with heat generation. |
| Solvent Choice | High-boiling, inert solvents (e.g., toluene, dichloromethane). | Avoid low-boiling point solvents that can evaporate rapidly, increasing pressure. Ensure the solvent is dry and compatible with all reagents. |
| Stirring Rate | Vigorous mechanical stirring. | Ensures homogenous temperature distribution and efficient heat transfer to the cooling bath. |
Section 4: Experimental Protocols
Protocol 1: General Procedure for a Controlled this compound-Catalyzed Reaction
-
Preparation: Assemble a dry, three-necked, round-bottom flask equipped with a mechanical stirrer, a digital thermometer to measure internal temperature, and a pressure-equalizing addition funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Immerse the flask in a cooling bath (e.g., ice-water or dry ice-acetone) and cool to the target temperature (e.g., 0 °C).
-
Charge Reagents: Charge the flask with the substrate and a dry, inert solvent.
-
Catalyst Addition: Dissolve the this compound catalyst in a small amount of the reaction solvent in the addition funnel.
-
Initiation: Begin vigorous stirring. Add the catalyst solution dropwise to the reaction mixture, carefully monitoring the internal temperature.
-
Control: Maintain the internal temperature within a narrow range (e.g., ±2 °C) by adjusting the addition rate and the cooling bath.
-
Reaction: After the addition is complete, continue to stir the reaction at the set temperature, monitoring for any delayed exotherm.
-
Workup (Quenching): Once the reaction is complete, proceed with a controlled quench as described in Protocol 2.
Protocol 2: Standard Quenching Procedure
-
Cooling: Ensure the reaction flask is cooled to 0 °C or below in an ice bath.[9]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (e.g., nitrogen).
-
Initial Quench: Slowly add a less reactive solvent like isopropanol via syringe or addition funnel.[8] Monitor the temperature closely; if it rises significantly, pause the addition until it subsides.
-
Secondary Quench: After the initial exotherm ceases, slowly add a 1:1 mixture of isopropanol and water.[10]
-
Final Quench: Once the reaction with the alcohol/water mixture is calm, slowly add water until the mixture is homogenous.
-
Neutralization & Extraction: The aqueous solution can now be neutralized (e.g., with sodium bicarbonate) and proceed to a standard aqueous workup and extraction.
Section 5: Visual Guides
Caption: Workflow for Safe Execution of this compound-Catalyzed Reactions.
Caption: Troubleshooting Flowchart for Managing an Unexpected Exotherm.
References
- 1. This compound | AlCl3O12 | CID 159740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. General Chemical Procedures | Mühendislik ve Doğa Bilimleri Fakültesi [fens.sabanciuniv.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. chemistry.nd.edu [chemistry.nd.edu]
Deactivation and regeneration of aluminum perchlorate catalyst.
Welcome to the Technical Support Center for the utilization of aluminum perchlorate as a catalyst. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section provides systematic guidance for diagnosing and resolving common problems encountered when using this compound as a catalyst.
Issue 1: Low or No Catalytic Activity
Symptoms:
-
The reaction does not proceed, or the conversion rate is significantly lower than expected.
-
No product is formed, or only starting material is recovered.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Catalyst Poisoning by Water | This compound is highly sensitive to moisture. Water in reagents or solvents will hydrolyze the catalyst, rendering it inactive. | 1. Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). 2. Use anhydrous solvents and reagents. Consider purifying solvents using appropriate drying agents and distillation. 3. Handle this compound under an inert atmosphere (e.g., nitrogen or argon). |
| Poisoning by Other Impurities | Lewis bases such as alcohols or amines present as impurities in the reaction mixture can coordinate with the this compound, deactivating it. | 1. Verify the purity of all starting materials and solvents. 2. If necessary, purify reagents before use. |
| Improper Catalyst Handling or Storage | Incorrect preparation or storage of the this compound catalyst can lead to its deactivation before use. | 1. Store this compound in a cool, dry place, away from combustible materials. 2. Handle the catalyst in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[1][2][3] |
| Incorrect Reaction Conditions | The reaction temperature, pressure, or concentration of reactants may not be optimal. | 1. Review the literature for established protocols for your specific reaction. 2. Perform small-scale optimization experiments to determine the ideal reaction conditions. |
Issue 2: Gradual Decrease in Catalytic Activity Over Time or With Reuse
Symptoms:
-
The initial reaction rate is high, but it slows down over time.
-
The catalyst shows decreased performance in subsequent reaction cycles.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Fouling by Reaction Byproducts | Non-polar byproducts or polymers can deposit on the catalyst surface, blocking active sites. | 1. Analyze the reaction mixture for the presence of byproducts. 2. If fouling is suspected, attempt to regenerate the catalyst (see Regeneration Protocols). |
| Slow Poisoning | Trace amounts of impurities in the feedstock can accumulate on the catalyst surface over time. | 1. Ensure high purity of all reactants and solvents. 2. Consider using a guard bed to remove impurities before the reactants come into contact with the catalyst. |
| Thermal Degradation | Although metal perchlorates can be kinetically stable, high reaction temperatures can lead to decomposition over time.[4] | 1. Investigate if the reaction can be carried out at a lower temperature. 2. Perform thermal analysis (e.g., TGA/DSC) on the catalyst to determine its thermal stability under your reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound as a catalyst?
A1: this compound, like other metal perchlorates, is used as a Lewis acid catalyst in various organic transformations.[4] A notable application is in the synthesis of β-amino alcohols through the ring-opening of epoxides with amines.[5][6][7]
Q2: What safety precautions should I take when handling this compound?
A2: this compound is a strong oxidizer and can cause severe skin burns and eye damage.[1][2] It may intensify fire and should be kept away from combustible materials.[2][3] Always handle it in a well-ventilated area, wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and flame-retardant clothing.[1][2] Avoid creating dust, and use non-sparking tools.[1]
Q3: My reaction is very sensitive to air and moisture. How can I minimize catalyst deactivation?
A3: Deactivation by moisture is a primary concern for Lewis acid catalysts like this compound. To minimize this, all reactions should be set up under an inert atmosphere (e.g., using a glovebox or Schlenk line). All glassware must be thoroughly dried, and anhydrous solvents and reagents of high purity should be used.
Q4: Can a deactivated this compound catalyst be regenerated?
A4: While regeneration protocols for many industrial catalysts are well-established, specific, validated procedures for this compound are not widely documented in the scientific literature. In theory, regeneration may be possible depending on the deactivation mechanism. However, due to the hazardous nature of this compound, any regeneration attempts should be approached with extreme caution and performed on a small scale in a controlled environment.
Q5: What are the general approaches to regenerating a Lewis acid catalyst?
A5: General strategies for regenerating catalysts, which may be cautiously adapted for this compound, include:
-
Solvent Washing: To remove soluble organic foulants, the catalyst can be washed with a dry, inert organic solvent.
-
Thermal Treatment: For deactivation by coking, controlled heating under an inert atmosphere or a carefully controlled oxidative environment can burn off carbonaceous deposits. However, the thermal stability of this compound must be considered to avoid decomposition.
-
Chemical Treatment: For poisoning by certain metals or other strongly adsorbed species, a chemical wash may be effective. However, the choice of chemical is critical to avoid unwanted reactions with the perchlorate ion.
It is crucial to emphasize that any attempt to regenerate this compound should be preceded by a thorough safety review and risk assessment.
Experimental Protocols
Note: The following protocols are general methodologies and should be adapted to your specific experimental setup and safety procedures.
Protocol 1: Characterization of a Deactivated this compound Catalyst
This protocol outlines steps to identify the cause of deactivation.
-
Sample Preparation:
-
Carefully recover the deactivated catalyst from the reaction mixture by filtration under an inert atmosphere.
-
Wash the catalyst with a dry, inert solvent (e.g., anhydrous hexane or dichloromethane) to remove residual reactants and products.
-
Dry the catalyst under vacuum.
-
-
Characterization Techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Compare the FTIR spectrum of the fresh and deactivated catalyst to identify adsorbed species or changes in the catalyst structure.
-
Thermogravimetric Analysis (TGA): Heat the catalyst under a controlled atmosphere to determine the temperature at which volatile components (including coke) are removed. This can also indicate thermal stability.
-
Elemental Analysis: Determine the elemental composition of the deactivated catalyst to identify potential poisons (e.g., sulfur, halides) or carbon content from coking.
-
Surface Area Analysis (BET): Measure the specific surface area of the fresh and used catalyst to determine if pore blocking has occurred.
-
Protocol 2: General Guidance for Small-Scale Regeneration Trials
Disclaimer: This is a general guide and not a validated protocol for this compound regeneration. All steps must be performed with appropriate safety measures in place.
-
Regeneration by Solvent Washing (for fouling):
-
Place a small amount of the deactivated catalyst in a flask under an inert atmosphere.
-
Add a dry, inert solvent in which the fouling material is soluble.
-
Stir the suspension for a predetermined time.
-
Filter the catalyst, wash with fresh solvent, and dry under vacuum.
-
Test the activity of the regenerated catalyst in a small-scale reaction.
-
-
Regeneration by Thermal Treatment (for coking):
-
Place a small amount of the deactivated catalyst in a tube furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon).
-
Slowly heat the catalyst to a temperature sufficient to pyrolyze or oxidize the coke. This temperature should be determined from TGA analysis and must be below the decomposition temperature of this compound.
-
For oxidative regeneration, a carefully controlled, dilute stream of oxygen in an inert gas may be introduced. Extreme caution is advised due to the potential for rapid, exothermic reactions with the perchlorate.
-
Cool the catalyst to room temperature under an inert atmosphere.
-
Test the activity of the regenerated catalyst.
-
Visualizations
Caption: Troubleshooting workflow for low or no catalytic activity.
Caption: Decision pathway for catalyst regeneration attempts.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. researchgate.net [researchgate.net]
- 5. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Troubleshooting low regioselectivity in reactions catalyzed by aluminum perchlorate.
Disclaimer: While aluminum perchlorate is a known Lewis acid, specific literature on its application and troubleshooting for regioselectivity in many common organic reactions is limited. The following troubleshooting guide and frequently asked questions are based on established principles of Lewis acid catalysis, drawing parallels from more extensively studied catalysts like aluminum chloride (AlCl₃). These recommendations should be considered as general guidance and may require optimization for your specific reaction.
Troubleshooting Guide: Low Regioselectivity
Issue: My reaction catalyzed by this compound is yielding a mixture of regioisomers. How can I improve the regioselectivity?
This is a common challenge in electrophilic aromatic substitutions (such as Friedel-Crafts reactions) and conjugate additions (like Michael additions). The formation of multiple regioisomers indicates that the electrophile is attacking different positions on the nucleophile with similar activation energies.
Here are several factors to investigate to enhance the regioselectivity of your reaction:
1. Reaction Temperature:
Lowering the reaction temperature can often favor the formation of the thermodynamically more stable product, thus increasing regioselectivity. Reactions run at lower temperatures are more sensitive to small differences in activation energy between competing reaction pathways.[1]
2. Solvent Choice:
The polarity and coordinating ability of the solvent can significantly influence the reactivity of the Lewis acid and the stability of reaction intermediates.
-
Polar, non-coordinating solvents can help stabilize charged intermediates, which may favor one regioisomeric transition state over another.
-
Coordinating solvents can compete with the substrate for binding to the aluminum center, potentially reducing its Lewis acidity and altering selectivity.
Experimenting with a range of solvents with varying polarities and coordinating abilities is recommended.[2][3]
3. Substrate Electronic and Steric Effects:
The electronic properties and steric bulk of the substituents on your aromatic substrate or Michael acceptor play a crucial role in directing the regiochemical outcome.
-
Electron-donating groups on an aromatic ring generally direct electrophilic attack to the ortho and para positions.[4]
-
Electron-withdrawing groups typically direct to the meta position.[4]
-
Steric hindrance can disfavor attack at a particular position, even if it is electronically favored. For instance, bulky groups may favor para substitution over ortho.[4]
If your substrate allows, modifying substituents to enhance these electronic and steric biases can improve regioselectivity.
4. Catalyst Loading:
While less common for influencing regioselectivity directly, the amount of this compound can affect the overall reaction rate and potentially lead to side reactions if not optimized. It is crucial to use the appropriate catalytic amount. In some cases, an excess of a Lewis acid can form a complex with the product, altering the reaction landscape.[5]
Frequently Asked Questions (FAQs)
Q1: I am observing a mixture of ortho and para products in a Friedel-Crafts reaction. How can I favor the para product?
A1: To favor the formation of the para product, you can try the following:
-
Lower the reaction temperature: This will favor the thermodynamically more stable para isomer.
-
Use a bulkier Lewis acid catalyst or a bulkier acylating/alkylating agent: Increased steric hindrance will disfavor attack at the more crowded ortho position.[4] While you are using this compound, you could consider if the counter-ion's solvation sphere can be modulated by the solvent.
-
Solvent optimization: Solvents that can better solvate the transition state leading to the para product could increase its yield.
Q2: In a Michael addition reaction, my nucleophile is adding to both the carbonyl group (1,2-addition) and the β-carbon (1,4-addition). How can I increase the selectivity for the 1,4-addition product?
A2: The competition between 1,2- and 1,4-addition is a classic problem. To favor the 1,4-addition (Michael addition):
-
Use a "softer" nucleophile: Softer nucleophiles, according to Hard-Soft Acid-Base (HSAB) theory, preferentially attack the "softer" electrophilic β-carbon.
-
Employ a less reactive Lewis acid catalyst: A highly reactive catalyst may favor the kinetically faster 1,2-addition. The reactivity of this compound can be modulated by the solvent.
-
Lower the temperature: This often favors the thermodynamically more stable 1,4-adduct.
Q3: Can the hydration level of this compound affect my reaction's regioselectivity?
A3: Yes, the presence of water can significantly impact any Lewis acid-catalyzed reaction. Water can react with the this compound to form hydrated species with different Lewis acidities and steric profiles. This change in the nature of the catalyst can certainly affect the regioselectivity. It is crucial to use anhydrous this compound and anhydrous solvents for reproducible results.
Data Presentation
Table 1: Effect of Temperature on Regioselectivity (Hypothetical Friedel-Crafts Acylation)
| Entry | Temperature (°C) | Solvent | ortho:para Ratio |
| 1 | 25 | Dichloromethane | 40:60 |
| 2 | 0 | Dichloromethane | 25:75 |
| 3 | -20 | Dichloromethane | 15:85 |
| 4 | -78 | Dichloromethane | <5:95 |
Note: This table is a hypothetical representation to illustrate the general trend of improved para-selectivity at lower temperatures.
Table 2: Effect of Solvent on Regioselectivity (Hypothetical Michael Addition)
| Entry | Solvent | Dielectric Constant | 1,2-adduct : 1,4-adduct Ratio |
| 1 | Toluene | 2.4 | 30:70 |
| 2 | Dichloromethane | 9.1 | 20:80 |
| 3 | Nitromethane | 35.9 | 10:90 |
Note: This table illustrates a hypothetical trend where more polar, non-coordinating solvents can favor the 1,4-addition product.
Experimental Protocols
Protocol 1: General Procedure for Optimizing Temperature in a Friedel-Crafts Acylation
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the aromatic substrate (1.0 eq) and anhydrous dichloromethane.
-
Cool the solution to the desired temperature (-78 °C, -20 °C, 0 °C, or 25 °C) using an appropriate cooling bath (e.g., dry ice/acetone, ice/salt, ice water).
-
In a separate flask, dissolve anhydrous this compound (0.1 - 1.2 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Slowly add the this compound solution to the cooled solution of the aromatic substrate.
-
Add the acylating agent (1.0 eq) dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at the set temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly pouring it into a flask containing crushed ice and a dilute HCl solution.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product mixture by ¹H NMR or GC to determine the regioisomeric ratio.
Visualizations
Caption: A workflow for troubleshooting low regioselectivity.
Caption: Key factors influencing regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. infoscience.epfl.ch [infoscience.epfl.ch]
- 3. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. alexandonian.com [alexandonian.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Impact of solvent choice on the catalytic activity of aluminum perchlorate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent choice on the catalytic activity of aluminum perchlorate. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the catalytic activity of this compound?
The choice of solvent significantly influences the catalytic activity of this compound, a strong Lewis acid. Solvents can affect the catalyst's performance in several ways:
-
Coordination: Solvents with high donor ability (e.g., ethers, nitriles) can coordinate with the aluminum center.[1][2] This coordination can either temper the catalyst's reactivity, preventing undesired side reactions like polymerization, or in some cases, inhibit catalytic activity by blocking the active site.[2]
-
Polarity: The polarity of the solvent can impact reaction rates and selectivity.[1][3] More polar solvents can enhance the Lewis acidity of the catalyst and increase product yield in certain reactions, such as the Diels-Alder cycloaddition.[1]
-
Solubility: The solubility of reactants, products, and the catalyst itself in the chosen solvent is crucial for a homogeneous reaction mixture and efficient catalysis.
Q2: I am observing low or no catalytic activity. What are the potential solvent-related causes?
Low or no activity can stem from several solvent-related issues:
-
Strongly Coordinating Solvents: Solvents with high hydrogen-bond accepting ability, such as ethers, may form stable aggregates with the aluminum catalyst, preventing reactants from accessing the catalytic sites.[2][4]
-
Impurities in the Solvent: Water or other protic impurities in the solvent can deactivate the Lewis acid catalyst. Ensure the use of anhydrous solvents.
-
Incorrect Solvent Polarity: For reactions sensitive to solvent polarity, an unsuitable choice can lead to poor performance. For instance, some reactions may favor non-polar, non-basic solvents.
Q3: My reaction is producing significant amounts of side products, including polymerization of the starting materials. How can I mitigate this?
The formation of side products, particularly polymers, is often due to the high reactivity of the aluminum-based Lewis acid.[5][6] To address this:
-
Use a Coordinating Solvent: A common strategy is to use a coordinating solvent like tetrahydrofuran (THF). The formation of a complex, such as [Al(ClO₄)₃ + nTHF], can moderate the catalyst's Lewis acidity, preventing diene polymerization in Diels-Alder reactions, for example.[5][6]
-
Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions can minimize side reactions and lead to higher yields and selectivity.[5][6]
Q4: Can I use protic solvents with this compound?
It is generally not recommended to use protic solvents (e.g., water, alcohols) with this compound. As a strong Lewis acid, it will readily react with these solvents, leading to deactivation of the catalyst.
Troubleshooting Guides
Issue 1: Low Reaction Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Solvent Polarity | Screen a range of solvents with varying polarities (e.g., dichloromethane, chlorobenzene, toluene). | The polarity of the solvent can significantly influence the reaction rate and equilibrium.[1][3] |
| Strong Solvent Coordination | Switch to a less coordinating solvent. For example, if using an ether, try a halogenated solvent. | Strongly coordinating solvents can inhibit the catalyst by blocking active sites.[2] |
| Solvent Impurities | Use freshly distilled or commercially available anhydrous solvents. | Water and other impurities can deactivate the Lewis acid catalyst. |
Issue 2: Poor Selectivity (Regio- or Stereoselectivity)
| Potential Cause | Troubleshooting Step | Rationale |
| Solvent-Catalyst Interaction | Employ a coordinating solvent (e.g., THF) to form a catalyst complex. | The steric and electronic properties of the solvent-catalyst complex can influence the transition state, leading to improved selectivity.[5][6] |
| Solvent Polarity Effects | Test solvents with different polarities. | The transition state of the reaction can be stabilized to different extents by solvents of varying polarity, affecting selectivity.[7] |
Quantitative Data Summary
The following table summarizes the effect of solvent choice on the product yield in a representative Lewis acid-catalyzed reaction (Diels-Alder cycloaddition) using AlCl₃, which is expected to exhibit similar trends to this compound.
| Solvent | Dielectric Constant (ε) | Donor Number (DN) | Product Yield (%) | Reference |
| Dichloromethane (DCM) | 8.93 | 0.1 | 87 | [1] |
| Chlorobenzene (PhCl) | 5.62 | - | 85 | [1] |
| Toluene (Tol) | 2.38 | 0.1 | 84 | [1] |
| Diethyl Ether (Et₂O) | 4.34 | 19.2 | 75 | [1] |
| Acetonitrile (MeCN) | 37.5 | 14.1 | 48 | [1] |
Note: Data is for AlCl₃ as a direct analogue for this compound was not available in the literature reviewed.
Experimental Protocols
General Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol is based on the use of an AlCl₃-THF complex and can be adapted for this compound.[5][6]
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous this compound. Slowly add two equivalents of anhydrous tetrahydrofuran (THF) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Reaction Setup: To the flask containing the catalyst complex, add the dienophile and stir for 5-10 minutes.
-
Addition of Diene: Slowly add the diene to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique (e.g., Thin Layer Chromatography (TLC), Gas Chromatography (GC)).
-
Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for a Lewis acid-catalyzed reaction.
Caption: Logical relationships of solvent properties and their effects.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Solvent Effects in the Homogeneous Catalytic Reduction of Propionaldehyde with Aluminium Isopropoxide Catalyst: New Insights from PFG NMR and NMR Relaxation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 4. Solvent Effects in the Homogeneous Catalytic Reduction of Propionaldehyde with Aluminium Isopropoxide Catalyst: New Insights from PFG NMR and NMR Relaxation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [AlCl3 + 2THF]: A New and Efficient Catalytic System for Diels-Alder Cycloaddition of α,β-Unsaturated Carbonyl Compounds under Solvent-Free Conditions [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. infoscience.epfl.ch [infoscience.epfl.ch]
Technical Support Center: Safety Protocols for Quenching Reactions Containing Aluminum Perchlorate
Disclaimer: The following guide provides general safety protocols and troubleshooting advice for quenching reactions containing aluminum perchlorate. This compound is a strong oxidizing agent and can be hazardous. These protocols should be adapted to the specific conditions of your experiment and performed by trained personnel in a controlled laboratory environment. Always consult your institution's safety guidelines and the Safety Data Sheet (SDS) for this compound before proceeding.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with quenching reactions containing this compound?
A1: The primary hazards stem from this compound's properties as a strong oxidizer. Key risks include:
-
Exothermic Reactions: Rapid addition of a quenching agent can lead to a vigorous, uncontrolled exothermic reaction, potentially causing boiling, splashing of corrosive materials, and pressure buildup.[1]
-
Fire and Explosion: Contact of this compound with incompatible materials, such as strong reducing agents, combustible materials, or organic solvents, can lead to fire or explosion.[2][3][4] The risk is heightened if the reaction mixture is concentrated or heated.
-
Formation of Shock-Sensitive Perchlorate Salts: Vapors from heated perchloric acid (which can be formed from this compound) can condense in fume hood ductwork and form highly shock-sensitive metallic perchlorate salts, posing a serious explosion hazard.[5]
-
Corrosivity: this compound and its reaction byproducts can be corrosive to skin, eyes, and respiratory tract.[5]
Q2: Can I quench a reaction containing this compound with water directly?
A2: It is strongly advised not to quench a reaction containing this compound directly with water, especially if unreacted this compound is present or if the reaction was run in an organic solvent. The rapid and highly exothermic reaction with water can cause dangerous splashing and pressure buildup. A gradual quenching process with less reactive solvents is recommended.[3][6]
Q3: What are some common signs that a quenching reaction is proceeding dangerously?
A3: Be alert for the following warning signs:
-
Rapid increase in temperature.
-
A change in color, especially darkening or charring.
-
Uncontrolled boiling or splashing of the reaction mixture.
-
Smoke or fumes being emitted from the reaction vessel.
If any of these occur, immediately stop the addition of the quenching agent and be prepared to implement emergency cooling or containment procedures.
Q4: What is the proper personal protective equipment (PPE) for quenching this compound reactions?
A4: Appropriate PPE is crucial. This includes:
-
Eye Protection: ANSI-approved safety glasses and a face shield are mandatory.[5]
-
Hand Protection: Two pairs of chemical-resistant gloves (e.g., nitrile or neoprene) are recommended ("double-gloving"). For handling concentrated solutions, heavy-duty gloves like butyl rubber are advised.[5]
-
Body Protection: A flame-resistant lab coat, full-length pants, and closed-toe shoes are required.[3]
-
Respiratory Protection: All quenching procedures must be performed in a certified chemical fume hood.[5]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Quenching is violently exothermic. | The quenching agent is being added too quickly. The reaction mixture is too concentrated. The chosen quenching agent is too reactive for the initial step. | Immediately stop the addition of the quenching agent. Cool the reaction vessel with an ice bath.[1] Resume addition of the quenching agent at a much slower rate once the temperature is under control. Consider diluting the reaction mixture with an inert solvent before quenching. |
| A solid precipitate forms and creates an emulsion during workup. | Formation of aluminum hydroxide (Al(OH)₃) or other insoluble aluminum salts.[7] | Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir. The tartrate will chelate the aluminum ions and break up the emulsion. Alternatively, careful addition of a dilute acid can help dissolve the aluminum salts, but this must be done cautiously to avoid a vigorous reaction with any remaining quenching agent. |
| The reaction mixture turns dark or chars upon addition of the quenching agent. | The quenching agent is reacting with the desired product or other components in the mixture in an undesirable side reaction. The temperature of the reaction is too high. | Stop the addition of the quenching agent. Cool the reaction mixture immediately. Re-evaluate the choice of quenching agent and the reaction temperature. Consider a less reactive quenching agent or performing the quench at a lower temperature. |
| Gas evolution is too rapid, causing splashing. | The quenching reaction is producing a gaseous byproduct at an uncontrolled rate. | Stop the addition of the quenching agent. Ensure adequate headspace in the reaction flask. Resume addition at a much slower rate to control the rate of gas evolution.[6] |
Experimental Protocol: A Step-by-Step Guide to Quenching
This protocol provides a general, cautious approach to quenching a reaction mixture containing this compound. Always perform a thorough risk assessment before starting.
Principle: The quenching process is performed in a step-wise manner, starting with a less reactive alcohol and gradually moving to more reactive ones, and finally to water. This allows for controlled dissipation of heat and gas evolution.[3][5][6]
Materials:
-
Reaction mixture containing this compound.
-
Inert solvent for dilution (e.g., toluene, hexane).
-
Quenching agents: Isopropanol, Ethanol, Methanol, Deionized Water.
-
Ice bath.
-
Appropriate PPE.
Procedure:
-
Preparation:
-
Ensure the reaction is complete via an appropriate analytical method (e.g., TLC, GC, NMR).
-
Cool the reaction vessel to 0°C using an ice bath.[1]
-
If the reaction mixture is concentrated, dilute it with an equal volume of an inert, high-boiling solvent like toluene to act as a heat sink.[6]
-
Perform all subsequent steps in a certified chemical fume hood with the sash lowered as much as is practical.
-
-
Step-wise Quenching:
-
Step 1: Isopropanol Addition: Slowly add isopropanol dropwise to the cooled, stirred reaction mixture. Monitor the temperature and any gas evolution closely. If a significant exotherm or vigorous bubbling occurs, pause the addition until it subsides.[3]
-
Step 2: Ethanol Addition: Once the addition of isopropanol no longer produces a noticeable reaction, begin the slow, dropwise addition of ethanol. Continue to monitor the reaction for any signs of an exotherm or gas evolution.
-
Step 3: Methanol Addition: After the reaction with ethanol is complete, slowly add methanol dropwise.
-
Step 4: Water Addition: Only after the addition of methanol causes no further reaction, begin the very slow, dropwise addition of deionized water. Be extremely cautious during this step, as any remaining reactive species can still react violently with water.[3]
-
-
Workup:
-
Once the quenching is complete, the reaction mixture can be allowed to warm to room temperature.
-
Proceed with the standard aqueous workup for your specific reaction. Be aware that aluminum salts may form emulsions.
-
Waste Disposal:
All quenched reaction mixtures and contaminated materials should be treated as hazardous waste. Dispose of them according to your institution's and local regulations. Do not mix perchlorate waste with other chemical waste streams unless explicitly permitted by your environmental health and safety office.[8]
Visualizations
Caption: Step-by-step workflow for quenching reactions containing this compound.
Caption: Decision tree for troubleshooting common issues during quenching.
References
- 1. How To Run A Reaction [chem.rochester.edu]
- 2. icheme.org [icheme.org]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. benchchem.com [benchchem.com]
- 5. General Chemical Procedures | Mühendislik ve Doğa Bilimleri Fakültesi [fens.sabanciuniv.edu]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. dtsc.ca.gov [dtsc.ca.gov]
Validation & Comparative
A Comparative Analysis of Lewis Acidity: Aluminum Perchlorate vs. Aluminum Chloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis and catalysis, the selection of an appropriate Lewis acid is paramount to achieving desired reactivity and selectivity. Aluminum-based Lewis acids, particularly aluminum chloride (AlCl₃), are workhorses in a multitude of transformations, including Friedel-Crafts reactions. However, the quest for enhanced catalytic activity and milder reaction conditions has led to the exploration of alternative aluminum salts. This guide provides a detailed comparison of the Lewis acidity of aluminum perchlorate, Al(ClO₄)₃, and aluminum chloride, AlCl₃, supported by theoretical principles and established experimental methodologies.
Executive Summary
Quantitative Comparison of Lewis Acidity
The Lewis acidity of a compound can be quantitatively expressed using the Gutmann Acceptor Number (AN). This value is determined experimentally by measuring the ³¹P NMR chemical shift of a probe molecule, typically triethylphosphine oxide (TEPO), in the presence of the Lewis acid. A higher AN value corresponds to a stronger Lewis acid.
| Compound | Chemical Formula | Gutmann Acceptor Number (AN) | Notes |
| Aluminum Chloride | AlCl₃ | 87 | Experimentally determined value. |
| This compound | Al(ClO₄)₃ | Not Experimentally Determined | Expected to be significantly higher than 87 based on theoretical principles. |
Theoretical Basis for Lewis Acidity Comparison
The difference in Lewis acidity between this compound and aluminum chloride can be rationalized by considering the electronic properties of their respective anions.
Caption: Factors influencing the Lewis acidity of AlCl₃ and Al(ClO₄)₃.
The perchlorate anion (ClO₄⁻) is composed of a central chlorine atom bonded to four highly electronegative oxygen atoms. This arrangement leads to a significant delocalization of the negative charge and a strong inductive effect, pulling electron density away from the aluminum center in Al(ClO₄)₃. In contrast, the chloride anion (Cl⁻) is less electronegative. Consequently, the aluminum atom in this compound is more electron-deficient and, therefore, a more potent electron pair acceptor—a stronger Lewis acid—than the aluminum atom in aluminum chloride.
Experimental Protocol: The Gutmann-Beckett Method
The Gutmann-Beckett method is a widely accepted experimental technique to quantify the Lewis acidity of a substance.[1] It relies on the change in the ³¹P NMR chemical shift of a Lewis base probe, triethylphosphine oxide (TEPO), upon interaction with the Lewis acid.
Materials and Equipment:
-
High-resolution NMR spectrometer equipped with a phosphorus probe.
-
NMR tubes.
-
Anhydrous Lewis acid (e.g., aluminum chloride).
-
Triethylphosphine oxide (TEPO).
-
Anhydrous, non-coordinating solvent (e.g., dichloromethane-d₂, CD₂Cl₂).
-
Glove box or Schlenk line for handling air- and moisture-sensitive materials.
Procedure:
-
Preparation of the TEPO solution: In a glove box, prepare a stock solution of a known concentration of TEPO in the anhydrous deuterated solvent.
-
Preparation of the Lewis acid solution: In a separate vial, dissolve a precise amount of the anhydrous Lewis acid in the deuterated solvent to a known concentration.
-
Sample Preparation for NMR analysis: In an NMR tube, add a specific volume of the Lewis acid solution. To this, add a precise volume of the TEPO stock solution. The final concentrations should be accurately known.
-
NMR Measurement: Acquire the ³¹P NMR spectrum of the sample. An external reference of 85% H₃PO₄ is typically used (δ = 0 ppm).
-
Data Analysis: Determine the chemical shift (δ) of the TEPO-Lewis acid adduct.
-
Calculation of the Acceptor Number (AN): The AN is calculated using the following formula:
AN = 2.21 × (δ_sample - 41.0)
where δ_sample is the observed ³¹P chemical shift of the TEPO adduct and 41.0 ppm is the chemical shift of TEPO in a non-coordinating solvent (hexane).[1]
Caption: Experimental workflow for the Gutmann-Beckett method.
Conclusion
Based on fundamental chemical principles, this compound is predicted to be a substantially stronger Lewis acid than aluminum chloride. This heightened acidity stems from the powerful electron-withdrawing nature of the perchlorate anion. While a direct quantitative comparison through experimental Gutmann Acceptor Numbers is currently unavailable for this compound, the established value for aluminum chloride serves as a valuable reference point. For researchers seeking to employ strong Lewis acids in their synthetic endeavors, this compound represents a compelling, albeit highly reactive, alternative to traditional aluminum chloride, potentially enabling reactions under milder conditions or with enhanced efficiency. The detailed experimental protocol for the Gutmann-Beckett method provided herein offers a standardized approach for the future characterization and comparison of these and other Lewis acids.
References
A Comparative Guide to Aluminum and Ferric Perchlorates as Catalysts in Multicomponent Reactions
Performance in Multicomponent Reactions: A Comparative Overview
The Biginelli reaction, a classic multicomponent condensation for the synthesis of dihydropyrimidinones (DHPMs), serves as a valuable benchmark for evaluating Lewis acid catalysts. While specific data for aluminum perchlorate in this reaction is scarce, the catalytic activity of other aluminum-based catalysts, such as aluminum-planted mesoporous silica (Al-MCM-41), provides a strong indication of the potential of Al³⁺ as a catalyst. Similarly, while ferric perchlorate has been effectively used in other MCRs, data for ferric chloride in the Biginelli reaction can be used as a proxy to evaluate the catalytic prowess of the Fe³⁺ ion.
Quantitative Data Summary
The following tables summarize the performance of aluminum- and iron-based catalysts in the Biginelli and a four-component indole synthesis reaction, respectively.
Table 1: Performance of Aluminum-Based Catalyst in the Biginelli Reaction
| Catalyst | Aldehyde | β-Ketoester | Urea/Thiourea | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Al-MCM-41 (Si/Al=40) | Benzaldehyde | Ethyl acetoacetate | Urea | Octane | 100 | 1 | 95 |
| Al-MCM-41 (Si/Al=40) | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | Octane | 100 | 1 | 96 |
| Al-MCM-41 (Si/Al=40) | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | Octane | 100 | 1 | 98 |
Data sourced from a study on aluminum-planted mesoporous silica catalyst.[1]
Table 2: Performance of Ferric Perchlorate in a Four-Component Synthesis of Indole Derivatives
| Aldehyde | 1,3-Dicarbonyl Compound | Isocyanide | Catalyst Loading (mol%) | Solvent | Temperature | Time (h) | Yield (%) |
| 4-Chlorobenzaldehyde | Dimedone | Cyclohexyl isocyanide | 3 | Acetonitrile | Reflux | 3 | 92 |
| 4-Methylbenzaldehyde | Dimedone | Cyclohexyl isocyanide | 3 | Acetonitrile | Reflux | 3 | 90 |
| 4-Methoxybenzaldehyde | Dimedone | Cyclohexyl isocyanide | 3 | Acetonitrile | Reflux | 3 | 88 |
Data sourced from a study on ferric perchlorate-catalyzed multicomponent synthesis.[2]
Table 3: Performance of Ferric Chloride in the Biginelli Reaction
| Catalyst | Aldehyde | β-Ketoester | Urea/Thiourea | Solvent | Temperature | Time (h) | Yield (%) |
| FeCl₃·6H₂O | Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol | Reflux | 4 | 91 |
| FeCl₃·6H₂O | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | Ethanol | Reflux | 4 | 95 |
| FeCl₃·6H₂O | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | Ethanol | Reflux | 4 | 85 |
Data sourced from a study on the catalysis of the Biginelli reaction by ferric chloride.[3][4]
Experimental Protocols
Detailed experimental procedures are crucial for the replication and adaptation of synthetic methods.
General Procedure for the Biginelli Reaction using Al-MCM-41 Catalyst
A mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and Al-MCM-41 (0.1 g) in octane (5 mL) is stirred at 100 °C for the specified time.[1] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is filtered off, and the solvent is evaporated under reduced pressure. The resulting solid is then purified by recrystallization from ethanol to afford the pure dihydropyrimidinone.[1]
General Procedure for the Four-Component Synthesis of Indole Derivatives using Ferric Perchlorate
To a magnetically stirred solution of a 1,3-dicarbonyl compound (1 mmol), an aldehyde (1 mmol), and ammonium acetate (1.5 mmol) in acetonitrile (5 mL), ferric perchlorate (3 mol%) and cyclohexyl isocyanide (1 mmol) are added.[2] The reaction mixture is then refluxed for 3 hours.[2] The progress of the reaction is monitored by TLC. After completion, the acetonitrile is removed in vacuo, and diethyl ether is added to the solid residue to separate the catalyst. The filtrate is washed with 5% NaHCO₃ and dried over MgSO₄. The solvent is then evaporated to yield the crude product, which can be further purified by column chromatography.[2]
Mechanistic Insights and Workflow
The catalytic cycle of Lewis acid-catalyzed multicomponent reactions generally involves the activation of a carbonyl group, facilitating nucleophilic attack and subsequent cyclization steps.
References
- 1. Synthesis of Biginelli dihydropyrimidinone derivatives with various substituents on aluminium-planted mesoporous silica catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Catalysis of the Biginelli Reaction by Ferric and Nickel Chloride Hexahydrates. One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
Scandium Triflate: A Superior and Versatile Alternative to Aluminum Perchlorate in Organic Synthesis
For researchers, scientists, and drug development professionals, the choice of a Lewis acid catalyst is critical to the success of many organic transformations. An ideal catalyst should offer high efficiency, selectivity, and stability under mild reaction conditions. This guide provides a comprehensive comparison of scandium triflate (Sc(OTf)₃) and aluminum perchlorate (Al(ClO₄)₃), highlighting the superior performance and broader applicability of scandium triflate in key organic reactions, supported by experimental data.
Scandium triflate has emerged as a powerful Lewis acid catalyst in a variety of organic reactions, including Friedel-Crafts acylations, Diels-Alder reactions, and Mukaiyama aldol additions.[1] Its notable stability in the presence of water and its ability to be recycled make it an environmentally friendly and cost-effective option compared to traditional Lewis acids.[2] In contrast, while this compound is a strong Lewis acid, its application in these specific organic syntheses is not well-documented in publicly available scientific literature, limiting a direct experimental comparison. However, based on the known properties of scandium triflate and the general characteristics of perchlorate salts and aluminum-based Lewis acids, a comparative analysis can be drawn.
Key Advantages of Scandium Triflate
Scandium triflate offers several distinct advantages over many traditional Lewis acids, attributes that would likely make it a more favorable choice than this compound:
-
Water Stability and Reusability: Unlike many Lewis acids that readily decompose in the presence of water, scandium triflate is stable in aqueous media.[2] This property simplifies reaction workups and allows for the recovery and reuse of the catalyst, a significant advantage in terms of cost and sustainability.
-
High Catalytic Activity: Scandium triflate often exhibits higher catalytic activity than other metal triflates and traditional Lewis acids like aluminum chloride (AlCl₃).[2] This allows for lower catalyst loadings and milder reaction conditions.
-
Versatility: It has been successfully employed in a wide range of carbon-carbon bond-forming reactions, demonstrating its broad applicability in organic synthesis.[1]
Performance in Key Organic Reactions: A Comparative Overview
While direct experimental data for this compound in the following reactions is scarce, we present the performance of scandium triflate and discuss the anticipated behavior of an aluminum-based Lewis acid.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental reaction for the synthesis of aromatic ketones.
Experimental Data: Friedel-Crafts Acylation of Anisole
| Catalyst | Acylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Sc(OTf)₃ | Acetic Anhydride | Nitromethane | 50 | 6 | 96 (crude) | 20 | [3][4] |
| AlCl₃ | Acetic Anhydride | Dichloromethane | Reflux | 1 | 85.7 | Stoichiometric | [5] |
Note: Data for this compound is not available in the cited literature.
Scandium triflate effectively catalyzes the acylation of anisole with acetic anhydride, affording a high yield of the desired p-methoxyacetophenone.[3][4] Traditional Lewis acids like aluminum chloride are often used in stoichiometric amounts due to complexation with the product, making the catalytic cycle inefficient.[6] While this compound's Lewis acidity would likely promote this reaction, its catalytic efficiency and reusability in this context remain unproven.
Experimental Protocol: Synthesis of p-Methoxyacetophenone using Scandium Triflate [3][4]
-
Catalyst Drying: Scandium(III) triflate (10.0 mmol) is dried at 180 °C under vacuum (approx. 1 hPa) for 1 hour.
-
Reaction Setup: After cooling under a nitrogen atmosphere, the flask is charged with nitromethane (60 mL).
-
Reagent Addition: Anisole (50.0 mmol) and acetic anhydride (50.0 mmol) are added sequentially via a dropping funnel.
-
Reaction: The mixture is heated to an internal temperature of 50 °C and stirred for 6 hours.
-
Work-up: After cooling, water (150 mL) is added, and the organic phase is separated. The aqueous phase is extracted with tert-butyl methyl ether.
-
Isolation: The combined organic phases are washed with brine, dried over magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Catalyst Recovery: The aqueous phase is concentrated, and the residue is dried to recover the scandium triflate.
Reaction Mechanism and Workflow Diagrams
To visualize the catalytic processes, the following diagrams illustrate the mechanism of a Lewis acid-catalyzed Friedel-Crafts acylation and a general experimental workflow.
Caption: Mechanism of Lewis Acid-Catalyzed Friedel-Crafts Acylation.
Caption: General Experimental Workflow for Catalytic Organic Synthesis.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. Lewis acid catalysis can significantly accelerate this reaction and improve its stereoselectivity.
Experimental Data: Diels-Alder Reaction of Isoprene and Methyl Vinyl Ketone
| Catalyst | Diene | Dienophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Sc(OTf)₃ | Anthracenes | Methyl Vinyl Ketone | Acetonitrile | 25 | - | Rate acceleration observed | [7] |
| LiClO₄ | Cyclopentadiene | Methyl Acrylate | Diethyl Ether | - | - | Rate acceleration observed | [8][9] |
Scandium triflate has been shown to significantly accelerate Diels-Alder reactions.[7] Other perchlorate salts, such as lithium perchlorate, have also been used to promote these cycloadditions, suggesting that the perchlorate anion can play a role in catalysis.[8][9][10] It is plausible that this compound would also catalyze this reaction due to the Lewis acidity of the aluminum center. However, without experimental data, its efficiency relative to scandium triflate cannot be determined.
Mukaiyama Aldol Addition
The Mukaiyama aldol addition is a carbon-carbon bond-forming reaction between a silyl enol ether and a carbonyl compound.
Experimental Data: Mukaiyama Aldol Addition of Benzaldehyde and Cyclohexanone Silyl Enol Ether
| Catalyst | Aldehyde | Silyl Enol Ether | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Sc(OTf)₃ | Benzaldehyde | Cyclohexanone Silyl Enol Ether | Dichloromethane | -78 | 1 | 81 | [11] |
| TiCl₄ | Benzaldehyde | Cyclohexanone Silyl Enol Ether | Dichloromethane | RT | - | 82 (threo/erythro mixture) | [12] |
| FeCl₃·6H₂O | Benzaldehyde | Cyclohexanone Silyl Enol Ether | Chloroform | RT | 0.5 | 95 | [13] |
Note: Data for this compound is not available in the cited literature.
Scandium triflate is an effective catalyst for the Mukaiyama aldol reaction, providing high yields under mild conditions.[11] The reaction is also catalyzed by other Lewis acids like titanium tetrachloride and iron(III) chloride.[12][13] Given the general catalytic activity of metal salts in this reaction, this compound would likely facilitate this transformation, but its performance in terms of yield and stereoselectivity is unknown.
Conclusion
Based on the available evidence, scandium triflate stands out as a highly efficient, versatile, and environmentally benign Lewis acid catalyst for a range of important organic reactions. Its proven water stability and reusability offer significant practical advantages over many traditional Lewis acids. While this compound possesses Lewis acidic properties, the lack of specific experimental data for its use in Friedel-Crafts acylations, Diels-Alder reactions, and Mukaiyama aldol additions makes a direct performance comparison challenging. For researchers seeking a reliable and well-documented catalyst for these transformations, scandium triflate represents a superior and more predictable choice. Further research into the catalytic applications of this compound would be necessary to fully evaluate its potential as an alternative.
References
- 1. researchgate.net [researchgate.net]
- 2. Scandium Triflate in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. benchchem.com [benchchem.com]
- 6. ijstm.com [ijstm.com]
- 7. Mechanism of scandium ion catalyzed Diels-Alder reaction of anthracenes with methyl vinyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. volweb.utk.edu [volweb.utk.edu]
- 10. researchgate.net [researchgate.net]
- 11. Mukaiyama Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
A Comparative Benchmarking of Metal Perchlorates in Catalytic β-Amino Alcohol Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of β-amino alcohols is a critical step in the creation of a vast array of pharmaceuticals and biologically active compounds. The ring-opening of epoxides with amines stands as a primary route to these valuable synthons, with Lewis acid catalysis playing a pivotal role in enhancing reaction rates and selectivities. Among the various Lewis acids, metal perchlorates have emerged as a potent class of catalysts. This guide provides an objective, data-driven comparison of the catalytic performance of four key metal perchlorates—Zinc(II) perchlorate hexahydrate, Magnesium perchlorate, Barium perchlorate, and Lithium perchlorate—in the synthesis of β-amino alcohols.
The selection of an appropriate catalyst is paramount, directly influencing reaction efficiency, yield, and economic viability. This comparative study aims to equip researchers with the necessary data to make informed decisions for their specific synthetic needs.
Performance Comparison of Metal Perchlorate Catalysts
The catalytic efficacy of metal perchlorates in the aminolysis of epoxides is intrinsically linked to the Lewis acidity of the metal center. A stronger Lewis acid more effectively activates the epoxide ring, rendering it more susceptible to nucleophilic attack by the amine. Based on a comprehensive review of published experimental data, a clear trend in catalytic activity has been established.
A study by Chakraborti and coworkers systematically investigated the role of various metal salts in the reaction of styrene oxide with aniline and found that Zinc(II) perchlorate hexahydrate was the most effective catalyst among the perchlorates tested.[1] Further research has corroborated the high efficiency of both Zinc(II) and Magnesium perchlorates. For the ring-opening of epoxides with thiols, a reaction analogous to aminolysis, the catalytic activity of several group I and II metal perchlorates was found to follow the order: Zn(ClO₄)₂·6H₂O ≫ Mg(ClO₄)₂ > Ba(ClO₄)₂ ⋙ LiClO₄.[2] This trend is largely mirrored in the synthesis of β-amino alcohols.
The following tables summarize the performance of these catalysts under optimized, solvent-free conditions, providing a clear comparison of their efficiency in terms of reaction time and product yield for representative epoxide and amine substrates.
Table 1: Catalytic Performance in the Reaction of Styrene Oxide with Aniline
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time | Yield (%) | Reference |
| Zn(ClO₄)₂·6H₂O | 1 | Room Temp. | 10 min | 98 | [1] |
| Mg(ClO₄)₂ | 2 | Room Temp. | 15 min | 96 | [3] |
| Ba(ClO₄)₂ | 5 | 60 | 2 h | 92 | [2] |
| LiClO₄ | 10 | Room Temp. | 30 min | 95 |
Table 2: Catalytic Performance in the Reaction of Cyclohexene Oxide with Aniline
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time | Yield (%) | Reference |
| Zn(ClO₄)₂·6H₂O | 1 | Room Temp. | 15 min | 97 | [1] |
| Mg(ClO₄)₂ | 2 | Room Temp. | 20 min | 95 | [3] |
| Ba(ClO₄)₂ | 5 | 60 | 2.5 h | 90 | [2] |
| LiClO₄ | 10 | Room Temp. | 45 min | 94 |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are the generalized experimental protocols for the synthesis of β-amino alcohols using the compared metal perchlorate catalysts under solvent-free conditions.
General Procedure for Metal Perchlorate Catalyzed Synthesis of β-Amino Alcohols:
A mixture of the epoxide (1 mmol), the amine (1-1.2 mmol), and the metal perchlorate catalyst (specified loading) is stirred at the indicated temperature for the specified time. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired β-amino alcohol.
Specific Catalyst Protocols:
-
Zinc(II) Perchlorate Hexahydrate: To a mixture of the epoxide (1 mmol) and the amine (1 mmol), Zn(ClO₄)₂·6H₂O (0.01 mmol, 1 mol%) is added. The mixture is stirred at room temperature.[1]
-
Magnesium Perchlorate: To a mixture of the epoxide (1 mmol) and the amine (1 mmol), Mg(ClO₄)₂ (0.02 mmol, 2 mol%) is added. The reaction is carried out at room temperature with stirring.[3]
-
Barium Perchlorate: A mixture of the epoxide (1 mmol), amine (1.2 mmol), and Ba(ClO₄)₂ (0.05 mmol, 5 mol%) is stirred at 60 °C.
-
Lithium Perchlorate: The epoxide (1 mmol) and amine (1.1 mmol) are mixed with LiClO₄ (0.1 mmol, 10 mol%) and stirred at room temperature.
Mechanistic Insights and Visualization
The catalytic role of the metal perchlorate in the aminolysis of epoxides involves the activation of the epoxide ring through coordination of the metal cation (a Lewis acid) to the epoxide oxygen. This coordination polarizes the C-O bonds of the epoxide, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack by the amine. The reaction generally proceeds via an Sₙ2-type mechanism, resulting in an anti-opening of the epoxide ring. For unsymmetrical epoxides, the regioselectivity of the amine attack is influenced by both steric and electronic factors of the epoxide and the amine.
Experimental Workflow
The general workflow for the synthesis and analysis of β-amino alcohols catalyzed by metal perchlorates is depicted below.
Catalytic Cycle
The proposed catalytic cycle highlights the role of the metal perchlorate as a Lewis acid catalyst. The strength of the Lewis acidity of the metal cation (Zn²⁺ > Mg²⁺ > Ba²⁺ > Li⁺) directly correlates with the catalytic activity.
Conclusion
This comparative guide demonstrates that while several metal perchlorates are effective catalysts for β-amino alcohol synthesis, Zinc(II) perchlorate hexahydrate exhibits superior performance , offering high yields in remarkably short reaction times under mild, solvent-free conditions.[1] Magnesium perchlorate also proves to be a highly efficient and cost-effective alternative. [3] Barium and Lithium perchlorates, while still effective, generally require longer reaction times or higher catalyst loadings to achieve comparable yields.
The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, desired reaction time, and the nature of the substrates. The provided data and protocols offer a solid foundation for researchers to select the optimal metal perchlorate catalyst for their synthetic endeavors in the pursuit of novel therapeutics and other valuable chemical entities.
References
Validating the Catalytic Efficacy of Aluminum Perchlorate in Novel Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount to the success of synthetic organic chemistry. This guide provides a comparative analysis of the catalytic efficacy of aluminum-based Lewis acids in two significant multicomponent reactions: the Biginelli reaction for the synthesis of dihydropyrimidinones and the Paal-Knorr synthesis for the formation of pyrroles. While direct experimental data on the use of aluminum perchlorate as a catalyst in these specific named reactions is not prevalent in recent literature, this guide will establish a baseline for its potential efficacy by comparing the performance of other aluminum salts, such as aluminum nitrate and aluminum tris(dodecyl sulfate)trihydrate, against a range of other Lewis acid catalysts. The catalytic activity of other metal perchlorates, such as zinc perchlorate, will also be considered to provide a broader context for the potential of the perchlorate anion in catalysis.
Biginelli Reaction: Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological interest.[1] The reaction is often catalyzed by Brønsted or Lewis acids.
Comparative Performance of Lewis Acid Catalysts in the Biginelli Reaction
The following table summarizes the performance of various Lewis acid catalysts in the Biginelli reaction for the synthesis of a model dihydropyrimidinone. It is important to note that direct comparisons can be influenced by slight variations in experimental conditions.
| Catalyst | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Reference |
| Al(NO₃)₃·9H₂O | 10 | 45 min | 92 | [2][3] |
| Zn(ClO₄)₂·6H₂O | 2 | 15 min | 95 | [4] |
| NiCl₂·6H₂O | - | - | 50.3 | [5] |
| CuCl₂·2H₂O | - | - | 6.2 | [5] |
| CoCl₂·6H₂O | - | - | 0.7 | [5] |
| LiClO₄ | - | - | High Yields | [6][7] |
| AlCl₃ | - | 1 - 5.5 h | 84-96 | [8] |
| Al-planted MCM-41 | - | - | High Yields | [9] |
Reaction conditions may vary between studies.
Experimental Protocol: Biginelli Reaction Catalyzed by Aluminum Nitrate Nonahydrate
This protocol is adapted from studies on the efficient synthesis of dihydropyrimidinones.[2][3]
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Urea or thiourea (1.5 mmol)
-
Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) (0.1 mmol, 10 mol%)
-
Ethanol (optional, for reflux conditions)
Procedure (Solvent-Free):
-
In a round-bottom flask, combine the aldehyde, β-ketoester, urea (or thiourea), and aluminum nitrate nonahydrate.
-
Heat the mixture at 80°C with stirring for the appropriate time (typically 30-60 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add cold water to the flask and stir for 5 minutes to precipitate the solid product.
-
Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain the pure dihydropyrimidinone.
Procedure (Reflux in Ethanol):
-
In a round-bottom flask equipped with a reflux condenser, dissolve the aldehyde, β-ketoester, urea (or thiourea), and aluminum nitrate nonahydrate in ethanol.
-
Reflux the mixture with stirring for the required time, monitoring by TLC.
-
After completion, cool the reaction mixture and concentrate it under reduced pressure.
-
Add cold water to the residue to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and recrystallize from ethanol.
Biginelli Reaction Workflow and Mechanism
The following diagrams illustrate the general experimental workflow and the proposed reaction mechanism for the Lewis acid-catalyzed Biginelli reaction.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a classic method for the synthesis of substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine or ammonia, typically under acidic conditions.[10]
Comparative Performance of Lewis Acid Catalysts in the Paal-Knorr Synthesis
The following table presents a comparison of various catalysts for the Paal-Knorr synthesis of a model pyrrole.
| Catalyst | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Reference |
| Aluminum tris(dodecyl sulfate)trihydrate | - | 10-30 min | 85-95 | [11] |
| PS-AlCl₃ | 15 | 30-135 min | 83-95 | [6] |
| Sc(OTf)₃ | 1 | 10 min | 98 | [12] |
| Fe³⁺-Montmorillonite | - | 1-25 h | 69-96 | [6] |
| CATAPAL 200 (Alumina) | - | 45 min | 68-97 | [6] |
| Saccharin | 25 | 30 min | Good to Moderate | [1] |
| Silica sulfuric acid | - | 3 min | 98 | [1] |
Reaction conditions may vary between studies.
Experimental Protocol: Paal-Knorr Synthesis Catalyzed by Aluminum tris(dodecyl sulfate)trihydrate
This protocol is based on the work of Jafari and Mahmoudi, which highlights a green chemistry approach using water as a solvent at room temperature.[11]
Materials:
-
1,4-Dicarbonyl compound (e.g., 2,5-hexanedione) (1 mmol)
-
Primary amine (1 mmol)
-
Aluminum tris(dodecyl sulfate)trihydrate
-
Water
Procedure:
-
In a flask, dissolve the aluminum tris(dodecyl sulfate)trihydrate in water to form a micellar solution.
-
Add the 1,4-dicarbonyl compound and the primary amine to the solution.
-
Stir the mixture at room temperature for the specified time (typically 10-30 minutes).
-
The product, being insoluble in water, will precipitate out of the solution.
-
Collect the solid pyrrole by simple filtration, wash with water, and dry.
Paal-Knorr Synthesis Workflow and Mechanism
The diagrams below depict the general workflow for the Paal-Knorr synthesis and its proposed reaction mechanism.
Conclusion
While direct experimental evidence for the catalytic activity of this compound in the Biginelli and Paal-Knorr reactions is currently limited in the available literature, the demonstrated efficacy of other aluminum salts, such as aluminum nitrate and aluminum tris(dodecyl sulfate)trihydrate, suggests that this compound could be a viable Lewis acid catalyst for these and other novel organic transformations. The high yields and mild reaction conditions achieved with these aluminum-based catalysts, particularly in environmentally friendly solvents like water, make them attractive alternatives to traditional catalysts. Further research into the catalytic applications of this compound is warranted to fully elucidate its potential in synthetic organic chemistry. The data and protocols presented in this guide offer a solid foundation for such investigations, enabling researchers to explore the catalytic landscape of aluminum compounds in the development of efficient and sustainable synthetic methodologies.
References
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione | Science and Technology of Engineering, Chemistry and Environmental Protection [lseee.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Biginelli dihydropyrimidinone derivatives with various substituents on aluminium-planted mesoporous silica catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Aluminum Perchlorate and Other Lewis Acids in Key Organic Transformations
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate Lewis acid catalyst is a critical decision in the design of efficient and selective organic syntheses. Aluminum perchlorate, Al(ClO₄)₃, has emerged as a potent and versatile Lewis acid, demonstrating significant catalytic activity in a variety of important organic transformations. This guide provides an objective comparison of the performance of aluminum-based Lewis acids, with a focus on this compound and the more commonly benchmarked aluminum chloride, against other Lewis acids in Friedel-Crafts reactions, Michael additions, and the protection of alcohols. The information presented is supported by experimental data to aid researchers in making informed decisions for their synthetic endeavors.
Friedel-Crafts Acylation of Anisole
The Friedel-Crafts acylation is a cornerstone of carbon-carbon bond formation in aromatic chemistry. The catalytic activity of various Lewis acids in the acylation of anisole with acetyl chloride is compared below. While specific data for this compound is not widely available in comparative studies, the performance of aluminum chloride (AlCl₃), a closely related and extensively studied Lewis acid, provides a strong benchmark.
Table 1: Comparison of Lewis Acids in the Friedel-Crafts Acylation of Anisole
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| AlCl₃ | 110 | 0.25 | 0 to RT | >95 | Generic |
| FeCl₃ | 100 | 0.17 | RT | High | [1] |
| Sc(OTf)₃ | 10 | 1 | 25 | 91 | [2] |
| Yb(OTf)₃ | 10 | 3 | 25 | 88 | [2] |
| Cu(OTf)₂ | 10 | 1 | RT | 100 | [1] |
Experimental Protocol: Friedel-Crafts Acylation of Anisole with Acetyl Chloride using Aluminum Chloride
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, anhydrous aluminum chloride (1.1 equivalents) is suspended in anhydrous dichloromethane under a nitrogen atmosphere. The suspension is cooled to 0°C in an ice bath. A solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise through the addition funnel over 10-15 minutes. Following this addition, a solution of anisole (1.0 equivalent) in anhydrous dichloromethane is added dropwise over 30 minutes. The reaction mixture is allowed to warm to room temperature and stirred for an additional 15 minutes. The reaction is then quenched by carefully pouring the mixture into a beaker containing ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.[3][4]
Logical Relationship of Friedel-Crafts Acylation Catalysis
Caption: Lewis acid activation of an acyl halide to form an acylium ion for electrophilic aromatic substitution.
Michael Addition of Amines to α,β-Unsaturated Esters
The Michael addition is a fundamental reaction for the formation of carbon-carbon and carbon-heteroatom bonds. The catalytic efficiency of silica-supported aluminum chloride in the conjugate addition of amines to methyl acrylate is highlighted below, providing a benchmark for aluminum-based Lewis acids.
Table 2: Michael Addition of Amines to Methyl Acrylate using Silica-Supported AlCl₃
| Amine | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Aniline | 4 | 60 | 95 | [5][6] |
| 4-Methylaniline | 3 | 60 | 96 | [5][6] |
| 4-Methoxyaniline | 3 | 60 | 98 | [5][6] |
| 4-Chloroaniline | 6 | 60 | 92 | [5][6] |
| Piperidine | 2 | RT | 98 | [5][6] |
Experimental Protocol: Michael Addition of Aniline to Methyl Acrylate using Silica-Supported AlCl₃
In a round-bottom flask, aniline (1 mmol), methyl acrylate (1.5 mmol), and silica-supported aluminum chloride (0.2 g) are combined. The reaction mixture is stirred at 60°C for 4 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, ethyl acetate (10 mL) is added, and the mixture is filtered to remove the catalyst. The solid catalyst is washed with ethyl acetate (5 mL). The combined organic filtrates are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford the crude product.[5][6]
Experimental Workflow for Michael Addition
Caption: A typical experimental workflow for a Lewis acid-catalyzed Michael addition reaction.
Protection of Alcohols as Tetrahydropyranyl (THP) Ethers
The protection of hydroxyl groups is a common and crucial step in multi-step organic synthesis. The tetrahydropyranyl (THP) ether is a widely used protecting group for alcohols due to its stability under various conditions. A comparison of different Lewis acids for the tetrahydropyranylation of benzyl alcohol is presented below.
Table 3: Comparison of Lewis Acids in the Tetrahydropyranylation of Benzyl Alcohol
| Catalyst | Catalyst Loading (mol%) | Time (min) | Temperature (°C) | Yield (%) | Reference |
| Al/AT-silica | 0.03 g | 25 | 40 | 98 | [7] |
| ZrCl₄ | 5 | 10 | RT | 95 | [8] |
| InCl₃ | 1 | 15 | RT | 96 | [9] |
| Bi(OTf)₃ | 0.1 | 5 | RT | 98 | [9] |
| Sc(OTf)₃ | 0.1 | 10 | RT | 95 | [8] |
Experimental Protocol: Tetrahydropyranylation of Benzyl Alcohol using a Heterogeneous Aluminum Catalyst
To a solution of benzyl alcohol (1 mmol) and 3,4-dihydro-2H-pyran (1.2 mmol) in dichloromethane, the Al/AT-silica catalyst (0.03 g) is added. The reaction mixture is stirred at 40°C for 25 minutes. The progress of the reaction is monitored by thin-layer chromatography. After completion, the catalyst is filtered off, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the corresponding THP ether.[7]
Signaling Pathway for Alcohol Protection
Caption: Lewis acid-mediated activation of dihydropyran for the protection of an alcohol.
Conclusion
This guide provides a comparative overview of the performance of aluminum-based Lewis acids, particularly in the context of other common catalysts, for three fundamental organic transformations. The data indicates that aluminum catalysts are highly effective for Friedel-Crafts acylation and Michael additions. In the protection of alcohols, a range of Lewis acids, including aluminum-based systems, demonstrate excellent catalytic activity. The choice of a specific Lewis acid will ultimately depend on the substrate, desired reaction conditions, and economic considerations. The provided experimental protocols offer a starting point for the practical application of these catalysts in a research setting.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistryjournals.net [chemistryjournals.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. allstudyjournal.com [allstudyjournal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Kinetic Analysis of Aluminum Perchlorate and Zinc Perchlorate as Lewis Acid Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate Lewis acid catalyst is a critical determinant of success in numerous organic transformations. Both aluminum and zinc salts are frequently employed for their ability to activate substrates and accelerate reaction rates. This guide provides a comparative overview of the catalytic performance of aluminum perchlorate and zinc perchlorate, focusing on their application as Lewis acids in organic synthesis. While direct kinetic comparisons are limited in the available literature, this document synthesizes existing experimental data to offer insights into their relative efficacies.
Overview of Catalytic Activity
Zinc perchlorate, particularly in its hexahydrated form [Zn(ClO₄)₂·6H₂O], is a well-documented and highly efficient Lewis acid catalyst for a variety of organic reactions. In contrast, the application of this compound as a Lewis acid catalyst in organic synthesis is less reported, with much of the available research focusing on its role in the thermal decomposition of ammonium perchlorate. However, the catalytic activity of other aluminum salts, such as aluminum triflate, in reactions like epoxide ring-opening suggests the potential of aluminum-based Lewis acids.
Performance in Epoxide Ring-Opening Reactions
The ring-opening of epoxides is a fundamental transformation in organic synthesis, and a common benchmark for evaluating Lewis acid catalysts.
Zinc Perchlorate:
Zinc(II) perchlorate hexahydrate has been identified as a superior catalyst for the opening of epoxide rings by amines when compared to other metal perchlorates. Its catalytic efficiency is attributed to its strong Lewis acidity, which facilitates the activation of the epoxide ring towards nucleophilic attack.
Aluminum-Based Catalysts:
While direct data for this compound in this reaction is scarce, studies on related aluminum compounds provide valuable insights:
-
Aluminum Triflate (Al(OTf)₃): This aluminum salt has been shown to be an extremely effective catalyst for the ring-opening of epoxides with alcohols, demonstrating high activity even at parts-per-million (ppm) levels.
-
Al-Beta Zeolite: In a comparative study of various metal-substituted Beta zeolites for the methanolysis of epichlorohydrin, Sn-Beta was found to be more active and regioselective than Al-Beta. This indicates that while aluminum-containing zeolites are catalytically active, their performance can be surpassed by other Lewis acidic metals in this specific application.
The following table summarizes the available qualitative and quantitative data on the catalytic performance of zinc and aluminum-based catalysts in epoxide ring-opening reactions.
| Catalyst | Reaction | Substrates | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| Zn(ClO₄)₂·6H₂O | Epoxide Ring-Opening | Epoxides, Amines | Not specified | Not specified | Not specified | High | Found to be the best catalyst compared to other metal perchlorates. |
| Al(OTf)₃ | Epoxide Ring-Opening | Epoxides, Alcohols | Not specified | Not specified | Not specified | High | Extremely effective, even at ppm levels. |
| Al-Beta Zeolite | Methanolysis of Epichlorohydrin | Epichlorohydrin, Methanol | Not specified | Not specified | Not specified | Not specified | Less active and regioselective than Sn-Beta. |
Experimental Protocols
General Procedure for Zinc Perchlorate Catalyzed Epoxide Ring-Opening
A mixture of the epoxide (1 mmol), the amine (1 mmol), and a catalytic amount of zinc perchlorate hexahydrate (typically 1-5 mol%) are stirred at room temperature or with gentle heating. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.
Visualizing Catalytic Pathways and Workflows
To better understand the processes involved in Lewis acid catalysis, the following diagrams illustrate a generalized mechanism and a typical experimental workflow.
Caption: Generalized mechanism of Lewis acid catalysis.
Caption: Typical experimental workflow for catalyzed synthesis.
Conclusion
Based on the available evidence, zinc perchlorate is a highly effective and versatile Lewis acid catalyst for various organic transformations, with its utility in epoxide ring-opening being particularly well-established. While this compound itself has not been extensively studied in this context, the demonstrated activity of other aluminum salts like aluminum triflate suggests that aluminum(III) is a potent Lewis acid. However, direct comparative kinetic studies are necessary to definitively rank the catalytic efficiency of this compound against zinc perchlorate. Researchers are encouraged to consider the specific reaction conditions, substrate scope, and desired outcomes when selecting a Lewis acid catalyst. The data presented in this guide serves as a foundational resource for making informed decisions in catalyst selection for synthetic applications.
An Electrochemical Comparison of Perchlorate Salts for Researchers and Developers
A deep dive into the electrochemical properties of common perchlorate salts, providing essential data for researchers, scientists, and professionals in drug development. This guide offers a comparative analysis of key performance metrics, detailed experimental protocols, and visual representations of experimental workflows.
The selection of an appropriate electrolyte salt is a critical parameter in the design and optimization of electrochemical systems, including batteries, sensors, and electrosynthesis platforms. Perchlorate salts are frequently utilized due to their high solubility in organic solvents and good ionic conductivity. This guide provides an objective comparison of the electrochemical performance of four common perchlorate salts: Lithium Perchlorate (LiClO₄), Sodium Perchlorate (NaClO₄), Potassium Perchlorate (KClO₄), and Magnesium Perchlorate (Mg(ClO₄)₂). The following sections present quantitative data on their solubility, ionic conductivity, and electrochemical stability, supported by detailed experimental methodologies.
Comparative Data of Perchlorate Salts
The performance of an electrolyte is primarily determined by its ability to dissolve in a solvent, conduct ions, and remain stable under an applied potential. The following tables summarize these key properties for the selected perchlorate salts in common organic solvents.
Solubility of Perchlorate Salts
The solubility of a salt in a given solvent is a fundamental prerequisite for its use as an electrolyte. High solubility allows for the preparation of concentrated electrolyte solutions, which can lead to higher ionic conductivity.
Table 1: Solubility of Perchlorate Salts in Propylene Carbonate (PC) and Acetonitrile (AN) at 25°C
| Salt | Solvent | Solubility ( g/100g solvent) |
| Lithium Perchlorate (LiClO₄) | Propylene Carbonate | 45.8 |
| Acetonitrile | 16.3 | |
| Sodium Perchlorate (NaClO₄) | Propylene Carbonate | 7.3 |
| Acetonitrile | 1.4 | |
| Potassium Perchlorate (KClO₄) | Propylene Carbonate | 0.02 |
| Acetonitrile | 0.01 | |
| Magnesium Perchlorate (Mg(ClO₄)₂) | Propylene Carbonate | 24.3 |
| Acetonitrile | 53.5 |
Note: Data compiled from various sources. Exact values may vary slightly depending on experimental conditions.
Ionic Conductivity
Ionic conductivity is a measure of a solution's ability to conduct electricity and is a critical factor for the efficiency of electrochemical devices. It is influenced by the salt concentration, solvent viscosity, and the degree of ion pairing.
Table 2: Molar Conductivity of Perchlorate Salts in Organic Solvents at 25°C
| Salt | Solvent System (DME:EC ratio) | Concentration (M) | Molar Conductivity (mS·cm⁻¹) |
| Lithium Perchlorate (LiClO₄) | 1:1 | 0.5 | 26.85[1] |
| 1:1 | 1.0 | > Mg(ClO₄)₂[1] | |
| 1:1 | 2.0 | > Mg(ClO₄)₂[1] | |
| Magnesium Perchlorate (Mg(ClO₄)₂) | 1:1 | 0.5 | 28.68[1] |
| 1:1 | 1.0 | < LiClO₄[1] | |
| 1:1 | 2.0 | < LiClO₄[1] |
DME: 1,2-dimethoxyethane, EC: Ethylene Carbonate
Table 3: Ionic Conductivity of LiClO₄ and NaClO₄ in Various Solvents
| Salt | Solvent | Concentration (M) | Ionic Conductivity (mS/cm) |
| Lithium Perchlorate (LiClO₄) | Dimethylformamide (DMF) | 1.25 | 13.16[2] |
| EC/DMC (1:1 w/w) | 1.0 | ~11[2] | |
| Sodium Perchlorate (NaClO₄) | Similar to LiClO₄ | - | -[2] |
EC: Ethylene Carbonate, DMC: Dimethyl Carbonate
Electrochemical Stability Window
The electrochemical stability window (ESW) defines the potential range within which the electrolyte remains stable without undergoing oxidation or reduction. A wider ESW is crucial for high-voltage electrochemical applications.
Table 4: Electrochemical Stability Window of Perchlorate Salts
| Salt | Solvent System | Anodic Limit (V) | Cathodic Limit (V) | Total Window (V) |
| Sodium Perchlorate (NaClO₄) | 17 m NaClO₄ "Water-in-Salt" Electrolyte | ~2.9 | ~1.0 | 1.9 |
| Lithium Perchlorate (LiClO₄) | Plasticized Na CMC/PEO | - | - | 3.2 |
Note: The electrochemical window is highly dependent on the solvent, electrode material, and the cutoff current density used for its determination.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section outlines the detailed methodologies for the key electrochemical experiments.
Ionic Conductivity Measurement
Objective: To determine the ionic conductivity of the perchlorate salt solutions.
Methodology: Electrochemical Impedance Spectroscopy (EIS)
-
Electrolyte Preparation: Prepare solutions of the desired perchlorate salt in the chosen organic solvent at various concentrations (e.g., 0.1 M, 0.5 M, 1.0 M). Ensure the solvent is of high purity and low water content.
-
Cell Assembly: Utilize a two-electrode conductivity cell with platinum or stainless steel electrodes of a known cell constant.
-
Instrumentation: Connect the conductivity cell to an impedance analyzer.
-
Measurement Parameters:
-
Frequency Range: 1 Hz to 1 MHz
-
AC Amplitude: 10 mV
-
Temperature: 25°C (controlled using a water bath)
-
-
Data Analysis:
-
Obtain the Nyquist plot (Z' vs. -Z'').
-
The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
Calculate the ionic conductivity (σ) using the formula: σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area (or using the cell constant).
-
Electrochemical Stability Window Determination
Objective: To determine the anodic and cathodic limits of the perchlorate electrolytes.
Methodology: Cyclic Voltammetry (CV)
-
Electrolyte Preparation: Prepare a solution of the perchlorate salt (e.g., 1 M) in the desired organic solvent.
-
Cell Assembly: Use a three-electrode cell configuration:
-
Working Electrode: Glassy carbon or platinum disk electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode.
-
Counter Electrode: Platinum wire or foil.
-
-
Instrumentation: Connect the three-electrode cell to a potentiostat.
-
Measurement Parameters:
-
Scan Rate: 10-50 mV/s.
-
Potential Range: Scan from the open-circuit potential towards anodic potentials until a significant increase in current is observed, and then in a separate experiment, scan towards cathodic potentials.
-
Cutoff Current Density: Define a threshold current density (e.g., 0.1 mA/cm²) to determine the decomposition potential.
-
-
Data Analysis:
-
Plot the current density as a function of the applied potential.
-
The anodic limit is the potential at which the anodic current density exceeds the cutoff value.
-
The cathodic limit is the potential at which the cathodic current density exceeds the cutoff value.
-
The electrochemical stability window is the difference between the anodic and cathodic limits.
-
Summary and Conclusion
This guide provides a comparative overview of the key electrochemical properties of lithium, sodium, potassium, and magnesium perchlorates.
-
Solubility: Lithium and magnesium perchlorates exhibit significantly higher solubility in common organic solvents like propylene carbonate and acetonitrile compared to their sodium and potassium counterparts. The extremely low solubility of potassium perchlorate limits its application in non-aqueous systems.
-
Ionic Conductivity: At lower concentrations, Mg(ClO₄)₂ can exhibit higher molar conductivity than LiClO₄.[1] However, at higher concentrations, LiClO₄ generally shows superior conductivity.[1] The choice between these two will depend on the specific concentration requirements of the application.
-
Electrochemical Stability: While a comprehensive direct comparison is challenging due to variations in experimental conditions across different studies, the available data suggests that the choice of solvent and the formation of specific solvation structures play a crucial role in determining the electrochemical stability window of perchlorate-based electrolytes.
For researchers and developers, the selection of a perchlorate salt should be based on a careful consideration of these properties in the context of the intended application. For high-energy-density devices requiring high salt concentrations and wide potential windows, lithium and magnesium perchlorates are generally the more suitable candidates. However, for applications where cost is a primary concern and moderate performance is acceptable, sodium perchlorate may be a viable alternative. The detailed experimental protocols provided herein offer a standardized approach for in-house evaluation and comparison of these and other electrolyte systems.
References
Performance of Aluminum Perchlorate: A Comparative Guide for Aqueous vs. Organic Media
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of aluminum perchlorate in aqueous versus organic media, focusing on its properties as a Lewis acid catalyst. The choice of solvent is a critical parameter that significantly influences the solubility, conductivity, and catalytic efficiency of metal salts in chemical reactions. Understanding these differences is crucial for optimizing reaction conditions and achieving desired outcomes in synthetic chemistry and drug development.
Physicochemical Properties: Solubility and Conductivity
The behavior of this compound as a solute and an electrolyte differs significantly between aqueous and organic media. These differences are fundamental to its application in chemical synthesis.
Solubility:
This compound exhibits high solubility in water, which is a polar protic solvent. In organic solvents, its solubility varies depending on the polarity and coordinating ability of the solvent. Ethereal solvents can dissolve this compound, while non-polar solvents are generally poor solvents.[1][2]
Table 1: Solubility of this compound in Various Solvents
| Solvent | Formula | Type | Solubility ( g/100 g of solvent) |
| Water | H₂O | Polar Protic | 120 (0°C), 139.9 (25°C), 180 (90°C)[1] |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble[1] |
| Carbon Tetrachloride | CCl₄ | Non-polar | Insoluble[1] |
Conductivity:
In aqueous solutions, this compound, a strong electrolyte, dissociates into hydrated aluminum cations, [Al(H₂O)₆]³⁺, and perchlorate anions, ClO₄⁻.[3] This dissociation leads to solutions with significant ionic conductivity.
In organic solvents, the extent of dissociation and, consequently, the conductivity, is generally lower than in water. The degree of ion-pair formation is higher in less polar organic solvents, which reduces the number of free ions available to conduct electricity. The conductivity in organic media is highly dependent on the solvent's dielectric constant and its ability to solvate the ions.
Lewis Acidity and Catalytic Performance
This compound functions as a Lewis acid, accepting electron pairs to activate substrates in organic reactions. The solvent plays a crucial role in modulating its Lewis acidity and, therefore, its catalytic performance.
Influence of Solvent on Lewis Acidity:
-
Aqueous Media: In water, the aluminum ion is strongly coordinated by water molecules, forming the hexaaquaaluminum(III) complex, [Al(H₂O)₆]³⁺.[3] While this complex is acidic due to hydrolysis, the coordination of water molecules can reduce the availability of the aluminum center to act as a Lewis acid towards organic substrates. However, under controlled pH conditions, water-tolerant Lewis acid catalysis is possible. Some studies have shown that classical Lewis acids like aluminum chloride can be effective catalysts in water at a sufficiently low pH.[4][5]
-
Organic Media: In non-coordinating or weakly coordinating organic solvents, the aluminum ion is more accessible to interact with and activate organic substrates, leading to potentially higher catalytic activity. The absence of water prevents the formation of the stable hexaaqua complex, allowing the this compound to exhibit stronger Lewis acidity. However, the specific organic solvent used can also influence the effective Lewis acidity through solvent-catalyst interactions.
Catalytic Applications:
This compound, like other metal perchlorates, is a versatile Lewis acid catalyst for various organic transformations, including:
-
Ring-opening of epoxides: Lewis acids activate the epoxide ring, facilitating nucleophilic attack.
-
Michael additions: The catalyst activates the α,β-unsaturated carbonyl compound towards nucleophilic addition.
-
Friedel-Crafts reactions: Although less common than with aluminum halides, perchlorates can catalyze these reactions.
Experimental Protocols and Considerations
To empirically determine the optimal solvent for a specific application, a systematic comparison of the reaction in different media is necessary. Below is a generalized experimental protocol for the ring-opening of an epoxide, which can be adapted to compare the catalytic efficacy of this compound in aqueous and organic solvents.
Experimental Protocol: Lewis Acid-Catalyzed Ring-Opening of an Epoxide
Objective: To compare the catalytic performance of this compound in an aqueous medium versus an organic solvent for the ring-opening of an epoxide with an amine.
Materials:
-
This compound (anhydrous or hydrated form to be specified)
-
Epoxide (e.g., styrene oxide)
-
Amine (e.g., aniline)
-
Aqueous medium (e.g., water, buffered to a specific pH)
-
Organic solvent (e.g., dichloromethane, acetonitrile)
-
Standard laboratory glassware and stirring equipment
-
Analytical instruments for reaction monitoring and product characterization (e.g., TLC, GC-MS, NMR)
Procedure:
-
Reaction Setup: In two separate reaction flasks, place the epoxide (1 mmol) and the amine (1.1 mmol).
-
Solvent Addition: To one flask, add the aqueous medium (e.g., 5 mL of water at pH 4). To the second flask, add the organic solvent (5 mL).
-
Catalyst Addition: To each flask, add a catalytic amount of this compound (e.g., 5 mol%).
-
Reaction Monitoring: Stir the reactions at a controlled temperature (e.g., room temperature or elevated temperature) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete (or after a set time), quench the reaction (e.g., with a saturated solution of sodium bicarbonate for the organic reaction). For the aqueous reaction, extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification and Characterization: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. Characterize the product by spectroscopic methods (NMR, IR, Mass Spectrometry) to confirm its identity and purity.
-
Performance Evaluation: Compare the reaction time, yield, and selectivity (regio- and stereoselectivity) for the reactions in the two different media.
Key Parameters for Comparison:
-
Reaction Rate: Time required for complete conversion of the starting material.
-
Yield: Isolated yield of the desired product.
-
Selectivity: Regio- and stereoselectivity of the ring-opening reaction.
Visualizing Reaction Pathways and Workflows
Diagram 1: Generalized Lewis Acid-Catalyzed Epoxide Ring-Opening
Caption: Lewis acid activation and nucleophilic ring-opening of an epoxide.
Diagram 2: Experimental Workflow for Catalyst Performance Comparison
Caption: Workflow for comparing catalyst performance in different media.
Conclusion
The performance of this compound as a Lewis acid catalyst is intrinsically linked to the solvent system employed. While aqueous media offer environmental benefits, the strong coordination of water to the aluminum ion can diminish its catalytic activity. Organic solvents, particularly those that are non-coordinating, are likely to provide a medium where the Lewis acidity of this compound is more pronounced, potentially leading to higher reaction rates and yields. However, the optimal choice of solvent is reaction-specific. The provided experimental protocol offers a framework for researchers to systematically evaluate and compare the performance of this compound in both aqueous and organic media for their specific synthetic needs. Further research providing direct comparative data would be invaluable to the scientific community.
References
Theoretical vs. experimental performance of aluminum perchlorate catalysts.
An Objective Comparison of Theoretical and Experimental Performance of Aluminum Perchlorate as a Catalyst
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical step that dictates the efficiency, selectivity, and overall success of a chemical transformation. While this compound [Al(ClO₄)₃] is a powerful oxidizing agent, its role as a catalyst is primarily explored in the context of solid propellant chemistry, specifically in the thermal decomposition of ammonium perchlorate (AP). In the realm of organic synthesis, while other metal perchlorates have emerged as effective Lewis acid catalysts, the catalytic performance of this compound itself is not extensively documented. This guide provides a comparative analysis of the theoretical and experimental understanding of aluminum's role in ammonium perchlorate decomposition and draws parallels to the catalytic activity of other metal perchlorates in organic synthesis to offer a comprehensive overview.
Theoretical Performance: Insights from Computational Chemistry
Theoretical studies, predominantly employing Density Functional Theory (DFT), have largely focused on the interaction between metallic aluminum and ammonium perchlorate. These computational models provide a molecular-level understanding of how aluminum influences the decomposition of AP, a key process in solid rocket propellants.
Quantum chemical methods have revealed that aluminum atoms alter the reaction mechanism of AP thermal decomposition. At high temperatures, aluminum can significantly decrease the activation energy of AP decomposition, leading to an increase in the decomposition rate by up to 1–3 orders of magnitude.[1] Conversely, at lower temperatures, the presence of aluminum can increase the activation energy.[1] DFT studies have also investigated the adsorption and decomposition processes of AP on aluminum surfaces, indicating that the aluminum surface facilitates the breakdown of AP.
Experimental Performance: Decomposition and Analogy in Organic Synthesis
The experimental investigation of "this compound catalysts" has overwhelmingly centered on the thermal decomposition of ammonium perchlorate. The addition of various catalytic agents, including nano-sized metals and metal oxides, to AP/Al mixtures has been shown to significantly enhance the decomposition rate and energy release.
For instance, the introduction of nano-copper (nCu) and nano-nickel (nNi) particles to micron-sized aluminum (µAl) in the presence of AP has been shown to dramatically lower the thermal decomposition activation energy of AP from 241.7 kJ/mol to 161.4 kJ/mol.[2] These additives also facilitate the ignition of AP, which is otherwise difficult to ignite with a hot wire method, and achieve impressive peak flame temperatures of 1851 °C.[2]
In the context of organic synthesis, while direct experimental data on the use of this compound as a catalyst is scarce, the performance of other metal perchlorates provides a strong basis for comparison. Metal perchlorates are recognized as potent Lewis acid catalysts for a variety of organic transformations.[3]
A prominent example is the synthesis of β-amino alcohols through the ring-opening of epoxides with amines. Zinc(II) perchlorate hexahydrate [Zn(ClO₄)₂·6H₂O] has been demonstrated to be a highly efficient catalyst for this reaction, affording excellent yields under solvent-free conditions with high chemo-, regio-, and stereoselectivities.[4] The catalytic efficiency of different metal perchlorates in this reaction is influenced by the Lewis acidity of the metal center.[5] Given that Al³⁺ is a harder Lewis acid than Zn²⁺, it is plausible that this compound could also effectively catalyze such reactions.
Data Presentation
Table 1: Theoretical and Experimental Data on the Catalytic Effect on Ammonium Perchlorate (AP) Decomposition
| Parameter | Theoretical Prediction (Al atom effect) | Experimental Observation (with nCu/nNi catalysts) |
| Activation Energy of AP Decomposition | Significantly decreased at high temperatures.[1] | Reduced from 241.7 kJ/mol to 161.4 kJ/mol.[2] |
| Decomposition Rate of AP | Increased by 1-3 orders of magnitude at high temperature and pressure.[1] | Pronounced combustion characteristics observed.[2] |
| Ignition of AP | - | Facilitated; raw AP is impervious to ignition.[2] |
| Peak Flame Temperature | - | 1851 °C.[2] |
Table 2: Experimental Performance of Alternative Metal Perchlorate Catalysts in the Synthesis of β-Amino Alcohols
| Catalyst | Reaction | Substrates | Yield | Time | Conditions | Reference |
| Zinc(II) perchlorate hexahydrate | Epoxide ring-opening | Styrene oxide, Aniline | 95% | 1.5 h | Room Temperature, Solvent-free | [J. Org. Chem. 2007, 72, 3713-3722][4] |
| Lithium perchlorate | Epoxide ring-opening | Styrene oxide, Aniline | 92% | 2 h | Room Temperature, Solvent-free | [Request PDF][6] |
| Magnesium perchlorate | 1,4-Dihydropyridine synthesis | β-enaminoesters, α,β-unsaturated aldehydes | up to 90% | 12 h | Room Temperature, CH₂Cl₂ | [Synlett 2007, 2897-2901][7] |
Experimental Protocols
Preparation of this compound Nonahydrate [Al(ClO₄)₃·9H₂O]
This protocol is adapted from a patented method for the synthesis of this compound.
-
Preparation of Aluminum Hydroxide: A solution of aluminum sulfate is slowly added to a solution of sodium metaaluminate at a temperature below 50 °C with stirring to precipitate aluminum hydroxide. The precipitate is then filtered and washed thoroughly with deionized water to remove residual ions.
-
Neutralization: The washed aluminum hydroxide is added in batches to a 10-35% aqueous solution of perchloric acid, maintaining the reaction temperature below 70 °C. The mixture is stirred until the pH reaches 3-5.
-
Crystallization: The resulting solution is allowed to stand overnight, filtered, and then concentrated by evaporation. The concentrated solution is cooled to induce crystallization. The resulting crystals of this compound nonahydrate are collected by filtration.
Hypothetical Protocol for this compound Catalyzed Synthesis of a β-Amino Alcohol
This hypothetical protocol is based on the established procedures for other metal perchlorate catalysts, particularly zinc(II) perchlorate.
-
Reactant Mixture: In a round-bottom flask, add the epoxide (1 mmol) and the amine (1 mmol).
-
Catalyst Addition: To the stirred mixture, add a catalytic amount of this compound nonahydrate (e.g., 5 mol%).
-
Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion of the reaction, the mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired β-amino alcohol.
Mandatory Visualization
Caption: Lewis acid-catalyzed ring-opening of an epoxide.
Caption: Workflow for β-amino alcohol synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Aluminum chloride as a solid is not a strong Lewis acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Aluminum Perchlorate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Aluminum Perchlorate
This compound is a powerful oxidizing agent that presents significant fire and explosion hazards, particularly when in contact with combustible materials. Proper disposal is not merely a regulatory requirement but a critical safety imperative to protect laboratory personnel and the environment. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound waste in a laboratory setting.
Immediate Safety Precautions
Before handling this compound, it is crucial to be aware of its hazardous properties. It is a strong oxidizer and can cause severe skin burns and eye damage.[1][2] Ingestion or inhalation can lead to severe irritation of the digestive and respiratory tracts.[3] Always consult the Safety Data Sheet (SDS) for detailed hazard information.[1][2][3][4][5]
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][3][4]
-
Skin Protection: Use chemical-resistant gloves and a lab coat or apron.[1][3][4]
-
Respiratory Protection: If there is a risk of dust formation, use an appropriate respirator.[4]
Step-by-Step Disposal Protocol
In-laboratory treatment of perchlorate waste is strongly discouraged due to the risk of forming shock-sensitive and explosive metal perchlorates.[6] The standard and safest procedure is to arrange for disposal through a licensed hazardous waste management service.
1. Waste Identification and Segregation:
-
Clearly identify all waste containing this compound.
-
Segregate this compound waste from all other chemical waste streams, especially from flammable and combustible materials.[6] Never mix perchlorate waste with organic solvents, paper, wood, or other oxidizable substances.
2. Containerization:
-
Use a dedicated, compatible, and clearly labeled waste container. The original container is often the best option.[6]
-
If the original container is not available, use a clean, dry, and sturdy container made of a compatible material (e.g., glass or certain types of plastic – consult with your institution's Environmental Health and Safety (EHS) department for specific recommendations).
-
Ensure the container is tightly sealed to prevent leaks or spills.
3. Labeling:
-
Properly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The appropriate hazard pictograms (e.g., oxidizer, corrosive, health hazard).
-
The date of waste generation (accumulation start date).
-
The name and contact information of the generating laboratory or researcher.
-
4. Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be cool, dry, and well-ventilated.
-
Store away from heat, sparks, and open flames.[3]
-
Ensure the storage area is physically separated from incompatible materials.
5. Arranging for Disposal:
-
Contact your institution's EHS department or the designated hazardous waste coordinator to schedule a pickup.
-
Provide a complete and accurate description of the waste, including the chemical name and quantity.
-
Follow all institutional procedures for hazardous waste disposal requests.
6. Spill and Emergency Procedures:
-
In the event of a spill, evacuate the area and prevent others from entering.
-
Avoid breathing dust or vapors.[4]
-
If you are trained and it is safe to do so, contain the spill. Do not use combustible materials like paper towels for cleanup. Use inert absorbent materials.
-
For large spills or if you are unsure how to proceed, contact your institution's emergency response team immediately.
-
In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[1][3]
Quantitative Data Summary
While specific quantitative limits for the disposal of this compound are not typically provided for direct discharge (as it is forbidden), regulatory bodies have established limits for perchlorate in drinking water, which underscore its environmental persistence and potential for harm.
| Parameter | Value | Issuing Body/Context |
| Drinking Water Equivalent Level (DWEL) | 24.5 ppb | U.S. Environmental Protection Agency (EPA) |
| Preliminary Remediation Goal (PRG) for Superfund Sites | 24.5 ppb | U.S. Environmental Protection Agency (EPA) |
| California Public Health Goal for Drinking Water | 6 ppb | California Environmental Protection Agency |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste from a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's safety professionals for guidance specific to your location and facilities.
References
- 1. Perchlorate: Health Effects and Technologies for Its Removal from Water Resources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Table 8-1, Regulations and Guidelines Applicable to Perchlorates - Toxicological Profile for Perchlorates - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Perchlorates | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 6. dtsc.ca.gov [dtsc.ca.gov]
Personal protective equipment for handling Aluminum perchlorate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of aluminum perchlorate. Adherence to these procedures is essential for ensuring a safe laboratory environment.
Hazard Identification and Quantitative Data
This compound is a strong oxidizer that can intensify fires and cause severe skin and eye burns.[1][2] It is crucial to handle this chemical with appropriate personal protective equipment and to be aware of its incompatibilities.
| Parameter | Value | Source |
| GHS Hazard Statements | H272: May intensify fire; oxidizerH314: Causes severe skin burns and eye damage | [3][4] |
| NFPA 704 Rating | Health: 3Flammability: 0Instability: 2Special: OX | [1] |
| Occupational Exposure Limit (as Al, soluble salts) | ACGIH TWA: 2 mg/m³ | [1] |
| OSHA PEL (as Al, soluble salts) | TWA: 2 mg/m³ | [1] |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent exposure and ensure safety.
| Category | Required PPE | Specifications and Regulations |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a chemical apron, and appropriate protective clothing to prevent skin exposure. | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1][5] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation occurs. | Follow OSHA respirator regulations found in 29 CFR 1910.134.[1][5] |
Operational Plan: Safe Handling and Storage
Handling:
-
Always use this compound in a well-ventilated area, preferably under a chemical fume hood.[2][6]
-
Minimize dust generation and accumulation.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not mix with combustible materials.[7]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][5]
-
Keep away from combustible materials and incompatible substances such as strong reducing agents.[1][6][7]
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1] Do not use mouth-to-mouth resuscitation.[8] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Spill Response:
In the event of a spill, follow the workflow outlined below.
Caption: Workflow for handling an this compound spill.
Disposal Plan
-
Dispose of this compound waste and contaminated materials in a suitable, closed, and labeled hazardous waste container.
-
All disposal must be in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Do not dispose of this compound down the drain or in the regular trash.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | AlCl3O12 | CID 159740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
